Cupric acetate monohydrate
説明
特性
IUPAC Name |
copper;diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSTOSIVLCJA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209202 | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) acetate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6046-93-1, 66923-66-8 | |
| Record name | Cupric acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, copper(2+) salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper di(acetate) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of cupric acetate (B1210297) monohydrate, a compound of significant interest in various fields, including catalysis and drug development. This document details the precise atomic arrangement within the crystal lattice, summarizes key quantitative data, and outlines the experimental protocols used for its characterization. Furthermore, it presents visual representations of relevant chemical processes involving this compound.
Crystal Structure and Coordination Geometry
Cupric acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, crystallizes in the monoclinic crystal system . Its structure is characterized by a dimeric "paddle wheel" conformation where two copper(II) ions are bridged by four acetate ligands.[1]
Each copper(II) ion is coordinated to four oxygen atoms from the bridging acetate ligands in a square planar arrangement. The coordination sphere of each copper atom is completed by an apical water molecule. The two copper atoms in the dimer are in close proximity, leading to interesting magnetic properties.
Below is a diagram illustrating the coordination environment of the copper atoms in the dimeric unit of this compound.
Quantitative Crystallographic Data
The precise structural parameters of this compound have been determined by single-crystal X-ray and neutron diffraction studies. The following tables summarize the key crystallographic data and selected bond lengths and angles.
Table 1: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.168 |
| b (Å) | 8.564 |
| c (Å) | 13.858 |
| β (°) | 117.02 |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Cu-Cu | 2.616 |
| Cu-O (acetate) | 1.969 (mean) |
| Cu-O (water) | 2.156 |
| O-Cu-O (in plane) | ~90 / ~180 |
| O(water)-Cu-O(acetate) | ~90 |
Experimental Protocols
Synthesis and Crystal Growth for Single-Crystal X-ray Diffraction
A representative method for growing single crystals of this compound suitable for X-ray diffraction is as follows:
-
Preparation of a Saturated Solution: Dissolve approximately 20 grams of commercial this compound in 200 ml of hot distilled water.
-
Clarification: If a precipitate or cloudiness is observed, add a few drops of acetic acid to the solution until it becomes clear. This suppresses the hydrolysis of the copper(II) ions.
-
Crystallization: Cover the container with a perforated material (e.g., filter paper) to allow for slow evaporation. Place the container in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Blue-green monoclinic crystals should appear within a few days. For larger single crystals, a small, well-formed seed crystal can be selected and suspended in a freshly prepared saturated solution.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A general procedure for the determination of the crystal structure using single-crystal X-ray diffraction is outlined below:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., room temperature or cryogenic temperatures). A monochromatic X-ray source (e.g., Mo Kα radiation) is used.
-
Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Relevant Chemical Processes and Workflows
Thermal Decomposition of this compound
The thermal decomposition of this compound proceeds through several distinct stages, which can be monitored by techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process is initiated by dehydration, followed by the decomposition of the anhydrous acetate to form copper oxides and ultimately metallic copper under certain conditions.
The Eglinton Reaction: An Application in Organic Synthesis
Cupric acetate is a key reagent in the Eglinton reaction, a coupling reaction of terminal alkynes to form symmetrical diynes.[2][3] This reaction is valuable in the synthesis of macrocycles and other complex organic molecules. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling.
References
An In-depth Technical Guide to the Physical Properties of Cupric Acetate Monohydrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical properties of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O). It is intended to serve as a detailed resource for professionals in research and development who utilize this compound. The guide encompasses a structured presentation of quantitative data, detailed experimental methodologies for property determination, and a logical visualization of its thermal decomposition pathway.
General Description
Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is an inorganic salt that presents as a blue-green or dark green crystalline solid.[1][2][3] It is an organic compound, specifically a salt of the transition metal copper and acetic acid, which crystallizes from aqueous solutions as a monohydrate.[4] The compound is noted to be odorless, though some sources describe it as having a faint acetic acid odor.[3][5] It is soluble in water and alcohol, and slightly soluble in ether and glycerol.[5][6][7] this compound has a dimeric "paddle-wheel" structure where two copper atoms are bridged by four acetate ligands.[6] This unique structure results in interesting magnetic properties, with a significant decrease in magnetic moment at low temperatures.[6]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for ease of comparison.
| Property | Value |
| Molecular Formula | (CH₃COO)₂Cu·H₂O or C₄H₈CuO₅ |
| Formula Weight | 199.65 g/mol |
| Appearance | Blue-green or dark green crystalline solid/powder |
| Density | 1.882 g/cm³ at 20 °C |
| Melting Point | 115 °C (decomposes) |
| Decomposition Temperature | Begins around 225-250 °C |
| Boiling Point | 240 °C |
| Solubility in Water | 7.2 g/100 mL at 20 °C (cold water)[2][3][6] 20 g/100 mL (hot water)[6] |
| pH | 5.2 - 5.5 (20 g/L in H₂O at 20 °C) |
| Crystal Structure | Monoclinic |
| Refractive Index (n_D) | 1.545 |
| Magnetic Properties | Paramagnetic, exhibits antiferromagnetic coupling between copper centers. |
Data compiled from sources[1][2][3][4][5][6][8][9].
Experimental Protocols for Property Determination
The characterization of this compound involves a range of analytical techniques. The methodologies for determining key specifications are detailed below.
This method determines the percentage of this compound by measuring the oxidative capacity of the Cu(II) ion.
-
Sample Preparation: Accurately weigh approximately 0.8 g of the sample and dissolve it in 50 mL of deionized water.
-
Reagent Addition: Add 4 mL of glacial acetic acid, 1 mL of 10% sulfuric acid, and 3 g of potassium iodide (KI) to the solution. The Cu(II) ions oxidize the iodide ions to iodine (I₂).
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution and approximately 2 g of potassium thiocyanate (B1210189) (KSCN). The solution will turn deep blue. Continue the titration until the blue color disappears.
-
Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01996 g of (CH₃COO)₂Cu·H₂O.[2]
This gravimetric method quantifies any substances that do not dissolve in a specified solvent system.
-
Sample Dissolution: Dissolve 10 g of the sample in a solution containing 150 mL of deionized water and 1 mL of glacial acetic acid.
-
Filtration: Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour. Filter the hot solution through a tared filtering crucible.
-
Washing and Drying: Wash the residue thoroughly with hot water and dry the crucible at 105 °C to a constant weight.
-
Calculation: The weight of the residue represents the insoluble matter. The filtrate can be reserved for the sulfate (B86663) test.[2]
TGA is used to study the thermal stability and decomposition pathway of the compound.
-
Instrumentation: A thermogravimetric analyzer is used, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., air or an inert gas like argon).[10]
-
Procedure: A small, accurately weighed sample of this compound is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from 25 °C to 900 °C).[10]
-
Analysis: The resulting TGA curve plots mass loss against temperature. The decomposition process typically occurs in distinct stages:
-
Dehydration: The first mass loss, occurring between approximately 100-115 °C, corresponds to the loss of the water of hydration.[11][12]
-
Decomposition: The second stage, starting around 225-250 °C, involves the decomposition of the anhydrous copper acetate into copper oxides (CuO, Cu₂O) and potentially metallic copper, depending on the atmosphere.[10][11][13][14]
-
XRD is the definitive method for determining the crystal structure of a solid.
-
Sample Preparation: A fine powder of the crystalline material is prepared.
-
Instrumentation: The sample is placed in a diffractometer, which directs a beam of X-rays onto the sample.
-
Data Collection: As the sample is rotated, the X-rays are diffracted by the crystal lattice planes. A detector records the angles and intensities of the diffracted beams.
-
Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. For this compound, the pattern confirms a monoclinic crystal structure.[6] In-situ XRD can also be used to track structural changes during thermal decomposition, identifying the phases formed at different temperatures.[12]
Visualization of Thermal Decomposition Pathway
The thermal decomposition of this compound follows a predictable pathway, which is crucial for applications involving heating, such as catalyst preparation or nanoparticle synthesis.[10] The following diagram illustrates this logical process.
Caption: Thermal decomposition pathway of this compound.
Conclusion
This guide has detailed the fundamental physical properties of this compound, presenting quantitative data in a structured format and outlining the experimental protocols used for their determination. The compound's well-defined thermal decomposition, crystal structure, and unique magnetic characteristics are critical parameters for its application in chemical synthesis, materials science, and drug development. The provided information serves as a foundational reference for researchers and scientists, facilitating the effective and safe utilization of this versatile coordination compound.
References
- 1. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 4. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 5. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. americanelements.com [americanelements.com]
- 8. Copper (II) Acetate Monohydrate - CAS 6046-93-1 [prochemonline.com]
- 9. Copper(II) acetate monohydrate cryst. EMPLURA 6046-93-1 [sigmaaldrich.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scielo.br [scielo.br]
- 12. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Chemical Properties of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric acetate (B1210297) monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that serves as a versatile reagent and precursor in numerous chemical applications.[1][2] Its utility spans from being a catalyst in organic synthesis to applications in biochemical assays. This guide provides a comprehensive overview of its core chemical properties, supported by detailed experimental protocols and visual representations of key reactions to facilitate its application in research and development.
Physicochemical Properties
Cupric acetate monohydrate is a blue-green crystalline solid.[3] Key physical and chemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Cu(CH₃COO)₂·H₂O | [4] |
| Molecular Weight | 199.65 g/mol | [4][5][6] |
| Appearance | Blue-green crystalline solid | [3][7] |
| Odor | Slight acetic acid odor | [8] |
| CAS Number | 6046-93-1 | [4][5][6][9] |
Table 2: Solubility and pH
| Property | Value | Reference |
| Solubility in Water | 7.2 g/100 mL (cold water), 20 g/100 mL (hot water) | [7] |
| Solubility in other solvents | Soluble in alcohol; slightly soluble in ether and glycerol | [7][10][11] |
| pH of aqueous solution | 5.2 - 5.5 (20 g/L) | [8][10][12] |
Table 3: Thermal Properties
| Property | Value | Reference |
| Melting Point | 115 °C (decomposes) | [10][11][13] |
| Boiling Point | 240 °C | [8][10][13] |
| Decomposition Temperature | Decomposes at approximately 240-250 °C | [11][14][15] |
Table 4: Crystal and Molecular Structure
| Property | Value | Reference |
| Crystal System | Monoclinic | [7] |
| Structure Description | Adopts a paddle-wheel structure with dimeric copper centers. | [7] |
| Cu-Cu distance | 2.617(1) Å | [16][17] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of water of hydration is indicated by a broad O-H stretching band. The acetate groups show strong asymmetric and symmetric COO⁻ stretching vibrations.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3415 | O-H stretching (water of hydration) | [1] |
| ~1619 | H-O-H scissoring (water of hydration) | [1] |
| ~1580 | Asymmetric COO⁻ stretching | |
| ~1440 | Symmetric COO⁻ stretching |
UV-Visible (UV-Vis) Spectroscopy
In solution, this compound typically displays a broad absorption band in the visible region, which is attributed to d-d transitions of the Cu(II) ion.
Key UV-Vis Absorption Bands
| Wavelength (nm) | Solvent/Medium | Assignment | Reference |
| ~680 | EPA (ethylether, isopentane, ethanol) | d-d transition | [18] |
| ~250-263 | Aqueous | Charge-transfer | [1] |
Magnetic Properties
This compound is a classic example of a magnetically coupled dimeric system. The two copper(II) centers are antiferromagnetically coupled, leading to a decrease in magnetic susceptibility at low temperatures.[16][17] The magnetic moment at room temperature is approximately 2.1 Bohr magnetons and decreases significantly as the temperature is lowered.[16][17]
Experimental Protocols
Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at various temperatures.
Materials:
-
This compound
-
Distilled water
-
Temperature-controlled water bath or hot plate with magnetic stirrer
-
Analytical balance
-
Several glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in separate vials.
-
Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution to a known volume with distilled water.
-
Determine the concentration of copper(II) in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry by creating a calibration curve with solutions of known concentrations.
-
Calculate the solubility in g/100 mL for each temperature.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric analyzer (TGA)
-
Alumina or platinum crucibles
-
Inert gas (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition. The first weight loss step corresponds to the loss of the water molecule, and subsequent steps correspond to the decomposition of the anhydrous salt.[19]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound
-
Fourier-transform infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr, IR grade)
-
Pellet press
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind a small amount of this compound (about 1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of this compound in a suitable solvent.
Materials:
-
This compound
-
A suitable solvent (e.g., distilled water or ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound of a known concentration in the chosen solvent.
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Key Reaction Pathways and Mechanisms
This compound is a key reagent in several important organic reactions. The following diagrams illustrate the mechanisms of some of these reactions.
Eglinton Reaction
The Eglinton reaction is the oxidative coupling of two terminal alkynes using a copper(II) salt, such as cupric acetate, in the presence of a base like pyridine. This reaction forms a symmetrical diyne.
Synthesis of Ynamines
Copper(II) acetate can catalyze the coupling of terminal alkynes with amines to form ynamines. The reaction often proceeds through a copper(I) intermediate.
Barfoed's Test
Barfoed's test uses cupric acetate in a weakly acidic solution to distinguish between reducing monosaccharides and disaccharides. Monosaccharides react faster to produce a brick-red precipitate of copper(I) oxide.[5][20]
References
- 1. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. microbenotes.com [microbenotes.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. mdpi.com [mdpi.com]
- 15. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - A technique for analyzing inorganic cations using Fourier transform infrared spectroscopy - American University - Figshare [aura.american.edu]
- 19. researchgate.net [researchgate.net]
- 20. Barfoed's test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Cupric Acetate Monohydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cupric acetate (B1210297) monohydrate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.
Introduction
Cupric acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that finds applications as a catalyst, a pigment, a fungicide, and a reagent in organic synthesis.[1][2] Its solubility in different media is a critical parameter for its use in various chemical processes, including reaction kinetics, purification, and formulation development. This guide summarizes the available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. While extensive quantitative data is not available for a wide range of organic solvents, the following tables summarize the known values and qualitative descriptions found in the literature.
Table 1: Quantitative Solubility of this compound in Select Solvents
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |
| Ethanol | Alcohol | 20 | 7.14 | [3] |
| Acetic Acid | Carboxylic Acid | Not Specified | ~0.24 (mole per cent) | [3] |
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | Solubility Description | Citation |
| Methanol | Alcohol | Soluble, Slightly Soluble | [4] |
| Ethanol | Alcohol | Soluble | [1][2][5] |
| Acetone | Ketone | Slightly Soluble | [1] |
| Diethyl Ether | Ether | Slightly Soluble, Soluble | [1][2][3][5] |
| Glycerol | Polyol | Slightly Soluble | [5] |
| Pyridine | Heterocyclic Amine | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble | [3] |
Note: The term "slightly soluble" is a qualitative description and may vary between sources. For precise applications, experimental determination of solubility is recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods such as the shake-flask technique followed by gravimetric or spectroscopic analysis.
Gravimetric Method
This method is suitable for determining the solubility of a solid in a liquid when the solvent can be evaporated.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a flask in a shaker bath).
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (to prevent precipitation or further dissolution due to temperature changes).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty container.
-
Solubility is expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.
-
UV-Visible Spectrophotometry Method
This method is applicable when the solute has a distinct absorbance in the UV-Vis spectrum and the solvent is transparent in that region.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.[7]
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a filtered aliquot of the supernatant as described in the gravimetric method (Step 2).
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the predetermined λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
This guide provides a summary of the currently available information on the solubility of this compound in organic solvents. The data indicates that it is generally soluble in polar protic solvents like alcohols and has limited solubility in less polar solvents such as ethers and ketones. For applications requiring precise solubility data, especially in solvents for which quantitative information is not available, experimental determination is crucial. The provided protocols for gravimetric and UV-Visible spectrophotometric methods offer robust approaches for such determinations. The visualized workflow provides a clear and logical guide for researchers to follow when undertaking solubility studies.
References
- 1. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 2. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 3. copper(II) acetate monohydrate [chemister.ru]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. Copper(II)_acetate [chemeurope.com]
- 7. ijsrm.net [ijsrm.net]
An In-depth Technical Guide to the Synthesis of Cupric Acetate Monohydrate from Copper Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O) from copper (II) oxide (CuO). The described methodology is grounded in established chemical principles, offering a detailed protocol for laboratory-scale preparation, purification, and characterization of the final product.
Introduction
Cupric acetate monohydrate is a versatile chemical compound with applications ranging from a catalyst in organic synthesis to a fungicide and pigment. In the context of drug development and research, it serves as a crucial reagent and precursor for the synthesis of various copper-containing molecules and materials. The synthesis from copper (II) oxide offers a straightforward and cost-effective route to obtaining this important compound. This document outlines the chemical basis, a detailed experimental protocol, and expected outcomes of this synthesis.
Chemical Pathway and Principles
The synthesis of this compound from copper (II) oxide proceeds via a simple acid-base reaction. Copper (II) oxide, a basic oxide, reacts with acetic acid to form copper (II) acetate and water. The overall balanced chemical equation for this reaction is:
CuO(s) + 2CH₃COOH(aq) → Cu(CH₃COO)₂(aq) + H₂O(l)
Upon cooling the resulting solution, the hydrated form, this compound, crystallizes out. The efficiency of this process is dependent on factors such as reaction temperature, concentration of acetic acid, and the purity of the starting materials.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound from copper (II) oxide.
Materials and Reagents
-
Copper (II) oxide (CuO), high purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Ethanol (B145695) (for washing, optional)
Equipment
-
Glass reactor or round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Crystallizing dish
-
Drying oven or desiccator
Synthesis Procedure
-
Reaction Setup: In a glass reactor or round-bottom flask equipped with a magnetic stirrer and condenser, add 100 mL of a 50% (v/v) aqueous solution of acetic acid.
-
Addition of Copper Oxide: While stirring, slowly add 20 g of copper (II) oxide to the acetic acid solution. A slight excess of acetic acid is used to ensure the complete conversion of the copper oxide.
-
Heating and Reaction: Heat the mixture to a temperature between 70-80°C. Maintain this temperature and continue stirring for 1-2 hours. The black copper oxide will gradually dissolve, and the solution will turn a deep blue.
-
Hot Filtration (Optional): If any unreacted solid remains, perform a hot filtration to remove it.
-
Crystallization: Transfer the hot, clear blue solution to a crystallizing dish and allow it to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled in an ice bath to approximately 40°C.[1] Dark blue-green crystals of this compound will form.
-
Isolation of Crystals: Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid and other impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature not exceeding 80°C, or in a desiccator at room temperature, until a constant weight is achieved.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the described synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Copper (II) Oxide (CuO) | 20 g | |
| Glacial Acetic Acid | 50 mL | Diluted with 50 mL of deionized water |
| Reaction Conditions | ||
| Temperature | 70-80°C | |
| Reaction Time | 1-2 hours | |
| Crystallization Temperature | Cooled to ~40°C | [1] |
| Product | ||
| Theoretical Yield | ~50.2 g | Based on the stoichiometry from 20g of CuO |
| Expected Experimental Yield | 40-45 g | Corresponds to an 80-88% yield[2] |
| Purity | Up to 99% | [1] |
| Appearance | Dark blue-green monoclinic crystals | |
| Melting Point | 115°C (decomposes at 240°C) |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from copper (II) oxide and acetic acid is a robust and reproducible method suitable for laboratory settings. By carefully controlling the reaction conditions and purification steps as outlined in this guide, researchers can obtain a high-purity product with a good yield. This protocol provides a solid foundation for the preparation of this valuable reagent for further applications in research and development.
References
Thermal Decomposition of Cupric Acetate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of copper-based nanoparticles and catalysts, where precise control over the decomposition process dictates the final product's characteristics. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways.
Core Data Summary
The thermal decomposition of cupric acetate monohydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The process typically involves dehydration, decomposition of the anhydrous acetate, and subsequent reactions of the intermediate products. The following table summarizes the key temperature ranges and mass loss percentages observed under different conditions.
| Thermal Event | Temperature Range (°C) - Air | Temperature Range (°C) - Argon | Mass Loss (%) - Air | Mass Loss (%) - Argon | Gaseous Products | Solid Products |
| Dehydration | < 168 | < 168 | ~9% | ~9% | H₂O | Cu(CH₃COO)₂ |
| Decomposition | 168 - 302 | 190 - 250 | ~55.1% | Not specified | Acetic acid, CO₂, Acetone | Cu, Cu₂O, CuO |
| Oxidation | 302 - 500 | Not applicable | Mass gain observed | Not applicable | - | CuO |
| Reduction | Not applicable | > 370 | Not applicable | Not specified | - | Cu |
Decomposition Pathways and Mechanisms
The thermal decomposition of this compound proceeds through a series of distinct steps. The initial step is the loss of the water of hydration to form anhydrous cupric acetate. This is followed by the decomposition of the anhydrous salt into a mixture of copper species and various gaseous products. The composition of the final solid product is heavily influenced by the atmosphere.
In an inert atmosphere (e.g., Argon) , the decomposition of anhydrous copper acetate yields a mixture of metallic copper (Cu) and copper(I) oxide (Cu₂O). At higher temperatures, further reduction to elemental copper can occur.
In an oxidizing atmosphere (e.g., Air) , the initial decomposition also produces a mixture of copper and copper oxides. However, as the temperature increases, these reduced species are oxidized to form copper(II) oxide (CuO) as the final stable product.
Visualizing the Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of this compound under both inert and oxidizing atmospheres.
An In-depth Technical Guide to the Magnetic Properties of Copper (II) Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper (II) acetate (B1210297) monohydrate, a seemingly simple coordination complex, has played a pivotal role in the development of modern magnetochemistry. Its anomalous magnetic behavior, first observed in the mid-20th century, provided early and compelling evidence for antiferromagnetic coupling between metal centers. This technical guide provides a comprehensive overview of the magnetic properties of copper (II) acetate monohydrate, intended for researchers, scientists, and professionals in drug development who may encounter or utilize dimeric copper complexes. The guide details the underlying theory of its magnetic behavior, presents key quantitative data in a structured format, and offers detailed experimental protocols for the characterization of its magnetic properties.
Introduction
Copper (II) acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, exists as a dimeric molecule with a characteristic "paddlewheel" structure.[1] In this arrangement, two copper (II) ions are bridged by four acetate ligands. The two copper atoms are in close proximity, with a Cu-Cu distance of approximately 2.62 Å, which is comparable to the separation in metallic copper.[1] This close proximity facilitates a strong magnetic interaction between the two paramagnetic Cu(II) ions (d⁹ configuration, S=1/2).
At room temperature, the magnetic moment of copper (II) acetate monohydrate is significantly lower than that expected for two non-interacting Cu(II) ions. As the temperature is lowered, the magnetic moment decreases further, and the compound becomes essentially diamagnetic below 90 K.[1] This temperature-dependent magnetic behavior is a hallmark of intramolecular antiferromagnetic exchange, where the electron spins on the adjacent copper ions align in opposite directions, leading to a cancellation of their magnetic moments.
Theoretical Framework: The Bleaney-Bowers Equation
The magnetic behavior of copper (II) acetate monohydrate is elegantly described by the Bleaney-Bowers equation, which models the magnetic susceptibility of a system of two interacting S=1/2 spins.[2] This model considers the energy separation between a diamagnetic ground state (singlet, S=0) and a paramagnetic excited state (triplet, S=1).
The energy separation, denoted as -2J (where J is the exchange coupling constant), is a critical parameter that quantifies the strength of the antiferromagnetic interaction. A negative value of J indicates antiferromagnetic coupling. The Bleaney-Bowers equation for the molar magnetic susceptibility (χₘ) is given by:
χₘ = (2Ng²β² / kT) * [3 + exp(-2J/kT)]⁻¹
where:
-
N is Avogadro's number
-
g is the Landé g-factor
-
β is the Bohr magneton
-
k is the Boltzmann constant
-
T is the absolute temperature
This equation accurately predicts the observed maximum in magnetic susceptibility at a specific temperature, which is directly related to the magnitude of -2J, and the subsequent decrease in susceptibility as the temperature is further lowered.
Quantitative Magnetic Data
The magnetic properties of copper (II) acetate monohydrate have been extensively studied. The following tables summarize key quantitative data reported in the literature.
Table 1: Magnetic Susceptibility and Magnetic Moment Data
| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Effective Magnetic Moment (μ_eff) per Cu(II) ion (B.M.) | Reference |
| 300 | ~1.3 x 10⁻³ | ~1.73 | [3][4] |
| 250 | Maximum Value | - | [3][4] |
| 90 | Significantly Decreased | Approaching 0 | [1] |
| 4.2 | Approaching 0 | ~0.1 | [3][4] |
Table 2: Spectroscopic and Structural Parameters
| Parameter | Value | Reference |
| Singlet-Triplet Energy Gap (-2J) | 292.2 cm⁻¹ | [3] |
| Landé g-factor (g_z) | 2.365 ± 0.008 | [5] |
| Landé g-factor (g_y) | 2.055 ± 0.010 | [5] |
| Landé g-factor (g_x) | 2.077 ± 0.005 | [5] |
| Zero-field splitting parameter (D) | 0.335 ± 0.002 cm⁻¹ | [5] |
| Zero-field splitting parameter (E) | 0.0105 ± 0.0003 cm⁻¹ | [5] |
| Cu-Cu distance | 2.617(1) Å | [3] |
Experimental Protocols
Accurate determination of the magnetic properties of copper (II) acetate monohydrate requires careful experimental procedures. The following sections provide detailed methodologies for key experiments.
Magnetic Susceptibility Measurements
Two common methods for determining the magnetic susceptibility of powdered samples are the Gouy method and the Faraday method. For more sensitive measurements, especially at low temperatures, a Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice.
The Gouy method is a relatively simple technique that measures the change in weight of a sample when it is placed in a magnetic field.
Protocol:
-
Sample Preparation:
-
Grind a small amount of crystalline copper (II) acetate monohydrate into a fine, uniform powder using an agate mortar and pestle.
-
Carefully pack the powder into a pre-weighed Gouy tube of a known length and diameter. Ensure the packing is uniform to avoid errors.
-
Measure the mass of the packed sample.
-
-
Measurement:
-
Suspend the Gouy tube from a sensitive balance, with the bottom of the sample positioned in the center of the poles of an electromagnet.
-
Record the weight of the sample in the absence of a magnetic field (W₀).
-
Apply a known, uniform magnetic field and record the new weight (W).
-
The change in weight (ΔW = W - W₀) is proportional to the magnetic susceptibility of the sample.
-
-
Calibration and Calculation:
-
Calibrate the instrument using a standard substance with a well-known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II), HgCo(SCN)₄.
-
Calculate the gram magnetic susceptibility (χ_g) and then the molar magnetic susceptibility (χ_m) after correcting for the diamagnetism of the constituent atoms (Pascal's constants).
-
SQUID magnetometry offers high sensitivity and is ideal for temperature- and field-dependent studies.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-10 mg) of powdered copper (II) acetate monohydrate.
-
Place the sample in a gelatin capsule or a sealed quartz tube for air-sensitive samples.
-
Secure the sample holder in the SQUID magnetometer.
-
-
Measurement:
-
Temperature-Dependent Measurement:
-
Cool the sample to the lowest desired temperature (e.g., 2 K) in zero magnetic field (zero-field cooled, ZFC) or in a small applied field (field-cooled, FC).
-
Apply a constant, small magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 300 K).
-
-
Field-Dependent Measurement:
-
Set the temperature to a desired value (e.g., 300 K or 2 K).
-
Measure the magnetic moment as the applied magnetic field is swept through a range (e.g., -5 T to 5 T).
-
-
-
Data Analysis:
-
The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ).
-
The data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound.
-
The temperature-dependent susceptibility data can be fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (-2J) and the g-factor.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For copper (II) acetate monohydrate, EPR can be used to study the excited triplet state.
Protocol:
-
Sample Preparation:
-
A polycrystalline (powder) sample of copper (II) acetate monohydrate is typically used.
-
The powder is loaded into a quartz EPR tube (typically 4 mm outer diameter for X-band).
-
-
Instrumentation and Measurement:
-
The EPR spectrum is recorded on an X-band (~9.5 GHz) or Q-band (~35 GHz) spectrometer.
-
The sample is placed within the microwave cavity, which is situated between the poles of an electromagnet.
-
Spectra are typically recorded at room temperature and at a low temperature (e.g., 77 K, liquid nitrogen) to observe the temperature dependence of the signal intensity.
-
The magnetic field is swept, and the first derivative of the microwave absorption is recorded as a function of the magnetic field.
-
-
Spectral Analysis:
-
The EPR spectrum of the dimeric copper (II) acetate arises from the thermally populated triplet (S=1) state.
-
The spectrum will show characteristic features corresponding to transitions with ΔMₛ = ±1 and a "half-field" transition at approximately g=4 corresponding to the formally forbidden ΔMₛ = ±2 transition.
-
The spectrum is analyzed using a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) terms (D and E).
-
Simulation of the experimental spectrum allows for the determination of the principal values of the g-tensor (gₓ, gᵧ, g₂) and the ZFS parameters D (axial) and E (rhombic).
-
Conclusion
Copper (II) acetate monohydrate remains a cornerstone compound for understanding magnetic interactions in molecular systems. Its dimeric structure and the resulting antiferromagnetic coupling provide a textbook example of superexchange. The magnetic properties of this complex can be thoroughly characterized using a combination of magnetic susceptibility measurements and EPR spectroscopy. The theoretical framework provided by the Bleaney-Bowers equation allows for a quantitative understanding of its temperature-dependent magnetic behavior. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working with this and related dimeric copper compounds, with applications ranging from fundamental materials science to the design of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Spectroscopic Analysis of Cupric Acetate Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of cupric acetate (B1210297) monohydrate, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to support research and development activities involving this compound.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are pivotal in the structural elucidation and characterization of chemical compounds. For cupric acetate monohydrate (Cu₂(CH₃COO)₄(H₂O)₂), FTIR and UV-Vis spectroscopy provide valuable insights into its molecular vibrations, electronic transitions, and coordination environment. FTIR spectroscopy probes the vibrational modes of functional groups, offering a molecular fingerprint of the compound. UV-Vis spectroscopy, on the other hand, investigates electronic transitions, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer bands, which are characteristic of its dimeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational frequencies of the acetate and water ligands provide key information about the coordination environment of the copper centers.
Key Vibrational Modes
The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most significant of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate ligands. The separation between these two bands (Δν) is indicative of the coordination mode of the carboxylate group. In this compound, the acetate groups act as bridging ligands between the two copper atoms.
Quantitative FTIR Data
The following table summarizes the characteristic FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~3465 - 3268 | O-H stretch of coordinated water | [1] |
| ~2993, 2945 | C-H stretch of methyl group | [1] |
| ~1594 - 1602 | Asymmetric C=O stretch (νₐₛ(COO⁻)) | [1][2] |
| ~1420 - 1442 | Symmetric C=O stretch (νₛ(COO⁻)) | [1][2] |
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: After acquisition, process the spectrum by performing a baseline correction and, if necessary, an ATR correction.
-
Cleaning: Thoroughly clean the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove all traces of the sample.
FTIR Experimental Workflow
Caption: Experimental workflow for FTIR analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound in solution reveals information about its electronic structure. The absorption bands in the visible and near-UV regions are of particular interest.
Electronic Transitions
The UV-Vis spectrum of this compound is dominated by two main features:
-
A broad, weak absorption band in the visible region, which is attributed to d-d transitions of the Cu(II) ions.
-
A more intense absorption band in the near-UV region, which is assigned to a ligand-to-metal charge transfer (LMCT) transition between the acetate ligands and the copper ions.[3]
The presence of isosbestic points in temperature-dependent UV-Vis spectra indicates the coexistence of triplet and singlet states.[4]
Quantitative UV-Vis Data
The following table summarizes the characteristic UV-Vis absorption bands for this compound.
| Wavelength (λₘₐₓ) | Region | Assignment | Reference |
| ~680 - 710 nm | Visible | d-d transitions | [4] |
| ~200 - 263 nm | Near-UV | Ligand-to-Metal Charge Transfer (LMCT) | [3] |
Note: The exact position and intensity of the absorption bands can be influenced by the solvent used.
Experimental Protocol for UV-Vis Analysis
This protocol describes the steps for obtaining a UV-Vis absorption spectrum of this compound dissolved in a suitable solvent (e.g., water or ethanol).
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes for solution preparation
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask. Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.
-
Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Rinse a second quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-900 nm) and record the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values. If performing a quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.
UV-Vis Experimental Workflow
Caption: Experimental workflow for UV-Vis analysis of this compound.
Conclusion
FTIR and UV-Vis spectroscopy are indispensable techniques for the comprehensive characterization of this compound. FTIR provides detailed information about the molecular structure and the coordination of the acetate and water ligands, while UV-Vis spectroscopy elucidates the electronic properties of the copper(II) centers. The combination of these techniques offers a robust analytical approach for quality control, structural verification, and further research in various scientific and industrial applications.
References
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of cupric acetate (B1210297) monohydrate, Cu(CH₃COO)₂·H₂O. The decomposition of this metallo-organic compound is a multi-step process highly dependent on the surrounding atmosphere. Understanding this mechanism is crucial for applications in catalysis, nanoparticle synthesis, and materials science.
Decomposition Pathway
The thermal decomposition of cupric acetate monohydrate proceeds through two primary, sequential steps: dehydration followed by the decomposition of the anhydrous cupric acetate. The nature of the final solid product is contingent on the gaseous environment (oxidative or inert) in which the decomposition occurs.
Step 1: Dehydration
The initial step involves the loss of the water of hydration to form anhydrous cupric acetate. This is an endothermic process occurring at relatively low temperatures.
Step 2: Decomposition of Anhydrous Cupric Acetate
Following dehydration, the anhydrous cupric acetate decomposes into various solid and gaseous products. The composition of these products is heavily influenced by the presence or absence of oxygen.
-
In an Inert Atmosphere (e.g., Argon, Nitrogen): The decomposition of anhydrous cupric acetate leads to the formation of metallic copper (Cu) or a mixture of copper(I) oxide (Cu₂O) and metallic copper.[1] Gaseous products primarily include acetic acid, acetone, and carbon dioxide.[1]
-
In an Oxidative Atmosphere (e.g., Air): In the presence of air, the decomposition products are further oxidized. The initial solid products, which may include metallic copper and copper(I) oxide, are oxidized to form copper(II) oxide (CuO) as the final solid residue.[2][3][4] The gaseous byproducts are similar to those in an inert atmosphere but may also include combustion products.
The following diagram illustrates the general thermal decomposition pathway of this compound.
References
Cupric Acetate Monohydrate: A Comprehensive Safety Analysis for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the safety data for cupric acetate (B1210297) monohydrate (CAS No. 6046-93-1), a compound utilized in various research and industrial applications, including as a catalyst in organic synthesis, a fungicide, and in the manufacturing of pigments.[1][2] Understanding the hazards and safety protocols associated with this substance is paramount for ensuring a safe laboratory and manufacturing environment. This document summarizes key quantitative safety data, outlines experimental methodologies for toxicity assessment, and provides visual workflows for hazard response.
Quantitative Safety Data
The following tables summarize the key physical, chemical, and toxicological properties of cupric acetate monohydrate, compiled from various safety data sheets (SDSs).
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | Cu(CH₃COO)₂·H₂O | [3] |
| Molar Mass | 199.65 g/mol | [4] |
| Appearance | Blue-green or dark green crystalline solid/powder | [2][5][6] |
| Melting Point | 115 °C (239 °F) | [5][6][7] |
| Decomposition Temperature | 240 - 273 °C | [3][5][6] |
| Solubility in Water | 72 g/L at 20 °C | [3][8] |
| Density | 1.88 g/cm³ at 20 °C | [3][6] |
| pH | 5.2 - 5.5 (20 g/L aqueous solution) | [9] |
| Vapor Density | 6.8 (vs air) |
Table 2: Toxicological Data
| Endpoint | Value | Species | Method | Source(s) |
| Acute Oral Toxicity (LD50) | >300 - 2,000 mg/kg | Rat | OECD Guideline 420 (or similar) | [3][7][10] |
| 710 mg/kg | Rat | [9][11] | ||
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rat | OECD Guideline 402 | [3][7][10] |
| Acute Aquatic Toxicity (LC50) | 193 µg/L (96 h) | Fish (unspecified) | [3] | |
| 0.39 mg/L (96 h) | Fathead minnow | US-EPA | [7][12] |
Table 3: Occupational Exposure Limits
| Jurisdiction | Limit | Source(s) |
| California (PEL) | 1 mg/m³ | [12] |
| OSHA (Table Z-1) | No specific limit established | [9] |
Experimental Protocols for Toxicological Assessment
The toxicological data presented in the SDSs are typically derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
The assessment of acute oral toxicity, which determines the LD50 value, is conducted following OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[13] These methods have largely replaced the older OECD Guideline 401.[1][14][15]
-
Principle: A single dose of the substance is administered to a group of fasted rodents (typically rats) via gavage.[1]
-
Methodology: The test generally involves a stepwise procedure where the dose for each subsequent animal is adjusted based on the outcome of the previously dosed animal. The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[1] At the end of the observation period, surviving animals are euthanized and a necropsy is performed.[1]
-
Endpoint: The LD50, the statistically estimated dose that would be lethal to 50% of the test animals, is determined.
Acute Dermal Toxicity (OECD Guideline 402)
The potential for a substance to cause toxicity through skin contact is evaluated using OECD Test Guideline 402.[16][17][18][19]
-
Principle: A single dose of the test substance is applied to a shaved area of the skin of an animal (typically a rat) for a 24-hour period.[16][20]
-
Methodology: The substance is held in contact with the skin using a porous gauze dressing.[20] The animals are observed for signs of toxicity for at least 14 days.[16] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[16] A limit test at a high dose (e.g., 2000 mg/kg) is often performed first to determine if the substance has low dermal toxicity.[16]
-
Endpoint: The dermal LD50 is determined, along with observations of any skin reactions or other signs of systemic toxicity.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
The potential for a substance to cause irritation or damage to the eyes is assessed using OECD Test Guideline 405.[2][21][22][23][24]
-
Principle: A single dose of the test substance is applied to the eye of an experimental animal (historically the rabbit).[22]
-
Methodology: A weight-of-evidence analysis, including results from in vitro or ex vivo tests, is considered before any in vivo testing is performed to minimize animal use.[2][23] If an in vivo test is necessary, it is typically initiated with a single animal.[2] The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score the severity of ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling.[24] The use of analgesics and anesthetics is recommended to minimize animal distress.[2][21]
-
Endpoint: The test determines if the substance is an eye irritant or corrosive, based on the severity and reversibility of the observed effects.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
The potential for a substance to cause skin irritation or corrosion is evaluated using OECD Test Guideline 404.[25][26][27][28][29]
-
Principle: The test substance is applied to a small patch of skin on an experimental animal (typically a rabbit) for a defined period.[27]
-
Methodology: Similar to eye irritation testing, a weight-of-evidence approach is used, incorporating in vitro data where possible.[25] In the in vivo test, the substance is applied to the skin for up to 4 hours.[25] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 60 minutes, 24, 48, and 72 hours).[27]
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and persistence of the skin reactions.
Hazard Identification and Response Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for hazard identification, first aid procedures, and accidental release measures for this compound, based on the information provided in the SDSs.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. americanelements.com [americanelements.com]
- 9. media.laballey.com [media.laballey.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. libcatalog.usc.edu [libcatalog.usc.edu]
- 16. nucro-technics.com [nucro-technics.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 19. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 20. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 21. flashpointsrl.com [flashpointsrl.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. nucro-technics.com [nucro-technics.com]
- 27. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 28. episkin.com [episkin.com]
- 29. catalog.labcorp.com [catalog.labcorp.com]
Cupric Acetate Monohydrate (CAS No. 6046-93-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, experimental applications, and biological significance of cupric acetate (B1210297) monohydrate (CAS No. 6046-93-1). The information is curated to support research and development activities, with a focus on data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Properties
Cupric acetate monohydrate, an organometallic salt, is a dark green crystalline solid.[1][2] It is also commonly referred to as copper(II) acetate monohydrate.[1][2][3] This compound serves as a versatile reagent in both organic and inorganic synthesis.[2]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | References |
| CAS Number | 6046-93-1 | [1][2][3][4] |
| Molecular Formula | C₄H₈CuO₅ (or Cu(CH₃COO)₂·H₂O) | [1][3] |
| Molecular Weight | 199.65 g/mol | [1][2][3] |
| Appearance | Dark green crystalline solid | [1][2] |
| Odor | Odorless to slight acetic acid odor | [3][5] |
| Melting Point | 115 °C (decomposes) | [3][6][7] |
| Boiling Point | 240 °C | [2][8] |
| Density | 1.88 g/cm³ | [2][6][9] |
| Solubility in water | 72 g/L (cold water) | [2][9] |
| pH | 5.2 - 5.5 (20 g/L solution at 20 °C) | [5][9] |
Toxicological Profile
Understanding the toxicological properties of this compound is critical for ensuring laboratory safety and for assessing its potential biological effects in drug development.
| Parameter | Value | References |
| Acute Oral Toxicity (LD50) | 501 mg/kg (Rat) | [9][10] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [3][9][11][12] |
| Signal Word | Danger | [2][11][12] |
| GHS Pictograms | Corrosion, Health Hazard, Environmental Hazard | [2] |
| Adverse Effects | Occupational hepatotoxin and nephrotoxin. Can cause methemoglobinemia and hemolytic anemia. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis, analysis, and application as a catalyst and in the formation of metal-organic frameworks (MOFs).
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of a copper source with acetic acid.
Materials:
-
Basic copper(II) carbonate (Cu₂(OH)₂CO₃)
-
11% (v/v) aqueous solution of acetic acid (CH₃COOH)
-
Distilled water
-
Heating mantle and stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
In a suitable reaction vessel, heat the 11% acetic acid solution to 60 °C.
-
Slowly add basic copper(II) carbonate to the heated acetic acid solution with continuous stirring. Add the carbonate in small portions to control the effervescence.
-
Continue adding the copper carbonate until a slight excess is present, indicating the complete neutralization of the acid.
-
Concentrate the resulting solution by evaporation to approximately one-third of its original volume.
-
Allow the concentrated solution to cool slowly to room temperature to facilitate the crystallization of this compound.
-
Collect the crystals by filtration under reduced pressure.
-
Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Dry the purified crystals at room temperature or in a desiccator.
Assay of this compound by Iodometric Titration
This protocol, adapted from ACS Reagent Chemicals, determines the purity of this compound.[12]
Materials:
-
This compound sample (approx. 0.8 g)
-
Distilled water
-
Glacial acetic acid
-
10% (w/v) Sulfuric acid solution
-
Potassium iodide (KI)
-
0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
Potassium thiocyanate (B1210189) (KSCN)
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 0.8 g of the this compound sample.
-
Dissolve the sample in 50 mL of distilled water in an Erlenmeyer flask.
-
Add 4 mL of glacial acetic acid and 1 mL of 10% sulfuric acid to the solution.
-
Add 3 g of potassium iodide and swirl the flask to mix. The cupric ions will oxidize the iodide to iodine, forming a brownish solution.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.
-
Near the endpoint, add approximately 2 g of potassium thiocyanate and 3 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears, indicating the endpoint.
-
Calculate the percentage of this compound using the following formula: % (CH₃COO)₂Cu·H₂O = (mL Na₂S₂O₃ × N Na₂S₂O₃ × 19.96) / Sample weight (g)
Synthesis of HKUST-1 (a Copper-Based MOF)
This compound is a common precursor for the synthesis of the metal-organic framework HKUST-1 ([Cu₃(BTC)₂(H₂O)₃]n).[10]
Materials:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
Ethanol (B145695) (EtOH)
-
Distilled water
-
Autoclave with a Teflon liner
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve a specific molar amount of this compound in a mixture of ethanol and distilled water.
-
Solution B: Dissolve a corresponding molar amount of 1,3,5-benzenetricarboxylic acid in a mixture of ethanol and distilled water.
-
-
Combine Solution A and Solution B in a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 110 °C.
-
Maintain the reaction for 24 hours.
-
After 24 hours, allow the autoclave to cool down to room temperature.
-
Collect the resulting blue crystals of HKUST-1 by filtration.
-
Wash the crystals several times with water and then with ethanol to remove any unreacted starting materials.
-
Dry the product in an oven at 80 °C under vacuum for 20 hours.[10]
Standard DNA Precipitation Protocol
While this compound is not a standard reagent in DNA precipitation, understanding the principles of this process is relevant to its interaction with DNA. Divalent cations, such as Cu²⁺, can interact with the phosphate (B84403) backbone of DNA.[13] The following is a standard protocol using sodium acetate.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium acetate, pH 5.2
-
Ice-cold 100% ethanol or isopropanol
-
70% ethanol
-
Microcentrifuge
-
TE buffer or nuclease-free water
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting the tube several times.
-
Incubate at -20°C for at least one hour to precipitate the DNA. For very dilute samples, overnight incubation is recommended.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 70% ethanol to remove excess salt. Centrifuge again for 5-10 minutes.
-
Carefully remove the supernatant and air-dry the pellet. Do not over-dry.
-
Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.
Role in Biological Signaling Pathways
This compound itself is not a signaling molecule. However, upon dissolution, it releases cupric ions (Cu²⁺), which are known to be biologically active and can modulate various cellular signaling pathways. This is a critical consideration for drug development professionals, as copper homeostasis is tightly regulated, and its dysregulation is implicated in several diseases.
Copper-Mediated Activation of the MAPK/ERK Pathway
Copper ions have been shown to play a role in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically at the level of MEK1 phosphorylation of ERK.[1] This pathway is crucial for cell proliferation, differentiation, and survival.
References
- 1. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 9. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper interactions with DNA of chromatin and its role in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dimeric Structure of Cupric Acetate Monohydrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297), also known as cupric acetate, is an organometallic compound with the formula Cu₂(CH₃COO)₄(H₂O)₂ in its hydrated form.[1] While its simple empirical formula, Cu(CH₃COO)₂, suggests a monomeric species, its solid-state structure reveals a fascinating dimeric nature. This "paddle-wheel" structure, first elucidated by van Niekerk and Schoening, has become a classic example in coordination chemistry for studying metal-metal interactions. The two adjacent copper(II) ions exhibit strong antiferromagnetic coupling, a phenomenon that significantly alters the compound's magnetic properties and has made it a cornerstone for developing modern theories of magnetic exchange.[1] This guide provides an in-depth technical overview of the structural, magnetic, and spectroscopic properties that arise from this dimeric arrangement, supplemented with detailed experimental protocols for its characterization.
Molecular Structure
The defining feature of cupric acetate monohydrate is its dinuclear "paddle-wheel" structure. In this arrangement, two copper atoms are held in close proximity by four bridging acetate ligands. The coordination sphere of each copper ion is completed by an axial water molecule. This geometry results in a distorted octahedral environment for each Cu(II) center. The short distance between the two copper atoms is a direct consequence of this bridging arrangement and is the primary factor responsible for the compound's unique magnetic properties.[1]
Figure 1: Molecular structure of the cupric acetate dimer, [Cu₂(CH₃COO)₄(H₂O)₂].
Structural Parameters
The precise geometry of the dimer has been determined by single-crystal X-ray diffraction. Key structural parameters are summarized below.
| Parameter | Value (Å) | Description |
| Cu-Cu Distance | 2.62 | Separation between the two copper(II) centers.[1] |
| Cu-O (equatorial) | 1.97 | Bond length between copper and acetate oxygen atoms.[1] |
| Cu-O (axial) | 2.20 | Bond length between copper and axial water oxygen.[1] |
Magnetic Properties and Spectroscopic Characterization
The proximity of the two Cu(II) ions (d⁹, S=1/2) in the dimer facilitates a strong antiferromagnetic exchange interaction. This coupling leads to the pairing of the electron spins, resulting in two distinct states: a diamagnetic singlet ground state (S=0) and a paramagnetic triplet excited state (S=1).
This electronic structure gives rise to anomalous magnetic behavior. As the temperature decreases, the magnetic susceptibility of this compound increases to a maximum near 250 K, after which it rapidly falls as the thermally populated triplet state depopulates, rendering the compound essentially diamagnetic below 90 K.[1]
References
An In-depth Technical Guide to the Hygroscopic Nature of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic and efflorescent nature of cupric acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O). Understanding the interaction of this compound with atmospheric moisture is critical for ensuring its stability, proper handling, and the reproducibility of experimental results in research and pharmaceutical development.
Physicochemical Properties and Hygroscopic Character
Cupric acetate monohydrate is a blue-green crystalline solid.[1] Its stability is intrinsically linked to the ambient relative humidity (RH) due to its dual hygroscopic and efflorescent character. This means it can absorb moisture from the air at high humidity and lose its water of hydration at low humidity. This behavior can lead to changes in the physical and chemical properties of the material, impacting everything from its effective concentration in solutions to its solid-state characteristics.
Several sources describe the compound as "hygroscopic"[1][2] and "efflorescent," highlighting the dynamic nature of its water content. Proper storage is emphasized, with recommendations to keep containers tightly closed in a dry, cool, and well-ventilated place to prevent moisture absorption.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₈CuO₅ | [4] |
| Molecular Weight | 199.65 g/mol | [4] |
| Appearance | Blue-green crystalline solid | [1] |
| Melting Point | 115 °C (decomposes) | [1][5] |
| Boiling Point | 240 °C (decomposes) | [1][5] |
| Solubility in Water | 72 g/L (at 20 °C) | [5] |
| pH | 5.2 - 5.5 (20 g/L aqueous solution at 20 °C) | [1] |
Quantitative Analysis of Water Content and Thermal Stability
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to quantify the water of hydration and understand the thermal stability of this compound.
Thermal Decomposition Data
Studies on the thermal decomposition of this compound in air have identified distinct stages of weight loss. The initial stage corresponds to the loss of the water molecule (dehydration), followed by the decomposition of the anhydrous salt at higher temperatures.
Table 2: Thermal Decomposition Stages of this compound in Air
| Temperature Range (°C) | Process | Description | References |
| Below 168 | Dehydration | Loss of one molecule of water (H₂O). One study specifies this occurs between 111 and 159 °C. | [6][7][8] |
| 168 - 302 | Decomposition | Decomposition of anhydrous cupric acetate to initial solid products (Cu, Cu₂O, CuO) and volatile products. | [7] |
| 302 - 500 | Oxidation | Oxidation of the initial solid products (Cu and Cu₂O) to cupric oxide (CuO). | [7] |
The theoretical weight loss for the dehydration of the monohydrate is approximately 9.02%. Experimental results from TGA studies show a weight loss consistent with this value in the initial dehydration step.
Experimental Protocols for Determining Hygroscopicity and Water Content
To fully characterize the hygroscopic nature of this compound, a combination of experimental techniques is recommended. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This allows for the generation of a moisture sorption isotherm, which is a direct quantitative measure of a material's hygroscopicity.
Objective: To determine the moisture sorption-desorption isotherm of this compound and identify the critical humidity points for hydration/dehydration.
Methodology:
-
Sample Preparation: Place 10-20 mg of this compound into the DVS instrument sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This will establish the initial anhydrous or dehydrated mass.
-
Sorption Cycle: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Cycle: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. Hysteresis between the two curves can provide information on the kinetics of water sorption and desorption and potential phase changes.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.
Objective: To quantify the exact water content of a sample of this compound.
Methodology:
-
Reagent Preparation: Use a commercially available Karl Fischer reagent (coulometric or volumetric).
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Introduction: Accurately weigh approximately 100-200 mg of this compound and introduce it into the titration vessel.
-
Titration: Start the titration. The iodine in the Karl Fischer reagent will react stoichiometrically with the water from the sample.
-
Endpoint Detection: The endpoint is typically detected electrometrically.
-
Calculation: The instrument software will calculate the water content based on the amount of reagent consumed. The result is usually expressed as a percentage of water by weight. For hydrated salts that are insoluble in the standard methanol (B129727) solvent, a co-solvent like ethylene (B1197577) glycol can be used to aid dissolution.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the temperature of dehydration and decomposition of this compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a TGA sample pan (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The experiment is typically run under an inert atmosphere (e.g., nitrogen) or in air.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss rate for each step.
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates a recommended workflow for handling and storing this compound to maintain its integrity.
Caption: Recommended workflow for handling and storage of this compound.
Thermal Decomposition Pathway
This diagram illustrates the sequential process of dehydration and decomposition of this compound upon heating in air, based on TGA data.
Caption: Thermal decomposition pathway of this compound in air.
Conclusion
The hygroscopic and efflorescent nature of this compound necessitates careful handling and storage to ensure the integrity of the material for research and development applications. The quantitative techniques of Dynamic Vapor Sorption, Karl Fischer titration, and Thermogravimetric Analysis are essential tools for characterizing the water content and stability of this compound. The provided experimental protocols serve as a guide for researchers to obtain reliable and reproducible data. By understanding and controlling the interaction of this compound with atmospheric moisture, scientists can ensure the accuracy and validity of their experimental outcomes.
References
- 1. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 2. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. The kinetics of thermal dehydration of copper(II) acetate monohydrate in air - Nanjing Tech University [pure.njtech.edu.cn:443]
- 9. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
An In-depth Technical Guide on the Efflorescence of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupric acetate (B1210297) monohydrate, a compound with notable applications in chemical synthesis and as a precursor for various materials, exhibits efflorescence through the loss of its water of hydration upon exposure to thermal stress or low humidity environments. This guide provides a comprehensive technical overview of the efflorescence process, detailing the chemical transformations, influencing factors, and the key experimental protocols for its characterization. Quantitative data from thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction are summarized to facilitate comparative analysis. Detailed experimental methodologies and visual representations of the decomposition pathways are provided to support further research and application in fields such as drug development, where understanding hydrate (B1144303) stability is critical.
Introduction
Copper(II) acetate monohydrate, also known as cupric acetate monohydrate with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that is commercially available in a bluish-green hydrated form.[1] The anhydrous form is a dark green solid.[1] This compound has historical and modern applications as a fungicide, pigment, and a reagent in organic and inorganic synthesis.[1]
The stability of the hydrated form is of significant interest, particularly in applications where precise control over the material's composition is crucial. Efflorescence, the process of losing water of hydration, can be initiated by changes in temperature and relative humidity, leading to alterations in the physical and chemical properties of the compound. Understanding the mechanism and kinetics of this process is essential for storage, handling, and application of this compound.
This technical guide delves into the core aspects of the efflorescence of this compound, focusing on its thermal decomposition as the primary driver of this phenomenon.
The Chemical Process of Efflorescence: Thermal Decomposition
The efflorescence of this compound is predominantly studied through its thermal decomposition, which occurs in distinct stages. These stages have been characterized using a variety of analytical techniques, including thermogravimetry (TG), differential thermal analysis (DTA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FT-IR).[2][3][4]
The thermal decomposition process can be broadly categorized into two main events:
-
Dehydration: The initial step involves the loss of the water molecule of hydration to form anhydrous copper(II) acetate. This is an endothermic process.[4]
-
Decomposition of Anhydrous Copper(II) Acetate: Following dehydration, the anhydrous salt decomposes into various solid and gaseous products. The composition of these products is highly dependent on the surrounding atmosphere (e.g., air or an inert atmosphere like argon).[5]
In the presence of air, the decomposition of anhydrous copper(II) acetate is a complex process involving the formation of metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO).[2][3] The final solid product upon heating to higher temperatures in air is typically CuO.[2] The gaseous products can include acetic acid, acetone, methane, and carbon dioxide.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Atmosphere | Technique | Reference |
| Dehydration | 100 - 190 | ~11.9 | Not Specified | TG/DSC | [4] |
| Dehydration | 111 - 159 | 8.28 | Not Specified | TG | [3] |
| Decomposition of Anhydrous Acetate | 208 - 317 | Not Specified | Not Specified | TG | [3] |
| Decomposition of Anhydrous Acetate | 225 - 525 | Not Specified | Air | TG | [6] |
Table 1: Summary of Thermal Decomposition Data for this compound
| Parameter | Value | Conditions | Technique | Reference |
| Melting Point | 115 °C | Not Specified | Not Specified | [7] |
| Decomposition Temperature (Boiling Point) | 240 °C | Not Specified | Not Specified | [7] |
| Density | 1.88 g/cm³ | Not Specified | Not Specified | [7] |
| Solubility in Cold Water | 7.2 g/100 mL | Not Specified | Not Specified | [7] |
| Solubility in Hot Water | 20 g/100 mL | Not Specified | Not Specified | [7] |
Table 2: Physical Properties of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the efflorescence of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q5000).
-
Sample Preparation: Place approximately 2-3 mg of this compound into an open platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Flowing air or argon at a rate of 10 mL/min.
-
Heating Rate: A linear heating rate of 15 °C/min.
-
Temperature Range: Heat the sample from ambient temperature up to 400 °C or higher to ensure complete decomposition.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.
In-situ X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products formed during the thermal decomposition of this compound at various temperatures.
Methodology:
-
Instrument: An X-ray diffractometer equipped with a high-temperature chamber (e.g., Bruker D8 Advance).
-
Sample Preparation: Place a small amount of this compound powder on the sample holder within the temperature-programmed chamber.
-
Experimental Conditions:
-
Atmosphere: Flowing air or argon.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min).
-
Data Collection: Collect XRD patterns at specific temperature intervals (e.g., 30 °C, 110 °C, 170 °C, 190 °C, 250 °C, and 370 °C) to monitor the changes in the crystalline structure.[5]
-
X-ray Source: Use a standard X-ray source, such as Cu Kα radiation (λ = 1.54 Å).
-
-
Data Analysis: Analyze the obtained XRD patterns by comparing the peak positions and intensities with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature.
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the changes in the vibrational modes of the functional groups (e.g., O-H, C=O, C-O) during the dehydration and decomposition process.
Methodology:
-
Instrument: A Fourier-transform infrared spectrometer equipped with a diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) accessory and a heated, gas-flow cell.
-
Sample Preparation: Mix a small amount of this compound with a dry infrared-transparent matrix, such as potassium bromide (KBr), and place the mixture in the sample cup of the DRIFT cell.
-
Experimental Conditions:
-
Atmosphere: Flowing air or argon.
-
Heating Program: Heat the sample at a controlled rate while continuously collecting FT-IR spectra.
-
Spectral Range: Collect spectra in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Analyze the changes in the FT-IR spectra as a function of temperature. Pay close attention to the disappearance of the broad O-H stretching band of the water of hydration (around 3400 cm⁻¹) and the changes in the carboxylate stretching frequencies (around 1600-1400 cm⁻¹) to monitor the dehydration and decomposition of the acetate ligand.
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the efflorescence and thermal decomposition of this compound.
Caption: Efflorescence of this compound to its anhydrous form.
Caption: Thermal decomposition pathway of this compound in air.
Caption: Workflow for the experimental characterization of efflorescence.
Conclusion
The efflorescence of this compound is a thermally driven process that involves an initial dehydration to the anhydrous form, followed by a complex decomposition in the presence of air. The stability of the hydrate is a critical parameter in its various applications, and a thorough understanding of its behavior under different environmental conditions is paramount. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to investigate the efflorescence of this and similar hydrated compounds. The visualization of the decomposition pathways offers a clear conceptual framework for the chemical transformations involved. This knowledge is particularly valuable in the pharmaceutical industry, where the stability of hydrated active pharmaceutical ingredients can significantly impact drug efficacy and shelf life. Further research could focus on the kinetics of efflorescence under varying humidity levels and the influence of dopants or impurities on the decomposition process.
References
Methodological & Application
Application Notes and Protocols: Cupric Acetate Monohydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cupric acetate (B1210297) monohydrate, Cu(OAc)₂·H₂O, is a versatile and cost-effective catalyst widely employed in a range of organic transformations. Its utility stems from its ability to facilitate the formation of carbon-heteroatom and carbon-carbon bonds, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by cupric acetate monohydrate.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds, specifically C-N and C-O bonds, through the cross-coupling of arylboronic acids with amines or phenols. This reaction is prized for its mild conditions, often proceeding at room temperature and in the presence of air, which offers a significant advantage over other cross-coupling methods that require stringent inert atmospheres. This compound is a commonly used catalyst for this transformation.
Application Notes:
This compound catalyzes the oxidative coupling of arylboronic acids with a wide variety of N-H and O-H containing compounds, including anilines, amines, amides, imides, ureas, carbamates, sulfonamides, and phenols. The reaction is typically carried out in the presence of a base and often a ligand to stabilize the copper catalyst and enhance its reactivity. Myristic acid has been reported as an additive that can improve the solubility of the catalyst and accelerate the reaction. The mechanism is believed to involve a Cu(II)/Cu(III) catalytic cycle, where the cupric acetate is first reduced to a Cu(I) species, which then undergoes oxidative addition with the arylboronic acid. The resulting Cu(III) intermediate undergoes reductive elimination to furnish the desired product and regenerate the active copper catalyst. Oxygen from the air often serves as the terminal oxidant in the catalytic cycle.
Quantitative Data Summary:
The following table summarizes the yields for the Chan-Lam coupling of various anilines and phenols with arylboronic acids using this compound as the catalyst.
| Entry | Amine/Phenol (B47542) | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Aniline (B41778) | Phenylboronic acid | Diphenylamine | 91 | |
| 2 | p-Toluidine | Phenylboronic acid | 4-Methyl-N-phenylaniline | 85 | |
| 3 | p-Anisidine | Phenylboronic acid | 4-Methoxy-N-phenylaniline | 88 | |
| 4 | p-Chloroaniline | Phenylboronic acid | 4-Chloro-N-phenylaniline | 75 | |
| 5 | Morpholine | Phenylboronic acid | 4-Phenylmorpholine | 64 | |
| 6 | Phenol | Phenylboronic acid | Diphenyl ether | 85 | |
| 7 | p-Cresol | Phenylboronic acid | 4-Methyldiphenyl ether | 82 | |
| 8 | p-Methoxyphenol | Phenylboronic acid | 4-Methoxydiphenyl ether | 90 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Anilines
Materials:
-
This compound (Cu(OAc)₂·H₂O)
-
Arylboronic acid (1.5 equiv)
-
Aniline (1.0 equiv)
-
Myristic acid (0.1 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (10 mol%), myristic acid (0.1 equiv), and the aniline (1.0 equiv).
-
Add dichloromethane (DCM) to achieve a 0.5 M concentration with respect to the aniline.
-
Add the arylboronic acid (1.5 equiv) and 2,6-lutidine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Caption: Workflow for the Chan-Lam N-Arylation of Anilines.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol, phenol, or amine. While traditional Ullmann reactions often require harsh conditions, modern protocols using this compound as a catalyst precursor allow for milder reaction conditions.
Application Notes:
This compound can be used in Ullmann-type reactions, often in combination with a ligand and a base, to facilitate the coupling of aryl halides (iodides and bromides are most reactive) with a variety of nucleophiles. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, similar to the Chan-Lam coupling, or via a Cu(I) intermediate that undergoes oxidative addition to the aryl halide. The choice of ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and substrate scope.
Quantitative Data Summary:
The following table presents data for the Ullmann-type O-arylation of phenols with aryl halides using a copper catalyst derived from a copper(I) source, which can be generated in situ from Cu(II) precursors like this compound with a reducing agent or through comproportionation.
| Entry | Phenol | Aryl Halide | Ligand | Base | Yield (%) | Reference |
| 1 | Phenol | Iodobenzene | Picolinic acid | K₃PO₄ | 95 | |
| 2 | p-Cresol | Iodobenzene | Picolinic acid | K₃PO₄ | 92 | |
| 3 | p-Methoxyphenol | Iodobenzene | Picolinic acid | K₃PO₄ | 98 | |
| 4 | Phenol | Bromobenzene | Picolinic acid | K₃PO₄ | 85 | |
| 5 | 2,6-Dimethylphenol | Iodobenzene | Picolinic acid | K₃PO₄ | 78 |
Experimental Protocol: General Procedure for Ullmann O-Arylation of Phenols
Materials:
-
Copper(I) iodide (CuI) (can be generated from Cu(OAc)₂·H₂O)
-
Picolinic acid
-
Aryl halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (10 mol%), the aryl halide (1.0 equiv, if solid), the phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Under a counterflow of the inert gas, add the aryl halide (if liquid) followed by DMSO (to achieve a 0.5 M concentration with respect to the aryl halide).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Caption: Workflow for the Ullmann O-Arylation of Phenols.
N-Arylation of Indoles
The N-arylation of indoles is a crucial transformation for the synthesis of many biologically active compounds and materials. Copper-catalyzed methods, often employing this compound, provide an efficient route to N-arylindoles.
Application Notes:
The copper-catalyzed N-arylation of indoles typically involves the coupling of an indole (B1671886) with an aryl halide. The reaction often requires a ligand, such as a diamine, and a base. The choice of ligand is critical and can influence the reaction's efficiency and substrate scope. The reaction conditions are generally milder than traditional Ullmann conditions.
Quantitative Data Summary:
The following table shows the yields for the copper-catalyzed N-arylation of various indoles with aryl halides.
| Entry | Indole | Aryl Halide | Ligand | Yield (%) | Reference |
| 1 | Indole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 91 | |
| 2 | Indole | 4-Iodotoluene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 88 | |
| 3 | Indole | 4-Bromoanisole | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 75 | |
| 4 | 5-Cyanoindole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 85 | |
| 5 | 7-Phenylindole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 87 |
Experimental Protocol: General Procedure for N-Arylation of Indoles
Materials:
-
Copper(I) iodide (CuI)
-
Indole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.1 equiv)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Screw-cap reaction tube
-
Magnetic stirrer
Procedure:
-
In a screw-cap reaction tube, combine CuI (1-5 mol%), the indole (1.0 equiv), and K₃PO₄ (2.1 equiv).
-
Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (10 mol%), and toluene (to achieve a 1 M concentration with respect to the indole).
-
Seal the reaction tube and stir the contents at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the resulting residue by column chromatography to afford the desired N-arylindole.
Caption: Workflow for the N-Arylation of Indoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound, in the presence of a reducing agent like sodium ascorbate (B8700270), serves as an excellent catalytic system for this transformation.
Application Notes:
The CuAAC reaction is renowned for its reliability, broad substrate scope, and tolerance of a wide range of functional groups. The active catalyst is a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as this compound, and a reducing agent. The reaction proceeds under mild conditions, often in aqueous solvent systems, making it suitable for bioconjugation applications. The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, can accelerate the reaction and protect the catalyst from oxidation.
Quantitative Data Summary:
The following table summarizes the yields for the CuAAC reaction between various azides and alkynes.
| Entry | Azide (B81097) | Alkyne | Product | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 | |
| 2 | Azido-PEG | Propargyl-functionalized biomolecule | PEGylated biomolecule | High | |
| 3 | 1-Azido-4-nitrobenzene | Ethynylbenzene | 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 92 | |
| 4 | 3-Azidopropan-1-ol | 1-Ethynyl-4-fluorobenzene | 3-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | 98 |
Experimental Protocol: General Procedure for CuAAC Reaction
Materials:
-
This compound (Cu(OAc)₂·H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of this compound (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the this compound solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Synthesis of Ynamides
Ynamides are versatile building blocks in organic synthesis. Copper-catalyzed methods provide a reliable route for their preparation, often through the coupling of an amine derivative with an alkynyl electrophile. While many protocols use copper(I) salts, this compound can serve as a precursor to the active catalyst.
Application Notes:
The copper-catalyzed synthesis of ynamides can be achieved through various strategies, including the coupling of amides with alkynyl halides or the reaction of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. These reactions typically require a copper catalyst, a ligand (such as a diamine), and a base. The reaction conditions can be tailored to accommodate a range of amide and alkyne substrates.
Quantitative Data Summary:
The following table presents data for the synthesis of ynamides via a copper-catalyzed coupling of 1,1-dibromo-1-alk
Application Notes and Protocols for Ullmann Condensation Using Cupric Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alcohol, phenol (B47542), amine, or other nucleophile. While early iterations of this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have significantly improved its scope and practicality.[1][2][3]
This document provides a detailed protocol for conducting the Ullmann condensation using cupric acetate (B1210297) (Cu(OAc)₂), a readily available and effective copper source. Both ligand-free and ligand-promoted methodologies will be discussed, offering flexibility for various substrates and laboratory settings.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Ullmann condensation using cupric acetate and other copper sources. These data are intended to serve as a guideline for reaction optimization.
Table 1: C-N Bond Formation (N-Arylation) of Amines and Heterocycles
| Aryl Halide | Amine/Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Aniline | Cu(OAc)₂ (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 | Adapted from[4] |
| Bromobenzene | Pyrrolidine | Cu(OAc)₂/Ligand (5 mol%) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 | Generic representation |
| 4-Iodotoluene | Imidazole | Cu(OAc)₂ (10 mol%) | Cs₂CO₃ | DMSO | 110 | 24 | 96-98 | [4] |
| 2-Chloropyridine | Morpholine | Cu(OAc)₂-CCPy/SiO₂ (0.7 mol%) | Et₃N | ACN | 50 | 2 | 95 | [4] |
| Iodobenzene | Piperidine | CuI (10 mol%) / Ligand | TBPM | DMSO | RT | 6 | >95 | [5] |
Table 2: C-O Bond Formation (O-Arylation) of Phenols and Alcohols
| Aryl Halide | Phenol/Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Tosylcoumarin | Phenol | Cu(OAc)₂ (10 mol%) | K₂CO₃ | DMF | 80 | 3 | 65 | Protocol from[6] |
| Iodobenzene | Phenol | meso Cu/MnOx (3 mol% Cu) | K₂CO₃ | DMF | 140 | 1 | 99 | [6] |
| 4-Nitrobenzaldehyde | Phenol | Cu(OAc)₂·H₂O | Cs₂CO₃ | DMF | 100 | 12 | 85 | [7] |
| Aryl Iodides | Phenols | CuI / Picolinic acid | K₃PO₄ | DMSO | 110 | 24 | up to 100 | [8] |
| Aryl Bromides | Aliphatic Alcohols | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 24 | 70-90 | Generic representation |
Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of aryl halides using cupric acetate. Optimization of the reaction conditions (e.g., temperature, reaction time, base, and solvent) may be necessary for specific substrates.
Protocol 1: General Procedure for N-Arylation of Amines/Heterocycles
Materials:
-
Cupric Acetate (Cu(OAc)₂)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amine or N-H containing heterocycle
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add cupric acetate (5-10 mol%), the aryl halide (1.0 equiv), the amine or heterocycle (1.2-1.5 equiv), and the base (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (typically 0.1-0.5 M concentration with respect to the aryl halide).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-140 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for O-Arylation of Phenols/Alcohols
Materials:
-
Cupric Acetate (Cu(OAc)₂)
-
Aryl halide
-
Phenol or alcohol
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane)
-
Reaction vessel and inert gas setup as in Protocol 1.
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine cupric acetate (5-10 mol%), the aryl halide (1.0 equiv), the phenol or alcohol (1.2-1.5 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction Conditions: Heat the mixture with stirring to the target temperature (typically 100-150 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Ullmann Condensation
The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(II) precatalyst, cupric acetate, is believed to be reduced in situ to the active Cu(I) species.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Workflow for Ullmann Condensation
The following diagram illustrates the general laboratory workflow for performing an Ullmann condensation reaction.
Caption: General experimental workflow for the Ullmann condensation.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Nanoparticles Using Cupric Acetate Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of copper-based nanoparticles utilizing cupric acetate (B1210297) monohydrate as a precursor. The methodologies outlined are suitable for producing nanoparticles with controlled sizes and morphologies for various research and development applications, particularly in the field of drug development.
Introduction
Copper and copper oxide nanoparticles have garnered significant interest in biomedical applications due to their unique catalytic, antimicrobial, and cytotoxic properties.[1][2][3] Cupric acetate monohydrate serves as a versatile and cost-effective precursor for the synthesis of these nanomaterials through various chemical and physical methods.[4][5] This document details several common synthesis protocols, including thermal decomposition, solvothermal synthesis, and microwave-assisted synthesis, providing quantitative data and step-by-step instructions to facilitate reproducibility in a laboratory setting. Furthermore, it explores the application of these nanoparticles in cancer therapy, with a focus on their interaction with key cellular signaling pathways.
Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics
The following tables summarize the quantitative data from various synthesis methods, illustrating the relationship between experimental parameters and the resulting nanoparticle characteristics.
| Synthesis Method | Precursor & Reagents | Temperature (°C) | Time | Resulting Nanoparticle | Average Size (nm) |
| Thermal Decomposition | Copper(II) acetate monohydrate, Stearic acid, 1-Octadecanol, 1-Octadecene (B91540) | 290 | Not Specified | Cu | ~87 ± 19 |
| Solvothermal | Copper(II) acetate bipyridine complex, NaOH, Ethanol (B145695) | 160 | 24 h | CuO | ~11 |
| Microwave-Assisted | Copper(II) acetate bipyridine complex, NaOH, Ethylene glycol | 185 | 30 min | Cu/Cu₂O | ~80 |
| Microwave-Assisted | Copper(II) acetate bipyridine complex, NaOH, Ethylene glycol | 200 | 30 min | Cu/Cu₂O | 40.7 (Cu), 27.1 (Cu₂O) |
| Borohydride Reduction | Copper(II) acetate bipyridine complex, Sodium borohydride, Ethanol, DI Water | Room Temp | 40 min | Cu₂O/CuO | ~16 |
Experimental Protocols
Detailed methodologies for the key synthesis experiments are provided below.
Protocol 1: Thermal Decomposition Synthesis of Copper Nanoparticles
This protocol describes the synthesis of copper nanoparticles via the thermal decomposition of this compound in a high-boiling point solvent.[5]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Stearic acid
-
1-Octadecanol
-
1-Octadecene
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
Procedure:
-
Combine 0.1996 g of copper(II) acetate monohydrate, 0.5984 g of stearic acid, 1.3560 g of 1-octadecanol, and 25.0760 g of 1-octadecene in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.
-
Heat the mixture from room temperature to 150 °C. The solution will turn from green to blue.[5]
-
Increase the temperature to 290 °C at a rate of 10 °C per minute.
-
Observe the color change of the solution. It will become colorless around 231 °C, then yellowish, and finally reddish-brown above 255 °C, indicating the formation of copper nanoparticles.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The copper nanoparticles can be collected by centrifugation, followed by washing with ethanol and drying under vacuum.
Workflow Diagram:
Thermal Decomposition Workflow
Protocol 2: Solvothermal Synthesis of Copper Oxide (CuO) Nanoparticles
This method utilizes a copper(II) acetate bipyridine complex to produce uniform CuO nanoparticles under elevated temperature and pressure.[3]
Materials:
-
Copper(II) acetate bipyridine complex ([Cu(OAc)₂(bpy)])
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare the copper(II) acetate bipyridine complex by dissolving 0.81 g of Cu(CH₃COO)₂·H₂O in 20 mL of DMF, followed by the addition of 0.43 g of 2,2'-bipyridine (B1663995) in 10 mL of DMF and stirring for 8 hours.[3]
-
Dissolve 0.012 g of NaOH in 10 mL of ethanol.
-
In a separate beaker, dissolve 0.1014 g of the [Cu(OAc)₂(bpy)] complex in 50 mL of ethanol.
-
Add the [Cu(OAc)₂(bpy)] solution to the NaOH solution while stirring.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160 °C for 24 hours.
-
After cooling to room temperature, collect the brownish-black precipitate of CuO nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water and dry in a vacuum oven at 60 °C overnight.
Workflow Diagram:
References
Application Notes and Protocols: The Role of Cupric Acetate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Copper-based MOFs, in particular, have garnered significant attention due to the versatile coordination chemistry of copper and the potential for creating robust and functional materials.
Cupric acetate (B1210297) [Cu(CH₃COO)₂] is a commonly employed copper precursor in the synthesis of these MOFs. Its role extends beyond simply providing the copper nodes; the acetate anion can influence the reaction kinetics, crystal morphology, and ultimately the physicochemical properties of the final MOF product. This document provides detailed application notes and experimental protocols for the synthesis of copper-based MOFs using cupric acetate, with a focus on applications relevant to drug development.
The Role of Cupric Acetate as a Copper Precursor
Cupric acetate serves as a readily available and soluble source of Cu²⁺ ions for MOF synthesis. The acetate anion, being a weaker coordinating ligand compared to the multitopic organic linkers used in MOF synthesis, is easily displaced, facilitating the formation of the desired MOF structure. However, the presence of acetate ions in the reaction mixture can also act as a modulator, influencing the nucleation and growth of MOF crystals. This can lead to variations in crystal size, defect density, and in some cases, higher product yields compared to syntheses using other copper salts like nitrates or sulfates.[1][2]
Data Presentation: Comparison of Copper Precursors in HKUST-1 Synthesis
The choice of copper precursor can significantly impact the properties of the resulting MOF. The following table summarizes the quantitative data from a comparative study on the synthesis of HKUST-1 (also known as MOF-199 or Cu-BTC), a well-studied copper-based MOF, using different copper(II) salt precursors under solvothermal conditions.
| Copper Precursor | Product Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Copper(II) Acetate | >90 | 1100 - 1700 | 0.5 - 0.8 | [1][2] |
| Copper(II) Nitrate | 80 - 90 | 1300 - 1800 | 0.6 - 0.9 | [1][2] |
| Copper(II) Sulfate | 70 - 80 | 1000 - 1500 | 0.4 - 0.7 | [1][2] |
| Copper(II) Chloride | No product | - | - | [1] |
Note: The values presented are approximate ranges and can vary depending on the specific synthesis conditions (e.g., temperature, time, solvent system).
Experimental Protocols
Protocol 1: Solvothermal Synthesis of HKUST-1 using Cupric Acetate
This protocol describes a standard solvothermal method for the synthesis of HKUST-1.
Materials:
-
Cupric acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution A: Dissolve 1.79 g (9 mmol) of this compound in a mixture of 30 mL of deionized water.
-
Solution B: Dissolve 1.05 g (5 mmol) of 1,3,5-benzenetricarboxylic acid in a mixture of 30 mL of ethanol.[2]
-
Mixing: Combine Solution A and Solution B in a beaker and stir for 10 minutes at room temperature.
-
Reaction: Transfer the resulting mixture to a 100 mL Teflon-lined stainless steel autoclave.
-
Heating: Place the sealed autoclave in a preheated oven at 110 °C for 24 hours.[2]
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Collect the blue crystalline product by filtration or centrifugation.
-
Washing: Wash the product thoroughly with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the washed product under vacuum at 150 °C for 12 hours to activate the MOF by removing the coordinated solvent molecules.
Protocol 2: Room Temperature Synthesis of HKUST-1 using Cupric Acetate
This protocol offers a more energy-efficient method for synthesizing HKUST-1 at ambient temperature.
Materials:
-
This compound [Cu(CH₃COO)₂·H₂O]
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Triethylamine (B128534) (TEA) (optional, as a modulator)
Procedure:
-
Solution A: In a flask, dissolve 860 mg (4.31 mmol) of this compound in 12 mL of a 1:1:1 mixture of DMF/EtOH/H₂O.
-
Solution B: In a separate flask, dissolve 500 mg (2.38 mmol) of 1,3,5-benzenetricarboxylic acid in 12 mL of the same solvent mixture.
-
Mixing: Combine the two solutions with stirring.
-
Modulation (Optional): Add 0.5 mL of triethylamine to the reaction mixture. This can help to control the crystal growth and morphology.
-
Reaction: Stir the mixture at room temperature for 23 hours.
-
Product Collection: Collect the blue precipitate by filtration.
-
Washing: Wash the product with DMF (2 x 25 mL).
-
Activation: Activate the material by solvent exchange with a volatile solvent like chloroform, followed by heating under vacuum.
Protocol 3: Drug Loading in Copper-based MOFs (Ibuprofen)
This protocol outlines a general procedure for loading the anti-inflammatory drug ibuprofen (B1674241) into a copper-based MOF.
Materials:
-
Activated copper-based MOF (e.g., HKUST-1)
-
Ibuprofen
-
Hexane (B92381) (or another suitable solvent in which ibuprofen is soluble but the MOF is stable)
Procedure:
-
Ibuprofen Solution: Prepare a solution of ibuprofen in hexane at a concentration of 10 mg/mL.
-
Immersion: Immerse 100 mg of the activated copper-based MOF in 10 mL of the ibuprofen solution.
-
Loading: Stir the suspension at room temperature for 72 hours to allow for the diffusion of ibuprofen molecules into the MOF pores.
-
Separation: Separate the drug-loaded MOF from the solution by centrifugation.
-
Washing: Wash the loaded MOF with a small amount of fresh hexane to remove any ibuprofen adsorbed on the external surface.
-
Drying: Dry the ibuprofen-loaded MOF under vacuum at room temperature.
-
Quantification: Determine the amount of loaded ibuprofen by analyzing the concentration of the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of 222 nm.[3]
Protocol 4: Drug Loading in Copper-based MOFs (Montelukast Sodium)
This protocol provides a method for encapsulating the anti-asthmatic drug montelukast (B128269) sodium into a Cu-MOF.[4]
Materials:
-
Activated Cu-MOF
-
Montelukast sodium
-
Deionized water
Procedure:
-
Dispersion: Disperse a specific amount of the activated Cu-MOF into an aqueous solution of montelukast sodium. The ratio of MOF to drug can be varied (e.g., 1:2, 1:1, 2:1 by weight) to optimize loading.[4]
-
Loading: Stir the mixture at room temperature for 24 hours.[4]
-
Separation: Centrifuge the mixture at 3000 rpm for 30 minutes to separate the drug-loaded MOF.[4]
-
Drying: Collect and dry the drug-loaded MOF.
-
Quantification: Measure the concentration of montelukast sodium in the supernatant using UV-Vis spectroscopy to determine the loading efficiency.[4]
Visualizations
Logical Workflow for MOF Synthesis
Caption: General workflow for the synthesis of copper-based MOFs using cupric acetate.
Drug Loading and Release Pathway
Caption: Schematic of the drug loading and release process using a copper-based MOF.
Conclusion
Cupric acetate is a versatile and effective precursor for the synthesis of a variety of copper-based MOFs. Its use can influence product yield and morphology, offering a handle to tune the properties of the final material. The protocols provided herein offer a starting point for the synthesis and functionalization of these materials for applications in drug delivery. The ability to load therapeutic agents like ibuprofen and montelukast sodium highlights the potential of these MOFs as advanced drug delivery systems. Further research and optimization of these protocols can lead to the development of novel MOF-based therapeutics with enhanced efficacy and controlled release profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into HKUST-1 Metal-Organic Framework’s Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors [mdpi.com]
- 3. Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Cupric Acetate Monohydrate in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Cupric acetate (B1210297) monohydrate, Cu(OAc)₂·H₂O, has emerged as a versatile and cost-effective catalyst and reagent in the field of C-H functionalization. Its ability to facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds directly from ubiquitous C-H bonds offers a more atom-economical and efficient approach to complex molecule synthesis compared to traditional cross-coupling methods that require pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for key C-H activation reactions utilizing cupric acetate monohydrate.
C-H Arylation of Arenes with Arylboronic Acids
The direct arylation of arenes via C-H activation is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. While palladium catalysis is well-established, copper-mediated methodologies offer a more economical alternative. Although some protocols may use other copper salts like copper(II) trifluoroacetate (B77799) for optimal results, cupric acetate often plays a crucial role as a catalyst or co-oxidant in related transformations.
Experimental Protocol: Copper-Mediated C-H Arylation of Electron-Rich Arenes
This protocol is adapted from the copper-mediated arylation of arenes with arylboronic acids.
Materials:
-
Arene (e.g., indole, pyrrole)
-
Arylboronic acid
-
Copper(II) trifluoroacetate (Cu(OCOCF₃)₂) - Note: While the topic is on cupric acetate, related protocols highlight the efficacy of other copper salts for specific transformations. Cu(OAc)₂ can be explored as an alternative or co-catalyst.
-
Trifluoroacetic acid (CF₃CO₂H)
-
1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl)
-
Reaction vessel (e.g., Schlenk tube)
-
Stirring plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube containing a stir bar, add the arene (0.40 mmol, 1.0 equiv), arylboronic acid (0.80 mmol, 2.0 equiv), and Cu(OCOCF₃)₂ (0.40 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (3 mL) and trifluoroacetic acid.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 13 hours under an air atmosphere.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.
Table 1: Scope of Arylboronic Acids in the C-H Arylation of 1,2-Dimethoxybenzene [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,2-Dimethoxy-4-phenylbenzene | 75 |
| 2 | 4-Methylphenylboronic acid | 1,2-Dimethoxy-4-(p-tolyl)benzene | 82 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1,2-dimethoxybenzene | 81 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1,2-dimethoxybenzene | 65 |
| 5 | 3-Methylphenylboronic acid | 1,2-Dimethoxy-4-(m-tolyl)benzene | 78 |
C-H/N-H Annulation for the Synthesis of 2-Quinolinones
The synthesis of quinolinone scaffolds, present in numerous bioactive alkaloids, can be achieved through a copper-catalyzed C-H/N-H annulation of electron-deficient acrylamides with arynes. Cupric acetate, in conjunction with an oxygen atmosphere, serves as an efficient catalytic system for this transformation.[2]
Experimental Protocol: Cu(OAc)₂/O₂-Catalyzed C-H/N-H Annulation
This protocol describes the synthesis of 2-quinolinones from electron-deficient acrylamides and a benzyne (B1209423) precursor.
Materials:
-
Electron-deficient acrylamide (B121943)
-
Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
This compound (Cu(OAc)₂·H₂O)
-
Potassium fluoride (B91410) (KF)
-
Acetonitrile (B52724) (CH₃CN)
-
Reaction vessel (e.g., sealed tube)
-
Oxygen balloon
Procedure:
-
To a sealed tube, add the acrylamide (0.2 mmol, 1.0 equiv), the benzyne precursor (0.4 mmol, 2.0 equiv), Cu(OAc)₂ (50 mol%, 0.1 mmol), KF (0.4 mmol, 2.0 equiv), and 18-crown-6 (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with oxygen (repeat three times) and leave it under an oxygen balloon.
-
Add acetonitrile (2 mL) and seal the tube.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-quinolinone.
Table 2: Substrate Scope for the Synthesis of 2-Quinolinones [2]
| Entry | Acrylamide Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-1,3-dihydro-2H-quinolin-2-one | 85 |
| 2 | 4-Methylphenyl | 1-(4-Methylphenyl)-1,3-dihydro-2H-quinolin-2-one | 82 |
| 3 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-quinolin-2-one | 78 |
| 4 | 4-Fluorophenyl | 1-(4-Fluorophenyl)-1,3-dihydro-2H-quinolin-2-one | 75 |
| 5 | Benzyl | 1-Benzyl-1,3-dihydro-2H-quinolin-2-one | 72 |
Cross-Dehydrogenative C-N Coupling of 2'-Aminoacetophenones
This compound can mediate the selective C-H activation and cross-dehydrogenative C-N coupling of 2'-aminoacetophenones to synthesize isatins, which are valuable precursors in the synthesis of pharmaceuticals and dyes.[3] This reaction proceeds in the presence of air as the oxidant.[3]
Experimental Protocol: Cu(OAc)₂-Mediated Synthesis of Isatins [3]
Materials:
-
2'-N-Aryl/alkylaminoacetophenone
-
This compound (Cu(OAc)₂·H₂O)
-
Sodium acetate (NaOAc)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction flask
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the 2'-N-aryl/alkylaminoacetophenone (1.0 equiv) in DMSO.
-
Add Cu(OAc)₂·H₂O (1.2 equiv) and NaOAc (2.0 equiv) to the solution.
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the isatin.
Table 3: Synthesis of Isatins from 2'-Aminoacetophenones [3]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2'-(Phenylamino)acetophenone | 1-Phenylisatin | 82 |
| 2 | 2'-(p-Tolylamino)acetophenone | 1-(p-Tolyl)isatin | 85 |
| 3 | 2'-(4-Methoxyphenylamino)acetophenone | 1-(4-Methoxyphenyl)isatin | 88 |
| 4 | 2'-(4-Chlorophenylamino)acetophenone | 1-(4-Chlorophenyl)isatin | 76 |
| 5 | 2'-(Benzylamino)acetophenone | 1-Benzylisatin | 75 |
Mechanistic Considerations and Visualizations
The mechanism of copper-catalyzed C-H activation reactions is often complex and can involve different oxidation states of copper, typically cycling between Cu(I), Cu(II), and sometimes Cu(III). The exact pathway can be influenced by the substrates, ligands, and reaction conditions.
Catalytic Cycle for C-H/N-H Annulation
A plausible mechanism for the copper-mediated C-H/N-H annulation involves an initial C-H activation step to form a copper(III) intermediate, followed by coordination of the aryne, migratory insertion, and reductive elimination to furnish the product and regenerate the active copper species.
Caption: Proposed catalytic cycle for Cu(OAc)₂-catalyzed C-H/N-H annulation.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a copper-catalyzed C-H activation reaction.
Caption: General workflow for copper-catalyzed C-H activation experiments.
References
DNA precipitation with cupric acetate monohydrate protocol
Application Note: DNA Precipitation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of DNA Precipitation
DNA precipitation is a fundamental technique used to concentrate and purify DNA from aqueous solutions. The process relies on the principle of reducing the solubility of DNA to force it out of solution, allowing for its collection by centrifugation. This is typically achieved by neutralizing the negative charges of the phosphate (B84403) backbone and altering the dielectric constant of the solution.
In an aqueous environment, the DNA molecule is hydrophilic and remains dissolved due to the negatively charged phosphate groups on its sugar-phosphate backbone, which interact favorably with polar water molecules. The standard method for DNA precipitation involves two key components: a salt and an alcohol (commonly ethanol (B145695) or isopropanol).[1]
-
Role of Salt (Cations): Positively charged ions (cations) from the salt neutralize the negative charges on the DNA's phosphate backbone. This shielding of charges reduces the repulsion between DNA strands and makes the molecule less hydrophilic. Monovalent cations, such as sodium (Na⁺) from sodium acetate (B1210297), are most commonly used for this purpose.[1]
-
Role of Alcohol: Ethanol or isopropanol (B130326) is added as an anti-solvent. Water has a high dielectric constant, which keeps the shielded DNA molecules in solution. Alcohol has a much lower dielectric constant, which promotes the electrostatic interactions between the cations and the phosphate groups. This enhanced neutralization, combined with the displacement of water molecules from the DNA surface, significantly reduces the DNA's solubility, causing it to precipitate.
Considerations for Using Cupric Acetate Monohydrate (A Divalent Cation Salt)
While the user specified this compound, it is crucial to note that this is not a standard or recommended reagent for routine DNA precipitation for purification or concentration. Standard protocols almost exclusively use monovalent cation salts like sodium acetate or ammonium (B1175870) acetate. The use of a divalent cation like copper (Cu²⁺) introduces several potential complications:
-
Strong, Non-Specific Binding: Divalent cations have a much higher affinity for DNA than monovalent cations.[2][3] Copper ions (Cu²⁺) can bind tightly not only to the phosphate backbone but also directly to the nucleotide bases, particularly guanine (B1146940) and cytosine.[2][4] This can lead to significant conformational changes and DNA condensation, which may be irreversible and interfere with downstream enzymatic reactions (e.g., PCR, sequencing, restriction digests).[4][5]
-
Potential for DNA Damage: Copper is a redox-active metal. The presence of Cu²⁺ ions can catalyze the formation of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative damage to the DNA bases and sugar-phosphate backbone.[4] This can result in mutations or strand breaks, compromising the integrity of the genetic material.
-
Co-precipitation of Contaminants: The strong charge of divalent cations can increase the likelihood of co-precipitating unwanted contaminants along with the DNA.
While some specialized research explores the use of copper complexes to induce DNA condensation for applications like anticancer therapy, these are not general-purpose precipitation protocols.[5] For routine laboratory work requiring high-quality, intact DNA, the use of established protocols with monovalent cations is strongly advised.
Standard Experimental Protocols for DNA Precipitation
The following are detailed, reliable protocols for DNA precipitation using sodium acetate and ammonium acetate.
Protocol 1: DNA Precipitation with Sodium Acetate and Ethanol
This is the most common method for routine DNA purification and concentration. Sodium acetate is effective for precipitating DNA of various sizes.[6]
Methodology:
-
Salt Addition: To your aqueous DNA sample, add 3 M Sodium Acetate (pH 5.2) to a final concentration of 0.3 M. This is typically achieved by adding 1/10th volume of the 3 M stock solution. Mix gently by inverting the tube.
-
Alcohol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol. The volume of ethanol is calculated relative to the total volume of the sample after the salt solution has been added. Mix by inverting the tube several times until the solution is homogeneous. A white, stringy precipitate of DNA may become visible.
-
Incubation: Incubate the mixture to allow the DNA to fully precipitate. For DNA concentrations >20 ng/µL, incubation for 15-30 minutes on ice or at 4°C is generally sufficient. For very dilute samples or small DNA fragments, incubation at -20°C for at least 1 hour or overnight is recommended to maximize recovery.[7][8]
-
Centrifugation: Pellet the precipitated DNA by centrifuging the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[7]
-
Pellet Washing: Carefully decant or aspirate the supernatant without disturbing the DNA pellet, which may or may not be visible. To remove residual salt, wash the pellet by adding 500 µL to 1 mL of cold 70% ethanol.
-
Final Centrifugation: Centrifuge the sample again at >12,000 x g for 5-15 minutes at 4°C.[7]
-
Drying: Carefully remove the ethanol supernatant. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspension: Resuspend the clean, dry DNA pellet in a suitable volume of sterile, nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
Protocol 2: DNA Precipitation with Ammonium Acetate and Ethanol
This method is particularly useful for removing dNTPs and for situations where co-precipitation of salts with the DNA needs to be minimized. Ammonium ions can inhibit some downstream enzymes like T4 polynucleotide kinase, but this is rarely an issue after a proper 70% ethanol wash.
Methodology:
-
Salt Addition: Add an equal volume of 5 M Ammonium Acetate to your DNA sample to achieve a final concentration of 2.5 M. Mix thoroughly.
-
Alcohol Addition: Add 2 to 2.5 volumes of room-temperature 100% ethanol (relative to the new total volume). Mix well by inversion.
-
Incubation: Incubate at room temperature for 10-20 minutes. Chilling is generally not required and may increase salt co-precipitation.
-
Centrifugation: Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes at room temperature or 4°C.
-
Pellet Washing: Carefully discard the supernatant. Wash the pellet with 500 µL to 1 mL of cold 70% ethanol to remove residual ammonium acetate.
-
Final Centrifugation: Centrifuge again at >12,000 x g for 5-15 minutes.
-
Drying: Remove the supernatant and air-dry the pellet for 5-15 minutes.
-
Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.
Data Presentation: Quantitative Protocol Parameters
The following tables summarize the key quantitative data for the standard DNA precipitation protocols.
| Parameter | Sodium Acetate Protocol | Ammonium Acetate Protocol | Isopropanol Protocol (Alternative) |
| Salt Stock Solution | 3 M Sodium Acetate, pH 5.2 | 5 M Ammonium Acetate | 3 M Sodium Acetate, pH 5.2 |
| Salt Final Concentration | 0.3 M | 2.0 - 2.5 M | 0.3 M |
| Volume of Salt Added | 1/10 volume of sample | 1 volume of sample | 1/10 volume of sample |
| Alcohol Type | 100% Ethanol | 100% Ethanol | 100% Isopropanol |
| Volume of Alcohol Added | 2 - 2.5 volumes | 2 - 2.5 volumes | 0.6 - 0.7 volumes |
| Incubation Temperature | -20°C to 4°C | Room Temperature | Room Temperature |
| Incubation Time | 15 min to overnight | 10 - 20 min | 15 - 30 min |
| Primary Centrifugation | >12,000 x g for 15-30 min | >12,000 x g for 15-30 min | 10,000-15,000 x g for 15-30 min |
| Wash Solution | 70% Ethanol | 70% Ethanol | 70% Ethanol |
| Wash Centrifugation | >12,000 x g for 5-15 min | >12,000 x g for 5-15 min | 10,000-15,000 x g for 5-15 min |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for DNA precipitation.
References
- 1. genelink.com [genelink.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper interactions with DNA of chromatin and its role in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA condensation by copper(II) complexes and their anti-proliferative effect on cancerous and normal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium acetate - Wikipedia [en.wikipedia.org]
- 7. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 8. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
Application of Cupric Acetate in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric acetate (B1210297) (Cu(CH₃COO)₂) is a versatile chemical compound that can be employed in protein crystallization in two primary capacities: as a crystallization additive to screen for and optimize crystal growth, and as a source of heavy atoms for solving the phase problem in X-ray crystallography. As a divalent cation, the copper(II) ion can influence protein solubility, mediate crystal contacts, and improve crystal quality. Its electron density also makes it a useful tool for experimental phasing. These application notes provide an overview of the utility of cupric acetate in protein crystallography and detailed protocols for its use.
Application Notes
Cupric Acetate as a Crystallization Additive
Divalent cations are known to play a significant role in protein crystallization by interacting with negatively charged residues on the protein surface, such as aspartate and glutamate.[1] These interactions can reduce the protein's solubility, bringing it into the supersaturated state necessary for crystallization, and can also form bridges between protein molecules, facilitating the formation of an ordered crystal lattice.
The acetate anion can also contribute to the crystallization process by acting as a buffer and influencing the ionic strength of the solution. While specific examples detailing the novel crystallization of a protein solely due to cupric acetate are not abundant in literature, the use of other acetate salts, such as sodium and calcium acetate, has been shown to be effective precipitants and additives for challenging proteins like the calcium pump SERCA.[2] This suggests that cupric acetate can be a valuable component of crystallization screening, particularly for proteins with acidic surfaces.
Cupric Acetate for Heavy-Atom Derivatization
One of the major hurdles in determining a novel protein structure by X-ray crystallography is the "phase problem." Heavy-atom derivatization is a classical method to obtain this phase information.[3] By introducing a heavy atom, such as copper, into the protein crystal, the diffraction pattern is altered in a measurable way. This allows for the calculation of initial phases and subsequent determination of the electron density map.
Copper is a suitable heavy atom for this purpose, and cupric acetate is a convenient salt for preparing soaking solutions. The copper(II) ion can bind to specific residues on the protein surface, most commonly histidine, cysteine, aspartate, and glutamate. The success of derivatization is highly dependent on the protein, the accessibility of potential binding sites, and the crystallization conditions, particularly pH and the presence of chelating agents in the buffer.[3]
Data Presentation
Table 1: Potential Effects of Cupric Acetate as a Crystallization Additive
| Parameter | Observation | Potential Interpretation |
| Crystal Nucleation | Increased number of small crystals | Cupric acetate is effectively reducing protein solubility, promoting nucleation. |
| Crystal Morphology | Change from needles to plates or cubes | The copper ion is mediating different crystal contacts, leading to a more favorable packing arrangement. |
| Crystal Size | Larger single crystals | Cupric acetate is optimizing the balance between nucleation and growth, possibly by stabilizing the crystal lattice. |
| Diffraction Quality | Improved resolution and lower mosaicity | The incorporation of copper ions leads to a more ordered and stable crystal lattice. |
Table 2: General Soaking Conditions for Heavy-Atom Derivatization with Cupric Acetate
| Parameter | Typical Range | Notes |
| Cupric Acetate Concentration | 1 - 10 mM | Higher concentrations can cause crystal cracking or dissolution. Start with a lower concentration and gradually increase. |
| Soaking Time | 10 minutes - 48 hours | Highly variable and protein-dependent. Short soaks are less likely to damage the crystal, while longer soaks may be necessary for the copper to diffuse into the crystal and bind. |
| pH | 6.0 - 8.0 | The optimal pH depends on the pKa of the target residues (e.g., Histidine ~6.0). Avoid pH values where cupric hydroxide (B78521) may precipitate. |
| Temperature | 4°C or Room Temperature | Should be the same as the crystallization temperature to avoid thermal shock to the crystal. |
| Back-Soaking | 5 - 30 minutes | A brief soak in a cryoprotectant solution without cupric acetate can remove non-specifically bound ions and improve data quality. |
Experimental Protocols
Protocol 1: Screening for Crystallization Conditions with Cupric Acetate as an Additive
This protocol describes the use of cupric acetate as an additive in a standard vapor diffusion crystallization experiment (hanging or sitting drop).
Materials:
-
Purified protein solution (5-20 mg/mL)
-
Crystallization screen solutions
-
Cupric acetate stock solution (100 mM, filter-sterilized)
-
Crystallization plates (24- or 96-well)
-
Cover slips (for hanging drop)
-
Pipettes and tips
Methodology:
-
Prepare Additive Screen: To a standard crystallization screen, add cupric acetate to a final concentration of 1-10 mM in the reservoir solution. It is advisable to create a gradient of cupric acetate concentrations to test its effect.
-
Set up Crystallization Drop:
-
Hanging Drop: Pipette 1 µL of the reservoir solution containing cupric acetate onto a cover slip. Add 1 µL of the protein solution to the drop. Do not mix. Invert the cover slip and seal the well.[4]
-
Sitting Drop: Pipette 1 µL of the reservoir solution with cupric acetate into the sitting drop well. Add 1 µL of the protein solution to the drop. Seal the plate.[4]
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Observation: Regularly examine the drops under a microscope. Note any changes in precipitation, and the appearance of microcrystals or single crystals. Compare the results to control drops without cupric acetate.
Protocol 2: Heavy-Atom Derivatization by Soaking with Cupric Acetate
This protocol outlines the procedure for introducing copper into a pre-existing protein crystal by soaking.
Materials:
-
Protein crystals in their mother liquor
-
Cupric acetate stock solution (100 mM, filter-sterilized)
-
Artificial mother liquor (crystallization solution without the protein)
-
Cryoprotectant solution
-
Micro-bridges or loops for crystal manipulation
-
Small volume spotting plates
Methodology:
-
Prepare Soaking Solution: Prepare a series of soaking solutions by adding cupric acetate to the artificial mother liquor to final concentrations of 1 mM, 5 mM, and 10 mM.
-
Crystal Transfer: Carefully transfer a single crystal from its growth drop to a 10 µL drop of the 1 mM cupric acetate soaking solution.
-
Soaking: Allow the crystal to soak for a specific duration. Start with a short time (e.g., 10-30 minutes) and extend to several hours or overnight for different crystals. It is advisable to perform a time-course experiment.
-
Back-Soaking (Optional): To remove non-specifically bound copper, transfer the crystal to a drop of artificial mother liquor for a brief period (e.g., 1-5 minutes).
-
Cryoprotection: Transfer the soaked crystal to a cryoprotectant solution. This solution should be based on the artificial mother liquor to maintain crystal stability.
-
Flash Cooling: Loop the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data. A fluorescence scan at a synchrotron beamline can confirm the presence of copper in the crystal.
Visualizations
References
- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 3. Crystallization and preliminary crystallographic studies of the copper-binding domain of the amyloid precursor protein of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
Cupric Acetate: A Versatile Oxidizing Agent in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Cupric acetate (B1210297), also known as copper(II) acetate, is a commercially available and versatile reagent that has found widespread application as an oxidizing agent in a multitude of organic transformations. Its utility spans from classical name reactions to modern C-H functionalization, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides a detailed overview of key applications, experimental protocols, and mechanistic insights into the role of cupric acetate as an oxidant.
Oxidative Coupling Reactions
Cupric acetate is frequently employed to facilitate oxidative coupling reactions, particularly the homocoupling of terminal alkynes, known as the Eglinton reaction, and related cross-coupling processes. These reactions are fundamental in the synthesis of diynes, polyynes, and conjugated systems.
Eglinton Coupling of Terminal Alkynes
The Eglinton reaction utilizes a stoichiometric amount of cupric acetate in a solvent such as pyridine (B92270) or a mixture of methanol (B129727) and pyridine to couple terminal alkynes, forming a symmetrical 1,3-diyne. The reaction proceeds through the formation of a copper(I) acetylide intermediate, which is then oxidized by copper(II) acetate.[1]
General Reaction Scheme:
Table 1: Substrate Scope in Eglinton Coupling
| Entry | Substrate (R-C≡CH) | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | 1,4-Diphenyl-1,3-butadiyne | >90 |
| 2 | 1-Ethynylcyclohexene | 1,4-Bis(cyclohex-1-en-1-yl)buta-1,3-diyne | 85 |
| 3 | Propargyl alcohol | 2,8-Decadiyne-1,10-diol | 70 |
Experimental Protocol: Eglinton Coupling of Phenylacetylene
-
To a solution of phenylacetylene (1.0 g, 9.8 mmol) in pyridine (20 mL) is added cupric acetate monohydrate (4.0 g, 20 mmol).
-
The reaction mixture is stirred at 60 °C for 4 hours, during which the color changes from blue to green and finally to a brown suspension.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (50 mL) and 1 M hydrochloric acid (50 mL).
-
The organic layer is separated, washed with water (2 x 30 mL) and brine (30 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford 1,4-diphenyl-1,3-butadiyne as a crystalline solid.
References
Application Notes and Protocols for Cupric Acetate Monohydrate in Wood Preservation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-based formulations are mainstays in the wood preservation industry, prized for their efficacy as fungicides and insecticides.[1][2] Cupric acetate (B1210297) monohydrate, Cu(CH₃COO)₂·H₂O, offers a water-soluble source of copper(II) ions, the primary biocidal agent in many wood preservatives. These application notes provide a comprehensive overview of the use of cupric acetate monohydrate in wood preservation, including its mechanism of action, available performance data, and detailed protocols for its application and evaluation. While this compound is not as commonly used as other copper systems like Alkaline Copper Quaternary (ACQ) or Copper Azole (CA)[3], these notes will leverage data from related copper compounds to provide a thorough understanding of its potential.
Mechanism of Action
The preservative action of this compound relies on the biocidal properties of the copper(II) ion. The process involves two key stages: fixation of the copper within the wood structure and the subsequent toxic effects on wood-destroying organisms.
2.1. Fixation in Wood
Once impregnated into the wood, the copper(II) ions from the cupric acetate solution must become fixed to the wood's cellular structure to resist leaching by water. This fixation is primarily achieved through an ion-exchange mechanism where the copper ions bind to acidic functional groups, such as phenolic and carboxylic acid groups, present in the lignin (B12514952) and holocellulose of the wood.[4] The initial reaction of the acidic wood substrate with the treatment solution can influence the pH and the copper species present, driving the fixation process.[4]
2.2. Biocidal Action
The fixed copper(II) ions are toxic to a broad spectrum of wood-destroying fungi and insects. While the precise signaling pathways are multifaceted, the primary mechanism involves the disruption of essential cellular processes. Copper ions can bind to sulfhydryl groups in enzymes and other proteins, leading to their inactivation and the disruption of metabolic pathways. This ultimately results in cell death. However, it is important to note that some fungi, known as copper-tolerant fungi, have developed mechanisms to detoxify copper, often by producing oxalic acid which precipitates the copper as insoluble and non-toxic copper oxalate.[1]
Data Presentation: Performance of Copper-Based Preservatives
Quantitative data specifically for this compound as a standalone wood preservative is limited in publicly available literature. The following tables present data on copper fixation from a copper acetate-based formulation and efficacy data for other common copper-based systems to provide a comparative performance context.
Table 1: Fixation of Copper from an Acetate Solution in Wood
This data is derived from a patent describing a preservative containing copper and zinc acetate. The fixation percentages indicate the amount of copper that becomes insoluble and resistant to leaching shortly after impregnation.
| Concentration of Copper in Acetate Solution (%) | Percentage of Copper Fixed in Wood (%) |
| 0.3 | 85 |
| 0.6 | 64 |
| 1.0 | 48 |
| Data sourced from patent CA1284555C.[5] |
Table 2: Comparative Efficacy of Various Copper-Based Preservatives Against Wood Decay Fungi (Soil-Block Test)
This table presents typical weight loss percentages for wood treated with different copper-based preservatives after exposure to decay fungi in a standardized laboratory soil-block test. Lower weight loss indicates higher efficacy.
| Preservative System | Fungus Species | Retention Level ( kg/m ³) | Average Weight Loss (%) |
| Untreated Control | Gloeophyllum trabeum (Brown Rot) | N/A | 45 - 60 |
| Untreated Control | Trametes versicolor (White Rot) | N/A | 30 - 50 |
| ACQ-D | Gloeophyllum trabeum | 2.7 | < 5 |
| ACQ-D | Trametes versicolor | 2.7 | < 5 |
| Copper Azole (CA-C) | Gloeophyllum trabeum | 1.1 | < 3 |
| Copper Azole (CA-C) | Trametes versicolor | 1.1 | < 3 |
| Copper Naphthenate (CuN) | Poria placenta (Copper-Tolerant Brown Rot) | 0.64 | < 10 |
| Note: This data is illustrative and compiled from general knowledge in wood science literature. Specific values can vary based on wood species, test conditions, and exact formulation.[6][7] |
Table 3: Comparative Leaching of Copper from Different Preservative Systems
This table shows the percentage of copper lost from treated wood after a standardized leaching procedure. Lower values indicate better fixation and permanence.
| Preservative System | Copper Loss (%) after 14 days |
| Copper Sulfate | 66.1 |
| Ammoniacal Copper | 8.6 |
| Amine Copper | 7.1 |
| Chromated Copper (CC) | 2.3 |
| Chromated Copper Arsenate (CCA) | 1.7 |
| Data from Humar et al. (2000), as cited in a review, illustrating the importance of the formulation on copper fixation.[8] |
Experimental Protocols
The following protocols are based on standards from the American Wood Protection Association (AWPA) and are fundamental for evaluating the efficacy of a wood preservative like this compound.
4.1. Wood Treatment Protocol
This protocol describes a typical laboratory-scale vacuum-pressure impregnation process.
Methodology:
-
Sample Preparation: Cut wood blocks (e.g., Southern Pine sapwood) to the desired dimensions for the intended test (e.g., 19x19x19 mm for soil-block tests). Oven-dry the blocks at 103 ± 2°C to a constant weight and record the initial dry weight.
-
Solution Preparation: Prepare aqueous solutions of this compound to achieve a range of target retention levels in the wood blocks.
-
Impregnation:
-
Place the dried and weighed wood blocks in a treatment vessel.
-
Apply an initial vacuum (e.g., -85 kPa) for 30 minutes to remove air from the wood structure.
-
Introduce the cupric acetate solution into the vessel while under vacuum until the blocks are fully submerged.
-
Release the vacuum and apply pressure (e.g., 1000 kPa) for 1 to 2 hours to force the preservative solution into the wood.
-
Release the pressure, drain the solution, and apply a final vacuum for approximately 15-30 minutes to remove excess surface solution.
-
-
Retention Calculation: Immediately after treatment, weigh the wet blocks. Calculate the solution uptake and the preservative retention in kilograms of active ingredient per cubic meter of wood ( kg/m ³).
-
Fixation/Conditioning: Store the treated blocks in a well-ventilated area, wrapped loosely in a plastic bag to allow for slow drying and fixation of the copper, typically for at least two weeks.
4.2. Leaching Resistance Test (Based on AWPA Standard E11)
This test determines the permanence of the preservative when exposed to water.
Methodology:
-
Take a set of treated and conditioned wood blocks.
-
Immerse the blocks in deionized water at a ratio of 300 mL of water for every six 19 mm blocks.
-
Place the container under a vacuum of -85 kPa for 30 minutes, then release the vacuum to saturate the blocks.
-
Hold the blocks submerged for a period of 14 days.
-
Replace the water (leachate) at specified intervals (e.g., 6 hours, 24 hours, 48 hours, and then every 48 hours).
-
Collect the leachate at each interval for chemical analysis to determine the amount of copper leached.
-
After the 14-day period, oven-dry the blocks and analyze their residual copper content.
4.3. Fungal Decay Efficacy Test (Based on AWPA Standard E10 Soil-Block Test)
This is a laboratory test to determine the minimum amount of preservative required to prevent decay by specific fungi.
Methodology:
-
Preparation: Use both unleached and leached treated wood blocks, along with untreated control blocks.
-
Test Setup: Prepare test bottles containing a soil substrate (feeder strip) and inoculate them with a pure culture of a wood-destroying fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
-
Incubation: Place the conditioned and weighed test blocks in the inoculated bottles. Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 80% RH) for a specified period, typically 12 weeks.[9]
-
Evaluation: After incubation, carefully remove the blocks, clean off any fungal mycelium, and oven-dry them to a constant weight.
-
Data Analysis: Calculate the percentage of weight loss for each block. The toxic threshold is defined as the lowest preservative retention at which the average weight loss is below a certain percentage (e.g., 2-3%).
4.4. Termite Resistance Test (Based on AWPA Standard E1)
This laboratory test evaluates the ability of the treated wood to resist attack by subterranean termites.
Methodology:
-
Preparation: Use treated (leached and unleached) and untreated wood blocks.
-
Test Setup: Place a wood block in a container with a known number of termites (e.g., Reticulitermes flavipes) in a sand or soil matrix.
-
Incubation: Maintain the containers in a dark, controlled environment (e.g., 28°C and >80% RH) for 28 days.
-
Evaluation: After the test period, determine the termite mortality percentage and the visual rating of the wood block's condition (on a scale from 10 = sound to 0 = complete failure). The weight loss of the block can also be measured.
Conclusion
This compound has the potential to be an effective wood preservative due to the biocidal activity of copper(II) ions. The data from related copper acetate formulations show good fixation within the wood, which is crucial for long-term performance.[5] While specific efficacy data against fungi and termites for this standalone compound is not widely published, the standardized protocols outlined here provide a clear framework for its evaluation. Researchers can use this information to conduct systematic studies to determine the precise retention levels of this compound required for various applications and to compare its performance against current commercial wood preservatives. Further research is needed to fully characterize its performance profile, including its effectiveness against copper-tolerant fungi and its long-term durability in field conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. woodresearch.sk [woodresearch.sk]
- 3. Alternative copper based timber treatments to copper chrome arsenate | EPA [epa.nsw.gov.au]
- 4. woodpreservation.ca [woodpreservation.ca]
- 5. CA1284555C - Wood preservative based on copper and zinc acetate - Google Patents [patents.google.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Effect of wood surface treatment on fungal decay and termite resistance :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Fungicides with Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of fungicides based on cupric acetate (B1210297) monohydrate. The information is intended to guide researchers in developing stable and effective antifungal preparations for agricultural and research applications.
Introduction
Cupric acetate monohydrate, Cu(CH₃COO)₂·H₂O, is a copper(II) salt that has been utilized as a fungicide and bactericide.[1][2][3][4] The antimicrobial activity of copper-based fungicides stems from the release of cupric ions (Cu²⁺) in the presence of water.[5][6] These ions are non-selective and act on contact with fungal spores and bacteria, denaturing proteins and enzymes, which disrupts cellular function and prevents infection.[6][7] The efficacy of a copper fungicide formulation is influenced by several factors, including the concentration of metallic copper, the solubility of the copper salt, particle size, and the presence of adjuvants that affect stability, adherence, and phytotoxicity.[2][5]
This document provides protocols for the preparation of a basic this compound fungicide formulation, methods for assessing its stability and antifungal efficacy, and guidelines for evaluating potential phytotoxicity.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈CuO₅ | General Chemical Knowledge |
| Molar Mass | 199.65 g/mol | General Chemical Knowledge |
| Appearance | Blue-green crystalline solid | [2] |
| Solubility in water | 7.2 g/100 mL (cold water) | General Chemical Knowledge |
| Melting Point | 115 °C (decomposes) | General Chemical Knowledge |
| pH (5% solution) | ~5.5 | [2] |
Example Antifungal Efficacy of Copper Compounds against Fusarium spp.
| Copper Compound | Pathogen | Mycelium Growth Inhibition (%) | Reference |
| Copper Lignosulfonate | Fusarium avenaceum | 100% | [1][8] |
| Copper Heptagluconate | Fusarium avenaceum | 100% | [1][8] |
| Copper Oxychloride | Fusarium avenaceum | 100% | [1][8] |
| Copper Hydroxide | Fusarium avenaceum | 100% | [1][8] |
| Copper Lignosulfonate | Fusarium culmorum | 100% | [1][8] |
| Copper Heptagluconate | Fusarium culmorum | 100% | [1][8] |
| Copper Oxychloride | Fusarium culmorum | 100% | [1][8] |
| Copper Hydroxide | Fusarium culmorum | 100% | [1][8] |
Experimental Protocols
Preparation of a Basic this compound Fungicide Formulation
This protocol describes the preparation of a stock solution and a ready-to-use suspension of this compound. The addition of a sticker-spreader adjuvant is recommended to improve adhesion to plant surfaces. The pH of the final solution should be monitored as acidic conditions can increase copper solubility and the risk of phytotoxicity.[6]
Materials:
-
This compound (reagent grade)
-
Distilled or deionized water
-
Sticker-spreader adjuvant (e.g., non-ionic surfactant)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Protocol:
-
Preparation of a 1% (w/v) this compound Stock Solution:
-
Weigh 10.0 g of this compound.
-
Add the powder to a 1 L beaker containing approximately 800 mL of distilled water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. The solution will have a blue-green color.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 1 L with distilled water and mix thoroughly.
-
Measure and record the pH of the stock solution.
-
-
Preparation of a Ready-to-Use Fungicide Spray (e.g., 0.1% concentration):
-
To prepare 1 L of a 0.1% ready-to-use spray, measure 100 mL of the 1% stock solution using a graduated cylinder.
-
Add the 100 mL of stock solution to a beaker containing approximately 800 mL of distilled water.
-
Add a sticker-spreader adjuvant according to the manufacturer's recommendations (typically 0.05-0.1% v/v).
-
Stir the solution gently to ensure uniform mixing.
-
Adjust the final volume to 1 L with distilled water.
-
Measure the pH of the final spray solution. If necessary, adjust the pH to be near neutral (6.5-7.5) to minimize the risk of phytotoxicity. Use a dilute solution of a suitable buffer if adjustment is needed. However, be aware that altering the pH can affect the stability and efficacy of the formulation.
-
In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)
This protocol determines the inhibitory effect of the this compound formulation on the mycelial growth of a target fungus.
Materials:
-
Prepared this compound fungicide formulation at various concentrations.
-
Target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Potato Dextrose Agar (PDA) medium.
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
-
Sterile water (for control).
-
Parafilm.
Protocol:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 45-50 °C.
-
Add the this compound formulation to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm of metallic copper). Also, prepare a control set of plates with PDA and sterile water only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with Parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25 °C).
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the concentration.
Formulation Stability Assessment
This protocol provides a basic method for assessing the physical stability of the prepared fungicide formulation.
Materials:
-
Prepared this compound fungicide formulation.
-
Graduated cylinders with stoppers.
-
Constant temperature incubator or oven.
Protocol:
-
Pour 100 mL of the freshly prepared fungicide formulation into a clean, dry 100 mL graduated cylinder.
-
Seal the cylinder with a stopper and invert it 10 times to ensure homogeneity.
-
Allow the cylinder to stand undisturbed at a constant temperature (e.g., 25 °C or an elevated temperature like 40 °C for accelerated testing).
-
Observe the formulation at regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily for a week) for any signs of instability, such as:
-
Sedimentation: The settling of solid particles at the bottom.
-
Creaming: The rising of a less dense phase to the top.
-
Flocculation: The formation of loose aggregates of particles.
-
Phase separation: The separation of the formulation into distinct layers.
-
-
Record the volume of any sediment or separated layer at each time point.
-
After the final observation period, re-suspend the formulation by inverting the cylinder a set number of times (e.g., 10) and note the ease of re-suspension.
Phytotoxicity Assessment
This protocol is designed to evaluate if the prepared fungicide formulation causes damage to plant tissues.
Materials:
-
Healthy, well-established test plants (e.g., tomato, bean seedlings).
-
Prepared this compound fungicide formulation at the intended use concentration and a higher concentration (e.g., 2x).
-
Control solution (water or water with adjuvant only).
-
Spray bottle or research-grade sprayer.
-
Controlled environment chamber or greenhouse.
Protocol:
-
Select a uniform batch of healthy test plants.
-
Divide the plants into three groups: Control, Test Concentration, and 2x Test Concentration. Use at least 5-10 plants per group.
-
Spray the plants in each group thoroughly with the corresponding solution, ensuring complete coverage of the foliage (both upper and lower leaf surfaces).
-
Allow the plants to dry and then place them in a controlled environment with appropriate light, temperature, and humidity.
-
Observe the plants daily for a period of 7-14 days for any signs of phytotoxicity, including:
-
Necrosis: Brown or black spots on leaves.
-
Chlorosis: Yellowing of leaf tissue.
-
Leaf burn: Browning or scorching of leaf margins or tips.
-
Stunting: Reduced growth compared to the control group.
-
Epinasty: Downward bending of leaves.
-
-
Rate the severity of phytotoxicity on a scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage).
-
Record all observations and take photographs to document any damage.
Visualizations
Mechanism of Action of Copper Ions in Fungal Cells
// Nodes Cu2_ext [label="Cupric Ions (Cu²⁺)\n(from formulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellWall [label="Fungal Cell Wall", fillcolor="#FBBC05", fontcolor="#202124"]; CellMembrane [label="Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="Enzymes &\nProteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FeS_Proteins [label="Iron-Sulfur (Fe-S)\nCluster Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Dysfunction [label="Cellular Dysfunction\n& Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cu2_ext -> CellWall [label="Contact"]; CellWall -> CellMembrane; CellMembrane -> Cytoplasm [label="Uptake"]; Cytoplasm -> Enzymes [label="Binds to sulfhydryl,\namino & carboxyl groups"]; Cytoplasm -> ROS [label="Catalyzes Fenton-like\nreactions"]; Cytoplasm -> FeS_Proteins [label="Displaces Iron"]; Enzymes -> Cellular_Dysfunction [label="Denaturation &\nInactivation"]; ROS -> Cellular_Dysfunction [label="Oxidative Stress"]; FeS_Proteins -> Cellular_Dysfunction [label="Loss of Function"]; Cytoplasm -> Mitochondria; Mitochondria -> Cellular_Dysfunction [label="Respiratory Inhibition"]; } dot
Caption: Cellular targets of cupric ions in fungal pathogens.
Experimental Workflow for Fungicide Formulation and Efficacy Testing
// Nodes Start [label="Start: Cupric Acetate\nMonohydrate Powder", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="1. Formulation Preparation\n(Dissolution & Adjuvant Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="2. Stability Assessment\n(Physical Observation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficacy [label="3. In Vitro Efficacy Assay\n(Mycelial Growth Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phytotoxicity [label="4. Phytotoxicity Assessment\n(Plant Bioassay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(EC₅₀ & Damage Rating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Characterized\nFormulation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Formulation; Formulation -> Stability; Formulation -> Efficacy; Formulation -> Phytotoxicity; Stability -> Data_Analysis; Efficacy -> Data_Analysis; Phytotoxicity -> Data_Analysis; Data_Analysis -> End; } dot
Caption: Workflow for fungicide development and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. US3846545A - Stable copper base fungicides - Google Patents [patents.google.com]
- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 4. Copper II acetate [sitem.herts.ac.uk]
- 5. TW202226948A - Novel formulation of copper-based fungicides and bactericide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroplating with Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of electroplating bath compositions utilizing cupric acetate (B1210297) monohydrate. The following sections detail the underlying principles, bath formulations, operating parameters, and expected outcomes. While copper electroplating is a well-established technique, the use of acetate-based baths is less common than sulfate (B86663) or cyanide systems in industrial applications. However, acetate baths are of interest in research settings due to their unique complexing properties and potential for more environmentally friendly formulations.
Principle of Copper Electroplating from an Acetate Bath
Copper electroplating is an electrochemical process where a thin layer of copper is deposited onto a conductive substrate.[1] In an acetate bath, cupric acetate monohydrate (Cu(CH₃COO)₂·H₂O) serves as the source of copper(II) ions. When dissolved in a suitable solvent (typically water), the cupric acetate dissociates to provide Cu²⁺ ions.
The fundamental process involves a direct electric current applied to an electrolytic cell. The substrate to be plated acts as the cathode (negative electrode), and a copper anode (positive electrode) is typically used. At the cathode, the dissolved copper ions are reduced to metallic copper, which deposits on the substrate's surface. Simultaneously, the copper anode is oxidized, replenishing the copper ions in the bath.
The acetate ions (CH₃COO⁻) in the solution can act as a complexing agent, influencing the deposition process and the quality of the resulting copper film. The specific mechanisms and kinetics can be investigated using techniques like cyclic voltammetry.[1]
Electroplating Bath Composition
The composition of the electroplating bath is a critical factor that determines the quality of the copper deposit. While a simple solution of cupric acetate in water can be used, additives and supporting electrolytes are often necessary to achieve desirable results.
Basic Bath Formulation: A simple copper acetate bath can be prepared by dissolving this compound in distilled or deionized water.[2] However, for more controlled and higher-quality plating, additional components are recommended.
Supporting Electrolytes and Additives: Research into acetate-based electrolytes has explored the use of various components to improve conductivity, throwing power, and the morphology of the deposited copper.
-
Supporting Electrolytes: To increase the conductivity of the bath, a supporting electrolyte such as sodium acetate can be added.
-
Acids: An acid, like acetic acid or methane (B114726) sulfonic acid, can be used to adjust the pH and improve bath stability.[3]
-
Additives: Organic additives can be used to refine the grain structure and improve the surface finish of the copper deposit.[3] Examples from related plating systems include:
-
Levelers: To create a smoother and more uniform deposit.
-
Brighteners: To produce a bright, reflective finish.
-
Suppressors: To control the deposition rate in high-current-density areas.
-
A study on the electrodeposition of copper from acetate-based electrolytes investigated the use of additives such as thiamine (B1217682) hydrochloride (THC), saccharin, and 4-amino-3-hydroxynaphthalene 1-suphonic acid to achieve a finer grain size in the copper deposit.[3]
Quantitative Data on Bath Composition and Operating Parameters
Detailed quantitative data for pure copper electroplating from a simple this compound bath is not widely available in published literature. However, data from a study on the co-deposition of copper and zinc from an ionic liquid acetate bath can provide valuable insights into the workable ranges of concentrations and operating parameters.
Table 1: Example of Cu-Zn Bath Composition and Operating Parameters in an Acetate-Based Ionic Liquid [4]
| Bath Symbol | Copper Acetate (g·L⁻¹) | Zinc Acetate (g·L⁻¹) | Cathodic Current Density (mA·cm⁻²) | Temperature (°C) |
| CuZn-1 | 60 | 480 | 1.5 - 12 | 100 |
| CuZn-2 | 60 | 600 | 1.5 - 12 | 100 |
| CuZn-3 | 60 | 800 | 1.5 - 12 | 100 |
| CuZn-4 | 60 | 1000 | 1.5 - 12 | 100 |
Note: This data is for a Cu-Zn alloy from an ionic liquid and should be used as a reference for developing a pure copper plating process from an aqueous cupric acetate bath.
Experimental Protocols
The following protocols provide a general framework for preparing an electroplating bath and performing copper deposition. These should be adapted and optimized for specific research applications.
Preparation of the Electroplating Bath
-
Dissolve Cupric Acetate: In a clean glass beaker, dissolve the desired amount of this compound in high-purity deionized water with gentle stirring. Heating the solution slightly can aid in dissolution.[2]
-
Add Supporting Electrolytes and Additives: If used, dissolve the supporting electrolytes (e.g., sodium acetate) and any other additives into the solution.
-
Adjust pH: Measure the pH of the bath and adjust as necessary using an appropriate acid (e.g., acetic acid) or base.
-
Filter the Solution: Filter the solution to remove any undissolved particles.
Substrate Preparation
Proper substrate preparation is crucial for achieving good adhesion and a uniform coating.
-
Degreasing: Clean the substrate with a suitable solvent (e.g., acetone, ethanol) to remove any organic contaminants.
-
Acid Pickling: Immerse the substrate in a dilute acid solution (e.g., dilute sulfuric or hydrochloric acid) to remove any oxide layers. The duration will depend on the substrate material and the extent of oxidation.
-
Rinsing: Thoroughly rinse the substrate with deionized water after each cleaning step.
Electroplating Procedure
-
Assemble the Electrolytic Cell: Place the prepared electroplating bath in a suitable container. Immerse the copper anode and the prepared substrate (cathode) into the solution, ensuring they do not touch.
-
Connect the Power Supply: Connect the positive terminal of a DC power supply to the copper anode and the negative terminal to the substrate.
-
Apply Current: Set the desired current density or voltage on the power supply to initiate the plating process. The optimal current density will need to be determined experimentally, as it significantly affects the quality of the deposit.[5]
-
Monitor the Process: Monitor the plating process for the desired duration to achieve the target coating thickness. Agitation of the bath can help to maintain a uniform concentration of copper ions at the cathode surface.
-
Post-Plating Treatment: Once the desired plating thickness is achieved, turn off the power supply. Remove the plated substrate from the bath, rinse it thoroughly with deionized water, and dry it.
Characterization of the Copper Deposit
The properties of the electrodeposited copper film should be characterized to ensure it meets the desired specifications.
-
Morphology and Structure: The surface morphology and crystal structure can be examined using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).[3]
-
Adhesion: The adhesion of the coating to the substrate can be evaluated qualitatively using methods like the scribe or bend test.[6]
-
Hardness: The microhardness of the copper deposit can be measured using a Vickers microhardness tester.[7]
Logical Workflow and Signaling Pathways
Experimental Workflow for Copper Electroplating
The following diagram illustrates the general workflow for a copper electroplating experiment using a this compound bath.
References
- 1. researchgate.net [researchgate.net]
- 2. High Quality (and Safe) Copper Plating : 8 Steps (with Pictures) - Instructables [instructables.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrodeposition of Copper and Brass Coatings with Olive-Like Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proplate.com [proplate.com]
- 6. advancedplatingtech.com [advancedplatingtech.com]
- 7. EP1789611A2 - Controlling the hardness of electrodeposited copper coatings by variation of current profile - Google Patents [patents.google.com]
Application Notes and Protocols: Cupric Acetate Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting cupric acetate (B1210297) (Cu(OAc)₂) catalyzed cross-coupling reactions. This powerful class of reactions enables the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds, which are fundamental transformations in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. Cupric acetate is an attractive catalyst due to its low cost, low toxicity, and stability compared to other transition metal catalysts.[1][2]
Copper-Catalyzed N-Arylation of Amines and N-Heterocycles (Chan-Lam Coupling)
The Chan-Lam coupling reaction is a versatile method for the formation of C-N bonds via the cross-coupling of amines, amides, or N-heterocycles with arylboronic acids, using a copper catalyst such as cupric acetate. This reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups.[3][4]
Data Presentation: N-Arylation of Nitrogen-Containing Heterocycles
The following table summarizes the results for the Cu(OAc)₂·H₂O-catalyzed N-arylation of various nitrogen-containing heterocycles with aryl iodides. This ligand-free system demonstrates good to excellent yields for a variety of substrates.[5]
| Entry | N-Heterocycle | Aryl Iodide | Product | Yield (%) |
| 1 | Pyrazole | Iodobenzene | 1-Phenyl-1H-pyrazole | 95 |
| 2 | Imidazole | Iodobenzene | 1-Phenyl-1H-imidazole | 92 |
| 3 | 1,2,4-Triazole | Iodobenzene | 1-Phenyl-1H-1,2,4-triazole | 88 |
| 4 | Indole | Iodobenzene | 1-Phenyl-1H-indole | 96 |
| 5 | Benzimidazole | Iodobenzene | 1-Phenyl-1H-benzo[d]imidazole | 94 |
| 6 | Aniline | Iodobenzene | Diphenylamine | 85 |
| 7 | Pyrazole | 4-Iodotoluene | 1-(p-tolyl)-1H-pyrazole | 93 |
| 8 | Imidazole | 4-Iodoanisole | 1-(4-methoxyphenyl)-1H-imidazole | 90 |
Experimental Protocol: General Procedure for N-Arylation[5]
This protocol describes a general method for the copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl iodides.
Materials:
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
Nitrogen-containing heterocycle (e.g., pyrazole, imidazole)
-
Aryl iodide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add Cu(OAc)₂·H₂O (0.01 mmol, 1 mol%).
-
Add the nitrogen-containing heterocycle (1.0 mmol, 1.0 equiv) and cesium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add the aryl iodide (1.2 mmol, 1.2 equiv) and DMF (2 mL) to the flask under a nitrogen or argon atmosphere.
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Catalytic Cycle: Chan-Lam N-Arylation
Caption: Proposed catalytic cycle for Chan-Lam N-arylation.
Copper-Catalyzed O-Arylation of Phenols (Ullmann Condensation)
The Ullmann condensation is a classic method for the synthesis of diaryl ethers through the copper-catalyzed coupling of phenols with aryl halides.[6] Modern protocols often utilize cupric acetate as a catalyst, along with a suitable ligand, to achieve high yields under milder conditions than the traditional stoichiometric copper-promoted reactions.[7]
Data Presentation: O-Arylation of Phenols with Aryl Halides
The following table summarizes the results for the CuI/picolinic acid-catalyzed O-arylation of various phenols with aryl halides. While the catalyst is CuI, Cu(OAc)₂ can also be employed in similar systems.
| Entry | Phenol (B47542) | Aryl Halide | Product | Yield (%) |
| 1 | Phenol | Iodobenzene | Diphenyl ether | 95 |
| 2 | 4-Methoxyphenol | Iodobenzene | 4-Methoxydiphenyl ether | 92 |
| 3 | 4-Cyanophenol | Iodobenzene | 4-Cyanodiphenyl ether | 88 |
| 4 | Phenol | Bromobenzene | Diphenyl ether | 85 |
| 5 | 2,6-Dimethylphenol | Iodobenzene | 2,6-Dimethyldiphenyl ether | 75 |
| 6 | 4-Bromophenol | Iodobenzene | 4-Bromodiphenyl ether | 90 |
| 7 | 3-Hydroxypyridine | Bromobenzene | 3-Phenoxypyridine | 82 |
| 8 | 8-Hydroxyquinoline | 2-Bromopyridine | 8-(Pyridin-2-yloxy)quinoline | 78 |
Data adapted from a study using a CuI/picolinic acid system, which is representative of modern Ullmann-type reactions.[2]
Experimental Protocol: General Procedure for O-Arylation[2]
This protocol describes a general method for the copper-catalyzed O-arylation of phenols with aryl halides.
Materials:
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
Picolinic acid (or other suitable ligand)
-
Aryl halide
-
Phenol
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and picolinic acid (12.3 mg, 0.10 mmol, 10 mol%).
-
The aryl halide (if solid, 1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) are added to the test tube.
-
The tube is evacuated and backfilled with argon. This sequence is repeated two more times.
-
Under a counterflow of argon, any liquid reagents are added, followed by dimethyl sulfoxide (2.0 mL) via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.
Catalytic Cycle: Ullmann O-Arylation
Caption: Proposed catalytic cycle for Ullmann O-arylation.
Copper-Catalyzed S-Arylation of Thiols
The formation of C-S bonds through copper-catalyzed cross-coupling provides a valuable route to diaryl sulfides and other organosulfur compounds. These reactions typically involve the coupling of thiols with aryl halides.
Data Presentation: S-Arylation of Thiols with Aryl Halides
The following table presents data for the copper-catalyzed S-arylation of thiols with aryl halides.
| Entry | Thiol | Aryl Halide | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Thiophenol | Iodobenzene | L-proline | K₂CO₃ | 90 | 95 |
| 2 | Thiophenol | Bromobenzene | L-proline | K₂CO₃ | 110 | 88 |
| 3 | 4-Methylthiophenol | Iodobenzene | L-proline | K₂CO₃ | 90 | 92 |
| 4 | 4-Methoxythiophenol | Iodobenzene | L-proline | K₂CO₃ | 90 | 94 |
| 5 | Thiophenol | 1-Iodo-4-nitrobenzene | L-proline | K₂CO₃ | 90 | 98 |
| 6 | Ethanethiol | Iodobenzene | L-proline | K₂CO₃ | 90 | 85 |
| 7 | Thiophenol | 2-Bromopyridine | L-proline | K₂CO₃ | 110 | 80 |
Data adapted from representative copper-catalyzed S-arylation procedures.
Experimental Protocol: General Procedure for S-Arylation
This protocol outlines a general method for the copper-catalyzed S-arylation of thiols with aryl halides.
Materials:
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
L-proline (or other suitable ligand)
-
Aryl halide
-
Thiol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add CuI (5 mol%), L-proline (10 mol%), and K₂CO₃ (2.0 equiv).
-
The vessel is purged with argon or nitrogen.
-
Add the aryl halide (1.0 equiv), the thiol (1.2 equiv), and the solvent (e.g., DMSO).
-
The mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the required time (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Catalytic Cycle: S-Arylation
Caption: Proposed catalytic cycle for C-S cross-coupling.
References
Green Synthesis of Copper Nanoparticles Using Cupric Acetate: Applications and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the green synthesis of metal nanoparticles, specifically focusing on the use of cupric acetate (B1210297) as a precursor. Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of copper nanoparticles (CuNPs) synthesized via environmentally benign methods.
Introduction
The field of nanotechnology has witnessed a surge in the development of eco-friendly "green" synthesis methods for metallic nanoparticles. This approach utilizes natural reducing and capping agents, such as plant extracts, to produce nanoparticles with unique physicochemical properties. Copper nanoparticles are of particular interest due to their catalytic, antimicrobial, and anticancer properties, coupled with their cost-effectiveness compared to noble metals like gold and silver.[1] This document focuses on the synthesis of CuNPs using cupric acetate, a readily available and effective copper precursor.
The green synthesis process typically involves the reduction of copper ions from cupric acetate by the phytochemicals present in plant extracts.[2][3] These phytochemicals, including polyphenols, flavonoids, terpenoids, and alkaloids, not only reduce the metal ions but also stabilize the newly formed nanoparticles, preventing their aggregation.[4] The synthesized CuNPs exhibit a wide range of biological activities, making them promising candidates for various biomedical applications.
Applications in Drug Development
Green synthesized copper nanoparticles have demonstrated significant potential in several areas relevant to drug development, primarily owing to their potent antimicrobial and anticancer activities.
Antimicrobial Applications
Copper nanoparticles exhibit broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[5] The primary mechanism of their antimicrobial action involves the generation of reactive oxygen species (ROS), which induces oxidative stress, leading to damage of cellular components such as the cell membrane, DNA, and proteins.[5][6] The electrostatic interaction between the positively charged copper ions released from the nanoparticles and the negatively charged microbial cell wall disrupts the membrane integrity, leading to cell lysis.[6]
Anticancer Applications
The anticancer properties of green-synthesized CuNPs are a promising area of research. These nanoparticles have been shown to induce cytotoxicity in various cancer cell lines.[7][8] The primary mechanism is believed to be the induction of apoptosis through the generation of intracellular ROS.[4][9][10] This oxidative stress can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and p53 pathways, leading to cell cycle arrest and programmed cell death.[11][12][13]
Experimental Protocols
This section provides detailed protocols for the green synthesis and characterization of copper nanoparticles using cupric acetate.
Green Synthesis of Copper Nanoparticles
This protocol describes a general method for the synthesis of CuNPs using a plant extract and cupric acetate.
Workflow for Green Synthesis of Copper Nanoparticles
Caption: A generalized workflow for the green synthesis of copper nanoparticles.
Materials:
-
Plant material (e.g., leaves, fruit peels)
-
Cupric acetate (Cu(CH₃COO)₂)
-
Deionized water
-
Whatman No. 1 filter paper
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Plant Extract:
-
Thoroughly wash the plant material with deionized water to remove any contaminants.
-
Dry the material in a shade and then grind it into a fine powder.
-
Add a known amount of the powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a beaker.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) with constant stirring.
-
Allow the extract to cool down and then filter it using Whatman No. 1 filter paper. The filtrate is the plant extract.
-
-
Synthesis of Copper Nanoparticles:
-
Prepare a cupric acetate solution of a desired concentration (e.g., 3 mM) by dissolving the required amount of cupric acetate in deionized water.
-
Add a specific volume of the plant extract (e.g., 20 mL) to the cupric acetate solution (e.g., 80 mL) under constant stirring.[9]
-
The reaction mixture is typically stirred at room temperature or a slightly elevated temperature for a specific duration (e.g., 24 hours).[9]
-
The formation of CuNPs is indicated by a change in the color of the solution.
-
-
Collection of Nanoparticles:
-
Centrifuge the reaction mixture at a high speed (e.g., 10,000 rpm) for a specific time (e.g., 15-20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the pellet with deionized water multiple times to remove any unreacted precursors or by-products.
-
Dry the purified nanoparticle pellet in an oven at a low temperature (e.g., 60-80°C).
-
The dried powder is the final copper nanoparticle product.
-
Characterization of Copper Nanoparticles
3.2.1. UV-Visible Spectroscopy
-
Principle: This technique is used to confirm the formation of CuNPs by detecting their surface plasmon resonance (SPR) peak.
-
Protocol:
-
Disperse a small amount of the synthesized CuNPs in deionized water.
-
Record the UV-Vis absorption spectrum of the colloidal solution in the range of 300-800 nm.
-
The presence of an absorption peak typically in the range of 500-700 nm confirms the formation of CuNPs.
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR is used to identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the CuNPs.
-
Protocol:
-
Mix a small amount of the dried CuNP powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the peaks to identify the functional groups present on the surface of the nanoparticles.
-
3.2.3. X-ray Diffraction (XRD)
-
Principle: XRD is used to determine the crystalline nature and the crystal structure of the synthesized CuNPs.
-
Protocol:
-
Place a thin film of the dried CuNP powder on a sample holder.
-
Record the XRD pattern over a 2θ range (e.g., 20-80°).
-
The diffraction peaks can be compared with standard JCPDS data to confirm the crystal structure. The average crystallite size can be calculated using the Debye-Scherrer equation.
-
3.2.4. Transmission Electron Microscopy (TEM)
-
Principle: TEM is used to visualize the size, shape, and morphology of the synthesized nanoparticles.
-
Protocol:
-
Disperse a small amount of the CuNPs in a suitable solvent (e.g., ethanol) by ultrasonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Image the grid under a transmission electron microscope to determine the nanoparticle morphology.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the green synthesis of copper nanoparticles.
Table 1: Synthesis Parameters and Nanoparticle Characteristics
| Plant Extract | Precursor | Precursor Conc. (mM) | Temp. (°C) | Time (h) | Nanoparticle Size (nm) | Nanoparticle Shape | UV-Vis Peak (nm) |
| Eclipta prostrata | Cupric Acetate | 3 | Room Temp | 24 | 28-105 | Spherical, Hexagonal, Cubical | 565 |
| Krameria sp. | Copper Sulfate | 300 | 70 | 3 | 5.2-7.7 | Spherical to Oval | 422-430 |
| Punica granatum peels | Cupric Acetate | - | - | - | - | - | - |
| Ixiro coccinea leaf | - | - | 27 | - | 80-110 | - | - |
| Cissus vitiginea leaf | - | - | 27 | - | 5-20 | - | - |
Table 2: Biological Activity of Green Synthesized Copper Nanoparticles
| Plant Extract | Nanoparticle Size (nm) | Biological Activity | Target Organism/Cell Line | Key Findings |
| Eclipta prostrata | 28-105 | Antioxidant, Anticancer | HepG2 cells | Displayed considerable antioxidant capacity and cytotoxicity against liver cancer cells. |
| Krameria sp. | 5.2-7.7 | Antimicrobial, Antioxidant | Drug-resistant bacteria & fungi | Showed encouraging antimicrobial efficacy and significant antioxidant capacity. |
| Black bean extract | ~26.6 | Anticancer | HeLa cells | Induced apoptosis and suppressed the proliferation of cervical cancer cells.[14] |
Signaling Pathways in Biological Activity
The therapeutic effects of copper nanoparticles are mediated through their interaction with various cellular signaling pathways.
Antimicrobial Mechanism
The antimicrobial action of CuNPs is a multi-step process that ultimately leads to microbial cell death.
Antimicrobial Signaling Pathway of Copper Nanoparticles
Caption: Proposed antimicrobial mechanism of copper nanoparticles.
Anticancer Mechanism
In cancer cells, CuNPs induce apoptosis primarily through the generation of ROS, which activates key signaling cascades.
Anticancer Signaling Pathway of Copper Nanoparticles
Caption: Key signaling pathways involved in copper nanoparticle-induced apoptosis in cancer cells.
The generation of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[2] Concurrently, ROS can activate the MAPK and p53 signaling pathways.[11][12][13] The p38 MAPK and ERK pathways, in particular, have been implicated in CuNP-induced cytotoxicity.[2][11][13] Activation of these pathways, along with p53, converges on the activation of caspases, the executioners of apoptosis, ultimately leading to programmed cell death.
Conclusion
The green synthesis of copper nanoparticles using cupric acetate and plant extracts offers a simple, cost-effective, and environmentally friendly approach to producing nanomaterials with significant therapeutic potential. The detailed protocols and application notes provided herein serve as a valuable resource for researchers and drug development professionals exploring the biomedical applications of these promising nanoparticles. Further research into the precise molecular mechanisms and in vivo efficacy is warranted to translate these findings into clinical applications.
References
- 1. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 2. Copper Nanoparticles Show Obvious in vitro and in vivo Reproductive Toxicity via ERK Mediated Signaling Pathway in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Green and cost-effective biofabrication of copper oxide nanoparticles: Exploring antimicrobial and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Oxide Nanoparticles: Reactive Oxygen Species Generation and Biomedical Applications, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. Activation of Erk and p53 regulates copper oxide nanoparticle-induced cytotoxicity in keratinocytes and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper Oxide Nanoparticles Induce Oxidative DNA Damage and Cell Death via Copper Ion-Mediated P38 MAPK Activation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green synthesis: <i>In-vitro</i> anticancer activity of copper oxide nanoparticles against human cervical carcinoma cells - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Cupric Acetate Monohydrate in the Synthesis of Ceramic Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ceramic pigments using cupric acetate (B1210297) monohydrate as a key precursor. The methodologies covered include co-precipitation, solid-state, and sol-gel techniques, offering versatility for producing a range of colors. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows are visualized using Graphviz diagrams.
Introduction
Cupric acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, serves as a valuable precursor in the synthesis of various inorganic and organic compounds, including ceramic pigments.[1] In the realm of ceramics, it is a source of copper ions that, upon high-temperature firing, interact with the glaze matrix to produce a spectrum of colors, primarily blues and greens.[2][3] The final color of the pigment is influenced by several factors, including the composition of the glaze, the firing atmosphere, and the concentration of the copper compound.[2][3] The purity and consistency of this compound are crucial for achieving reproducible and intense colors in ceramic applications.[4]
Synthesis Protocols
The following section details three common methods for synthesizing copper-based ceramic pigments using this compound.
Co-Precipitation Method for Copper-Chromite Black Pigment
The co-precipitation method is widely used to produce fine and homogeneous ceramic pigment precursors.[3] This protocol is adapted from the synthesis of copper chromite black pigments, where this compound can be used as the copper source.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and chromium(III) nitrate (B79036) nonahydrate in deionized water to create a mixed metal salt solution.
-
Separately, prepare a precipitating agent solution, such as a 1 M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution.
-
-
Precipitation:
-
Slowly add the precipitating agent to the mixed metal salt solution while stirring vigorously.
-
Monitor the pH of the solution, adjusting it to a range of 8-10 to ensure the complete precipitation of metal hydroxides.
-
-
Washing and Filtration:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities and then with ethanol (B145695).
-
-
Drying:
-
Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to obtain the pigment precursor powder.
-
-
Calcination:
-
Calcine the dried precursor powder in a furnace at temperatures ranging from 800°C to 1200°C for 2-4 hours. The calcination temperature significantly influences the final crystal structure and color of the pigment.
-
Experimental Workflow:
Solid-State Synthesis of Copper-Aluminate Blue Pigment
The solid-state reaction method involves the high-temperature reaction of solid precursors. It is a conventional and straightforward method for producing ceramic pigments.[5]
Experimental Protocol:
-
Precursor Mixing:
-
Weigh stoichiometric amounts of this compound and aluminum oxide (Al₂O₃).
-
Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure homogeneity.
-
-
Calcination:
-
Place the mixed powder in a high-temperature crucible (e.g., alumina).
-
Calcine the mixture in a furnace at a temperature between 1000°C and 1400°C for 2-6 hours. The acetate group will decompose during the initial heating stages.
-
-
Grinding:
-
After cooling, grind the calcined product to obtain a fine pigment powder.
-
Experimental Workflow:
Sol-Gel Synthesis of Copper-Silicate Blue-Green Pigment
The sol-gel method offers excellent control over the homogeneity and purity of the final product at lower processing temperatures compared to the solid-state method.[6]
Experimental Protocol:
-
Sol Preparation:
-
Dissolve this compound in a suitable solvent, such as ethanol or a water-ethanol mixture.
-
In a separate container, hydrolyze a silica (B1680970) precursor, such as tetraethyl orthosilicate (B98303) (TEOS), by adding it to a mixture of water, ethanol, and an acid catalyst (e.g., HCl).
-
-
Gelation:
-
Slowly add the copper acetate solution to the hydrolyzed silica sol with continuous stirring.
-
Allow the mixture to age at room temperature or slightly elevated temperatures until a gel is formed.
-
-
Drying:
-
Dry the gel in an oven at a temperature between 60°C and 120°C to remove the solvent and residual water.
-
-
Calcination:
-
Calcine the dried gel in a furnace at temperatures ranging from 600°C to 1000°C for 2-4 hours to form the final pigment.
-
Experimental Workflow:
Data Presentation
The properties of the synthesized ceramic pigments are highly dependent on the synthesis method and processing parameters. The following tables provide a general overview of the expected quantitative data. Note that specific values will vary based on the exact experimental conditions.
Table 1: Colorimetric Data (CIE Lab*) for Copper-Containing Glazes
| Pigment Type | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Color |
| Copper-Aluminate Blue | 50 - 70 | -10 to -25 | -20 to -40 | Blue |
| Copper-Silicate Green | 55 - 75 | -15 to -30 | 10 to 25 | Green |
| Copper-Chromite Black | 20 - 35 | -2 to 2 | -5 to 5 | Black |
Note: The CIE Lab values are illustrative and can be influenced by the glaze composition and firing conditions.*[1][7]
Table 2: Thermal Stability of Copper-Based Pigments
| Pigment Type | Decomposition Temperature (°C) | Phase Stability Range (°C) |
| Copper-Aluminate Spinel | > 1200 | Up to 1400 |
| Copper-Silicate | ~900 - 1100 | Up to 1200 |
| Copper-Chromite Spinel | > 1000 | Up to 1300 |
Note: Thermal stability is determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]
Table 3: Particle Size of Co-Precipitated Pigments
| Pigment Type | Average Particle Size (nm) | Particle Size Distribution |
| Copper-Chromite Precursor | 50 - 200 | Narrow |
| Calcined Copper-Chromite | 200 - 800 | Broader, dependent on calcination |
Note: Particle size can be measured using techniques like Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).[6][10]
Conclusion
This compound is a versatile and effective precursor for the synthesis of a variety of copper-based ceramic pigments. The choice of synthesis method—co-precipitation, solid-state, or sol-gel—allows for the tailoring of pigment properties such as color, particle size, and thermal stability to meet the specific requirements of the intended ceramic application. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the synthesis of novel ceramic pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
Application Notes and Protocols for Sonochemical Synthesis of Oxides Using Cupric Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sonochemical synthesis of copper(II) oxide (CuO) nanoparticles using cupric acetate (B1210297) as a precursor. The sonochemical method offers a rapid, efficient, and environmentally friendly route to producing nanostructured metal oxides with unique properties suitable for various applications, including catalysis, sensing, and biomedical uses.
Introduction to Sonochemical Synthesis
Sonochemistry utilizes the energy of high-frequency ultrasound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. This process involves the formation, growth, and violent collapse of microscopic bubbles. The collapse of these bubbles generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm), along with rapid heating and cooling rates (>10¹⁰ K/s).[1] These extreme conditions drive chemical reactions, leading to the formation of nanomaterials with unique morphologies and properties. When using metal salts like cupric acetate, the process can lead to the hydrolysis and subsequent dehydration of the precursor to form the corresponding metal oxide nanoparticles.[2]
Application: Synthesis of Copper(II) Oxide (CuO) Nanoparticles
Cupric acetate is an excellent precursor for the sonochemical synthesis of CuO nanoparticles. The resulting nanoparticles have applications in catalysis, as antimicrobial agents, in sensors, and as components in drug delivery systems. The properties of the synthesized CuO nanoparticles, such as size and morphology, can be tuned by adjusting various experimental parameters.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the sonochemical synthesis of CuO nanoparticles using cupric acetate, highlighting the influence of different reaction conditions on the final product.
Table 1: Influence of Solvent on CuO Nanoparticle Properties
| Precursor | Solvent | Particle Size (TEM) | Yield (%) | Surface Area (m²/g) | Reference |
| Cu(CH₃COO)₂ | Water | 20 nm (length), 2 nm (width) - needle-like, agglomerated | 65 | 45 | [2] |
| Cu(CH₃COO)₂ | 10% Water-DMF | 6 nm (spherical) | 75 | 110 | [2] |
Table 2: Influence of Surfactant and Sonication Time on CuO Nanoparticle Properties
| Precursor System | Sonication Power | Sonication Time | Resulting Particle Size/Morphology | Reference |
| Cu(OAc)₂·2H₂O (0.05 M) + NaOH (0.1 M) in ethanol (B145695)/water | 30 W | 1 h | ~70 nm, relatively homogenous | [3] |
| Cu(CH₃COO)₂·xH₂O + Sodium Citrate | 100 W | 15-60 min | Nanoporous structure with high surface area (351 m²/g) | [4] |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of CuO Nanoparticles in Aqueous and Aqueous-DMF Media
This protocol is adapted from the work of R. Vijaya Kumar et al. and is suitable for investigating the effect of the solvent on nanoparticle characteristics.[2]
Materials:
-
Cupric acetate (Cu(CH₃COO)₂)
-
Deionized water
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
High-intensity ultrasonic probe or bath (e.g., 20 kHz)
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
For Aqueous Synthesis: Dissolve 0.1 M of cupric acetate in 100 mL of deionized water in a beaker.
-
For Water-DMF Synthesis: Prepare a solvent mixture of 10% deionized water and 90% N,N-dimethylformamide (DMF). Dissolve 0.1 M of cupric acetate in 100 mL of this solvent mixture.
-
-
Sonication:
-
Place the beaker containing the precursor solution into an ultrasonic bath or immerse the tip of a high-intensity ultrasonic probe into the solution.
-
Irradiate the solution with high-frequency ultrasound for a period of 3 hours. Maintain the temperature of the solution at approximately 30°C using a cooling bath if necessary. A color change in the solution, typically to a black or dark brown precipitate, indicates the formation of CuO.
-
-
Product Isolation and Purification:
-
After sonication, transfer the suspension to centrifuge tubes.
-
Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm) for 15 minutes to separate the nanoparticles from the supernatant.
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water, followed by another centrifugation step. Repeat this washing step with ethanol to remove any remaining organic impurities.
-
-
Drying:
-
After the final wash, collect the nanoparticle pellet and dry it in an oven at 80°C for 12 hours to obtain a fine powder of CuO nanoparticles.
-
Protocol 2: Surfactant-Assisted Sonochemical Synthesis of CuO Nanoparticles
This protocol is based on the findings of Ranjbar-Karimi et al. and demonstrates the use of a surfactant to control particle size.[3]
Materials:
-
Copper(II) acetate dihydrate (Cu(OAc)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
High-intensity ultrasonic probe or bath (30 W)
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare 50 mL of a 0.05 M solution of copper(II) acetate dihydrate in an ethanol/water mixture.
-
Separately, prepare 100 mL of a 0.1 M aqueous solution of sodium hydroxide.
-
-
Sonication:
-
In a reaction vessel, add the copper acetate solution.
-
While sonicating the copper acetate solution with a 30 W ultrasonic source, slowly add the sodium hydroxide solution.
-
Continue the sonication for a total of 1 hour. A precipitate will form during this process.
-
-
Product Isolation and Purification:
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified CuO nanoparticles in an oven to obtain the final product.
-
Visualizations
Experimental Workflow
Caption: Workflow for CuO nanoparticle synthesis.
Proposed Reaction Pathway
Caption: Sonohydrolysis mechanism for CuO formation.
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Cupric Acetate Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cupric acetate (B1210297) monohydrate via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of cupric acetate monohydrate?
A1: The most common and effective solvent for recrystallizing this compound is deionized water. The solubility of this compound in water is temperature-dependent, increasing significantly with a rise in temperature, which is a key principle for successful recrystallization.
Q2: Why is it important to add a small amount of acetic acid to the recrystallization solution?
A2: The addition of a small amount of acetic acid is crucial to prevent the hydrolysis of this compound in solution. Without the acid, the salt can react with water, especially at elevated temperatures, to form insoluble copper(II) hydroxide (B78521) or basic copper(II) acetate precipitates. This would result in a cloudy solution and a lower yield of purified crystals.
Q3: What are the expected color and morphology of pure this compound crystals?
A3: Pure this compound crystals are typically a dark blue-green to almost black, monoclinic crystalline solid. The presence of impurities can affect the color and crystal habit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | - Concentrate the solution by gentle heating to evaporate some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
| A light blue or greenish precipitate forms in the hot solution. | Hydrolysis of the cupric acetate has occurred due to insufficient acidity. | - Add a small amount of glacial acetic acid dropwise until the precipitate dissolves and the solution becomes clear. |
| The resulting crystals are small and powdery, not well-formed. | The solution was cooled too rapidly, leading to rapid nucleation. | - Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath for a more controlled crystallization process. |
| The crystals have a greenish tint or the solution is green. | Presence of iron(II) or iron(III) impurities. | - This may require a more advanced purification technique if the impurity level is high. For minor impurities, a single recrystallization may be sufficient to improve purity. Ensure all glassware is thoroughly cleaned to avoid contamination. |
| The yield of recrystallized product is low. | - Incomplete dissolution of the crude product. - Using too much solvent. - Filtering the crystals before crystallization is complete. - Washing the crystals with a solvent in which they are highly soluble. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow adequate time for the solution to cool and for crystallization to complete before filtration. - Wash the collected crystals with a minimal amount of ice-cold deionized water or a solvent in which cupric acetate is sparingly soluble. |
Experimental Data
Solubility of this compound in Water
The solubility of this compound in water increases with temperature. This property is fundamental to the recrystallization process, allowing for the dissolution of the compound in a hot solvent and its subsequent precipitation upon cooling.
| Temperature | Solubility ( g/100 mL of H₂O) |
| Cold Water (approx. 20 °C) | 7.2[1][2] |
| Hot Water (approx. 100 °C) | 20[1] |
Detailed Recrystallization Protocol
This protocol outlines the steps for the purification of crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Glacial acetic acid
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, for every 10 grams of crude this compound, add 100 mL of deionized water and 5 mL of glacial acetic acid.
-
Heating: Gently heat the mixture with continuous stirring until the solid has completely dissolved. Avoid boiling the solution for extended periods to minimize solvent loss.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Well-formed crystals should start to appear. To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying or in a desiccator.
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Cupric Acetate Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cupric acetate (B1210297) monohydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of cupric acetate monohydrate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is a pale blue or greenish-white precipitate instead of deep blue-green crystals. | Formation of basic copper salts (e.g., copper(II) hydroxyacetate). This typically occurs if the reaction mixture is not sufficiently acidic (pH is too high).[1] | Ensure the reaction is carried out in an acidic medium. If starting with a copper salt that can generate a basic environment, add a slight excess of acetic acid. For purification, recrystallize the crude product from a dilute acetic acid solution to prevent hydrolysis.[2] |
| Low yield of crystals after cooling. | The solution was not sufficiently concentrated before crystallization. The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter. | Concentrate the solution by gentle heating to evaporate some of the solvent before allowing it to cool. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Presence of a brown or black precipitate in the reaction mixture. | If starting from copper metal, this could be unreacted copper oxide. In some cases, overheating during concentration can lead to decomposition. | Ensure all the copper starting material has reacted. If using copper metal with an oxidizing agent like hydrogen peroxide, ensure sufficient time for the reaction to complete. Avoid excessive heating when concentrating the solution.[3] |
| Crystals are contaminated with a white solid. | If starting from copper sulfate (B86663) and a carbonate source, this could be unreacted sodium carbonate or bicarbonate. If using impure starting materials, it could be other salt impurities. | Wash the filtered crystals with a small amount of cold deionized water to remove soluble impurities. Recrystallization is highly effective at removing soluble salt impurities. |
| The final product is not dissolving completely in water, leaving a turbid solution. | This indicates the presence of insoluble impurities, which could include basic copper salts or unreacted copper oxides.[2] | Purify the this compound by recrystallization. Insoluble impurities can be removed by hot filtration of the saturated solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities include unreacted starting materials (e.g., excess acetic acid, unreacted copper carbonate or oxide), basic copper salts (formed if the pH is too high), and other metal salts if impure copper sources are used.[1] Water-insoluble impurities can also be present.
Q2: How can I improve the purity of my synthesized this compound?
A2: Recrystallization is the most effective method for purifying crude this compound.[2] This process involves dissolving the crude product in a hot solvent (typically water with a small amount of acetic acid) and then allowing it to cool slowly. The cupric acetate will crystallize out, leaving most impurities dissolved in the mother liquor.
Q3: Why is it important to maintain an acidic pH during the synthesis?
A3: An acidic pH is crucial to prevent the formation of insoluble basic copper salts, which are a common impurity.[1] A slight excess of acetic acid ensures that the desired this compound is the primary product.
Q4: Can I use vinegar and copper metal to synthesize cupric acetate?
A4: Yes, this is a common method, often accelerated by the addition of an oxidizing agent like hydrogen peroxide to first form copper oxide, which then reacts with the acetic acid in the vinegar.[3][4] However, this method may introduce impurities if the copper source is not pure.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed through various analytical techniques. A simple method is to check the melting point; pure this compound has a distinct melting point (around 115 °C).[5] For a quantitative assessment, methods like iodometric titration can be used to determine the exact copper content.[6]
Data Presentation
The following table provides representative data on the reduction of common impurities through a single recrystallization step. The values for the crude product are illustrative for a typical laboratory synthesis, while the values for the recrystallized product are based on typical specifications for ACS reagent grade this compound.
| Impurity | Typical Concentration in Crude Product | Concentration after Recrystallization (ACS Grade) |
| Insoluble Matter | ~0.1 - 0.5% | ≤ 0.01% |
| Chloride (Cl) | ~50 - 200 ppm | ≤ 0.003% (30 ppm) |
| Sulfate (SO₄) | ~100 - 500 ppm | ≤ 0.01% (100 ppm) |
| Sodium (Na) | ~50 - 150 ppm | ≤ 0.01% (100 ppm) |
| Iron (Fe) | ~20 - 100 ppm | ≤ 0.002% (20 ppm) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Copper(II) Carbonate
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate
-
Filtration apparatus (Büchner funnel, filter flask, filter paper)
Procedure:
-
In a fume hood, slowly add 20 g of basic copper(II) carbonate to 150 mL of a 30% (v/v) aqueous solution of acetic acid in a 500 mL beaker while stirring continuously. The addition should be done in small portions to control the effervescence (release of CO₂ gas).
-
Once all the copper carbonate has been added and the effervescence has ceased, gently heat the solution on a hot plate to about 60-70°C. Stir until the solution becomes a clear, deep blue.
-
If any solid impurities remain, perform a hot filtration to remove them.
-
Reduce the volume of the filtrate to about one-third of its original volume by gentle heating to create a saturated solution.
-
Cover the beaker and allow the solution to cool slowly to room temperature.
-
For maximum yield, place the beaker in an ice bath for 30-60 minutes.
-
Collect the deep blue-green crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Dry the crystals in a desiccator or at room temperature.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of the crude product obtained from synthesis.
Materials:
-
Crude this compound
-
Deionized water
-
Glacial acetic acid
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
For every 10 g of crude product, add approximately 100 mL of deionized water and 1-2 mL of glacial acetic acid. The acetic acid is added to prevent hydrolysis.[2]
-
Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. Do not boil the solution excessively.
-
If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold deionized water.
-
Dry the purified crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for cupric acetate synthesis.
Caption: Purification workflow via recrystallization.
References
- 1. usp.org [usp.org]
- 2. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Copper(II) Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) acetate (B1210297). The following information is intended to help prevent the formation of basic copper acetate impurities during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is basic copper acetate and why is it an issue in my experiments?
Basic copper acetate is an insoluble, blue-green compound that can precipitate from aqueous solutions of copper(II) acetate. Its formation is a common issue that leads to product contamination, reduced yield of the desired neutral copper(II) acetate, and turbidity in solutions.[1] For applications requiring high-purity copper(II) acetate, the presence of these basic salts is highly undesirable.
Q2: What are the primary causes of basic copper acetate formation?
The formation of basic copper acetate is primarily due to the hydrolysis of the copper(II) ion in aqueous solutions that are not sufficiently acidic.[2] When the pH of the solution is too high, the acetate ions are unable to neutralize the hydroxyl groups, leading to the precipitation of basic copper salts.
Q3: How can I visually identify the formation of basic copper acetate?
The formation of basic copper acetate is typically indicated by the appearance of a cloudy, blue-green precipitate in the reaction mixture. Pure copper(II) acetate solutions should be a clear, dark blue.
Q4: Can the formation of basic copper acetate be reversed?
Yes, in many cases, the precipitate of basic copper acetate can be redissolved by carefully adding more acetic acid to the solution, which will lower the pH and shift the equilibrium back towards the formation of the soluble neutral copper(II) acetate.
Troubleshooting Guide: Preventing Basic Copper Acetate Formation
This guide addresses specific issues that may arise during the synthesis of copper(II) acetate and provides actionable steps to prevent the formation of basic impurities.
Issue 1: Precipitation of a Blue-Green Solid During Synthesis
-
Cause: The pH of the reaction mixture is too high, leading to the hydrolysis of copper(II) ions.
-
Solution:
-
pH Adjustment: Maintain a sufficiently acidic environment throughout the reaction. The addition of a slight excess of acetic acid is recommended to prevent hydrolysis.[3] For reactions involving basic copper carbonate, a pH of ≤ 3.6 should be maintained.[1]
-
Monitoring: Regularly monitor the pH of the reaction mixture using a pH meter.
-
Issue 2: Low Yield of Copper(II) Acetate Crystals
-
Cause: A portion of the copper reagent has precipitated as basic copper acetate, reducing the concentration of copper(II) acetate in the solution available for crystallization.
-
Solution:
-
Acidification: Before crystallization, ensure the solution is clear and acidic. If any precipitate is present, add acetic acid dropwise until it dissolves.
-
Temperature Control: The solubility of copper(II) acetate is temperature-dependent. Avoid excessively high temperatures during synthesis and concentration steps, as this can promote the evaporation of acetic acid and lead to the precipitation of basic salts.[2] A reaction temperature should not exceed 90°C.[1]
-
Issue 3: Turbidity in the Final Product Solution
-
Cause: The presence of finely dispersed, insoluble basic copper acetate impurities.
-
Solution:
-
Filtration: Filter the final copper(II) acetate solution through a fine filter paper to remove any suspended impurities.
-
Recrystallization: If the product has already been crystallized, redissolve it in a minimal amount of water with a small amount of added acetic acid, and then recrystallize.
-
Data Presentation: Key Experimental Parameters
The following tables summarize the critical quantitative data for preventing the formation of basic copper acetate.
Table 1: Recommended pH Ranges for Copper(II) Acetate Synthesis
| Synthesis Method | Recommended pH Range | Reference |
| Reaction of Basic Copper Carbonate with Acetic Anhydride and Acetic Acid | ≤ 3.6 | [1] |
| General Synthesis from Copper Salts in Aqueous Solution | 0.5 - 7.0 | [3] |
| General Guideline to Prevent Hydrolysis | Mildly Acidic | No direct citation, but generally supported |
Table 2: Recommended Temperature Ranges for Copper(II) Acetate Synthesis
| Synthesis Method | Recommended Temperature Range | Reference |
| Reaction of Basic Copper Carbonate with Acetic Anhydride and Acetic Acid | 50 - 80°C (not exceeding 90°C) | [1] |
| Crystallization of Copper(II) Acetate Monohydrate | -5 to 60°C | [3] |
| Reaction of Copper Metal with Acetic Acid and Hydrogen Peroxide | Heating to boiling, then reduced heat | [4] |
Experimental Protocols
Protocol 1: Synthesis of Copper(II) Acetate Monohydrate from Basic Copper Carbonate
This method is adapted from a patented process designed to produce high-purity crystalline copper(II) acetate monohydrate.[1]
Materials:
-
Basic copper carbonate (CuCO₃·Cu(OH)₂)
-
Acetic acid (30-65% aqueous solution)
-
Acetic anhydride
Procedure:
-
In a reaction vessel equipped with a stirrer and a pH meter, heat 100 to 200 g of 30-65% aqueous acetic acid to 50-80°C.
-
Separately and simultaneously, meter in 1 mole of copper (in the form of basic copper carbonate) and 1 mole of acetic anhydride.
-
Maintain vigorous stirring and ensure the pH of the suspension does not exceed 3.6.
-
Control the addition rate to keep the reaction temperature from exceeding 90°C.
-
After the addition is complete, heat the suspension under reflux for 2 to 3 hours.
-
Cool the suspension to induce crystallization.
-
Separate the precipitated copper(II) acetate monohydrate crystals by filtration.
-
Wash the crystals with a small amount of cold water and dry under vacuum.
Protocol 2: Synthesis of Copper(II) Acetate from Copper Metal
This method utilizes the oxidation of copper metal in the presence of acetic acid.[4][5]
Materials:
-
Copper metal (wire, foil, or powder)
-
Glacial acetic acid or white vinegar (5% acetic acid)
-
Hydrogen peroxide (3% or 30% solution)
-
Distilled water
Procedure:
-
Place the copper metal in a suitable reaction vessel.
-
Add a solution of acetic acid (or vinegar) and water.
-
Slowly add hydrogen peroxide to the mixture. The hydrogen peroxide will oxidize the copper, allowing it to react with the acetic acid.
-
The reaction can be accelerated by gentle heating. If using vinegar and 3% hydrogen peroxide, the mixture can be brought to a boil and then the heat reduced.[4]
-
The solution will turn blue as copper(II) acetate is formed.
-
Continue the reaction until the desired concentration of copper(II) acetate is achieved or the copper is consumed.
-
Filter the solution to remove any unreacted copper or impurities.
-
Concentrate the solution by gentle heating to induce crystallization.
-
Collect the crystals by filtration and dry them.
Mandatory Visualizations
Diagram 1: Chemical Equilibrium of Copper(II) Acetate Hydrolysis
Caption: Equilibrium between neutral and basic copper acetate.
Diagram 2: Experimental Workflow for Preventing Basic Copper Acetate Formation
Caption: Workflow for pH control during copper acetate synthesis.
References
- 1. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 4. How To Make Copper Acetate from Copper [thoughtco.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cupric Acetate Catalyzed Reactions
Welcome to the Technical Support Center for optimizing reactions catalyzed by cupric acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and frequently asked questions (FAQs) to enhance the success of your chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during cupric acetate catalyzed reactions. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a frequent challenge in catalysis. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Key Considerations:
-
Catalyst Activity: Copper(II) acetate is often a precatalyst, with the active species being Cu(I) or Cu(III) in many coupling reactions.[1] Ensure your cupric acetate is of high purity and has been stored correctly to prevent hydration or degradation. For reactions requiring Cu(I), the in-situ reduction of Cu(II) is a critical step.
-
Reagent Quality: The purity of substrates, ligands, and bases is paramount. For instance, boronic acids can dehydrate to form inactive boroxines.[2] Impurities in solvents, such as water, can also inhibit the reaction or lead to unwanted side products.
-
Reaction Conditions: The choice of ligand, base, and solvent can dramatically impact the reaction outcome. It is often necessary to screen a panel of these reagents to find the optimal combination for a specific substrate pair. Temperature and reaction time are also critical parameters that may require optimization.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products, such as homocoupling of my starting materials. How can I suppress these unwanted reactions?
Answer: The formation of side products is a common issue, particularly in cross-coupling reactions. Homocoupling, for example, can compete with the desired cross-coupling pathway.
Common Side Products and Mitigation Strategies:
Side Product Common Cause Suggested Solution Alkyne Homocoupling (Glaser Coupling) Presence of oxygen when Cu(I) is the desired catalyst.[3] Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Aryl Halide Reduction (Debromination) Protic impurities in the reaction mixture. Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried. Phenol (B47542) Oxidation In Ullmann-type C-O couplings, the phenol can be sensitive to oxidation. Run the reaction under an inert atmosphere and consider using a milder base.
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then stalls before completion. Could catalyst deactivation be the problem?
Answer: Yes, catalyst deactivation is a common reason for incomplete reactions. The active copper species can be poisoned by impurities or undergo aggregation.
Sources of Catalyst Poisoning and Remedies:
Poison Source Mechanism Mitigation Strategy Sulfur Compounds Strong coordination to the copper center, blocking active sites. Purify starting materials to remove sulfur-containing impurities. Strongly Coordinating Ligands/Substrates Certain functional groups on the substrates can bind too strongly to the copper, inhibiting catalysis. If possible, protect the problematic functional group before the reaction. Product Inhibition The product of the reaction may coordinate to the copper catalyst and inhibit its activity. Optimize reaction conditions to favor product dissociation from the catalyst.
Frequently Asked Questions (FAQs)
-
Q1: What is the active catalytic species in cupric acetate catalyzed reactions?
-
A1: While cupric acetate [Cu(II)] is the starting material, the active catalytic species can vary depending on the reaction. In many cross-coupling reactions like the Ullmann and Chan-Lam couplings, a Cu(I)/Cu(III) catalytic cycle is often proposed.[4][5] For reactions like the Glaser-Hay coupling, Cu(I) is the key intermediate that forms a copper acetylide.[6]
-
-
Q2: How do I choose the right ligand for my reaction?
-
A2: Ligand selection is crucial for stabilizing the active copper species, enhancing its solubility, and promoting the desired reactivity. The optimal ligand is highly substrate-dependent. A screening of different ligand classes, such as N- and O-based ligands (e.g., phenanthrolines, amino acids, β-diketones), is often the most effective approach to identify the best performer for a specific transformation.[7]
-
-
Q3: What is the role of the base in these reactions?
-
A3: The base plays multiple roles, including the deprotonation of the nucleophile (e.g., amine or phenol) to make it more reactive.[1] It can also participate in the regeneration of the active catalyst. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly affect the reaction rate and yield, and therefore should be optimized.[8]
-
-
Q4: How can I remove the copper catalyst after the reaction is complete?
-
A4: Residual copper can often be removed by aqueous workup with a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[9] Alternatively, filtration through a plug of silica (B1680970) gel or celite can be effective.[9] For some applications, scavenger resins can also be employed to capture the copper species.[10]
-
-
Q5: Can a poisoned or deactivated cupric acetate catalyst be regenerated?
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of common cupric acetate catalyzed reactions. This data is compiled from various literature sources and serves as a guide for optimization.
Table 1: Effect of Ligand and Base on the Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | Pyridine (2) | CH₂Cl₂ | RT | 65 |
| 2 | Cu(OAc)₂ (10) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | DMF | 100 | 85 |
| 3 | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 110 | 92 |
| 4 | Cu(OAc)₂ (20) | Myristic Acid (40) | 2,6-Lutidine (2) | Toluene | 80 | 78 |
Table 2: Solvent Effects on the Ullmann C-O Coupling of Phenol with Iodobenzene
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | Toluene | 110 | 75 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | DMF | 120 | 95 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | NMP | 120 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam N-Arylation of an Amine with an Arylboronic Acid
This protocol provides a general starting point for the copper-catalyzed N-arylation of an amine. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Reaction Setup Workflow
Caption: Experimental workflow for a Chan-Lam N-arylation.
Materials:
-
Amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cupric acetate (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the amine, arylboronic acid, cupric acetate, ligand, and base.
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann C-O Coupling of a Phenol with an Aryl Halide
This protocol outlines a general method for the synthesis of diaryl ethers using a cupric acetate catalyst.
Materials:
-
Phenol (1.0 mmol)
-
Aryl halide (1.0 mmol)
-
Cupric acetate (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-dimethylglycine, 0.2 mmol, 20 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the phenol, aryl halide, cupric acetate, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Chan-Lam Coupling
The following diagram illustrates a plausible catalytic cycle for the Chan-Lam cross-coupling reaction, involving a Cu(I)/Cu(III) pathway.
Caption: A simplified catalytic cycle for the Chan-Lam coupling.
References
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Deactivation and regeneration of cupric acetate catalysts
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with cupric acetate (B1210297) catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving cupric acetate catalysts, providing potential causes and actionable solutions.
Question 1: What are the primary signs of catalyst deactivation in my reaction?
Answer: The most common indicators that your cupric acetate catalyst system is inactive or has been deactivated include:
-
Low or No Product Yield: This is the most direct sign that the catalyst is not performing its function.
-
Slow Reaction Rates: Reactions that are expected to complete within a specific timeframe may stall or proceed at a significantly reduced pace.[1]
-
Inconsistent Results: High variability in yield and reaction time between identical experimental runs can point to issues with catalyst stability or preparation.[1]
-
Formation of Byproducts: A common issue, particularly in copper(I)-catalyzed reactions, is the oxidative homocoupling of alkyne substrates, which indicates the active Cu(I) species is not adequately protected from oxygen.[1]
-
Change in Catalyst Appearance: The color of the catalyst or reaction mixture may change. For instance, a shift from the characteristic blue or green of copper(II) acetate solutions to a different hue could indicate a change in the copper's oxidation state or the formation of inactive complexes.[2]
Question 2: My reaction yield is low or zero. What is the most likely cause and how can I fix it?
Answer: Low or non-existent yield is the most frequent problem and can typically be attributed to one of three main causes: catalyst oxidation, catalyst poisoning, or poor reagent quality.
-
Catalyst Oxidation: The active form in many copper-catalyzed reactions is Cu(I), which is generated in situ from a Cu(II) precursor like cupric acetate. This Cu(I) species is highly susceptible to oxidation by dissolved oxygen, rendering it inactive.[1]
-
Solution: Ensure your solvents are properly degassed. Use freshly prepared solutions of reducing agents (e.g., sodium ascorbate). Minimize the headspace in your reaction vessel to reduce oxygen exposure.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons by strongly binding to the copper center, blocking the active sites.[3][4][5]
-
Common Poisons: Sulfur-containing compounds (e.g., thiols, hydrogen sulfide) are potent poisons for copper catalysts.[6][7][8] Chelating agents or buffers (e.g., Tris, EDTA) can also sequester the copper ions.
-
Solution: Purify substrates to remove potential poisons. If using biological molecules, consider buffer-exchanging into a non-chelating buffer system like HEPES or phosphate. For sulfur poisoning, regeneration may require more stringent methods (see Regeneration Protocols).
-
-
Poor Reagent Quality: Degradation of reagents, especially the reducing agent, or impurities in the starting materials can prevent the reaction from proceeding.
-
Solution: Use high-purity reagents and solvents. Always prepare solutions of sensitive reagents like sodium ascorbate (B8700270) fresh before use.[1] It is good practice to run a control reaction with known, reliable substrates to confirm the integrity of the catalyst system.
-
Below is a troubleshooting workflow to diagnose the cause of low reaction yield.
Caption: Troubleshooting workflow for low product yield.
Question 3: My reaction starts well but then slows down or stops. What's happening?
Answer: This suggests that the catalyst is deactivating over the course of the reaction. The primary mechanisms for this are fouling (coking), leaching, or thermal degradation.
-
Fouling (Coking): Polymeric side products or carbonaceous deposits (coke) can form and physically block the catalyst's active sites or pores.[4][5] This is more common in gas-phase or high-temperature reactions.
-
Solution: Modify reaction conditions (temperature, pressure, concentrations) to disfavor byproduct formation. Regeneration often involves carefully burning off the coke deposits via calcination in air (see protocols below).[9]
-
-
Leaching: The active copper species may detach from its support (if using a heterogeneous catalyst) and dissolve into the reaction medium.[10][11] This reduces the number of available active sites.
-
Solution: Ensure the copper is strongly anchored to the support material. A hot filtration test can confirm if leaching is occurring; if the reaction continues in the filtrate after removing the solid catalyst, the active species is soluble.[12] Modifying the support or the anchoring chemistry may be necessary.
-
-
Thermal Degradation (Sintering): At high temperatures, small, highly active catalyst particles can agglomerate into larger, less active ones.[4][5] For cupric acetate itself, thermal decomposition begins around 250 °C, which can lead to the formation of less active copper oxides.[13][14]
-
Solution: Operate at the lowest effective temperature. Choose a thermally stable support material if applicable.
-
The diagram below illustrates the general cycle of catalyst use, deactivation, and regeneration.
Caption: General catalyst deactivation and regeneration cycle.
Quantitative Data Summary
The rate and extent of deactivation, as well as the success of regeneration, are highly dependent on the specific reaction, conditions, and catalyst formulation. The tables below summarize key deactivation mechanisms and provide illustrative data on catalyst performance.
Table 1: Summary of Common Deactivation Mechanisms for Copper Catalysts
| Deactivation Mechanism | Description | Key Influencing Factors | Potential Solution |
| Poisoning | Strong chemisorption of impurities (e.g., sulfur, halides) onto active sites, blocking reactant access.[5][7] | Concentration of poisons in feed, temperature, catalyst material. | Feed purification, use of guard beds, chemical/thermal regeneration. |
| Fouling (Coking) | Physical deposition of carbonaceous material or polymers on the catalyst surface and within pores.[5] | High temperatures, hydrocarbon feeds, reaction residence time. | Regeneration via controlled combustion (calcination).[9] |
| Thermal Degradation | Loss of active surface area due to crystallite growth (sintering) or structural changes at high temperatures.[4][5][15] | High reaction/regeneration temperatures, reaction atmosphere. | Use of thermally stable supports, operation at lower temperatures. |
| Leaching | Dissolution of the active copper phase from the support into the reaction medium.[10][16] | Solvent polarity, pH, strength of metal-support interaction. | Stronger anchoring of the active phase, choice of a different solvent. |
| Chemical Transformation | Change in the oxidation state of the active species (e.g., Cu(I) to inactive Cu(II)) or reaction with the support.[1] | Oxidizing/reducing environment, presence of water, temperature. | In-situ regeneration (e.g., via reducing agents or electrochemical methods).[10][17] |
Table 2: Illustrative Example of Performance Restoration via In-Situ Regeneration
This table is based on data for electrochemical CO₂ reduction where periodic anodic pulses were used to regenerate the copper catalyst.[10]
| Performance Metric | Initial Performance (Continuous Operation) | Performance after Deactivation | Performance after In-Situ Regeneration |
| Stable Operation Time | ~5 hours | > 5 hours | Extended to ~120 hours |
| Faradaic Efficiency (C₂H₄) | ≥50% | Declining | Maintained at ≥50% for over 60 hours |
| Operating Current Density | 150 mA cm⁻² | 150 mA cm⁻² | 150 mA cm⁻² |
Experimental Protocols
The following are generalized protocols for testing and regenerating cupric acetate catalysts. Users must adapt these protocols to their specific catalyst system, reaction, and available equipment, always adhering to laboratory safety standards.
Protocol 1: Catalyst Activity Test (Model Reaction: Azide-Alkyne Cycloaddition)
This protocol outlines a procedure to test the activity of a cupric acetate catalyst system in a standard "click" reaction.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of cupric acetate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh immediately before use.
-
Prepare 100 mM stock solutions of a model azide (B81097) (e.g., benzyl (B1604629) azide) and a model alkyne (e.g., phenylacetylene) in a suitable solvent (e.g., DMSO/water mixture).
-
-
Reaction Setup:
-
In a microcentrifuge tube or reaction vial, add the azide (e.g., to a final concentration of 1 mM) and the alkyne (e.g., to a final concentration of 1.2 mM).
-
Add the reaction buffer or solvent to bring the mixture to 90% of its final volume.
-
Vortex the mixture gently.
-
-
Catalyst Addition and Reaction Initiation:
-
Add the cupric acetate stock solution to achieve the desired final catalyst loading (e.g., 1 mol%, final concentration 10 µM).
-
Immediately add the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Vortex the reaction mixture to ensure homogeneity.
-
-
Monitoring and Analysis:
-
Allow the reaction to proceed at room temperature.
-
At various time points (e.g., 10 min, 30 min, 1 hr, 4 hr), take an aliquot of the reaction mixture.
-
Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS, or TLC) to determine the conversion of starting materials to the triazole product. High conversion within the expected timeframe indicates an active catalyst.
-
Protocol 2: Regeneration of a Fouled (Coked) Heterogeneous Catalyst
This protocol describes a general procedure for regenerating a supported copper catalyst that has been deactivated by carbon deposition.
-
Catalyst Recovery:
-
After the reaction, separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove any adsorbed reactants and products.
-
Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
-
Calcination Procedure:
-
Place the dried, deactivated catalyst in a ceramic crucible or a tube furnace.
-
Heat the catalyst in a controlled flow of a dilute oxygen stream (e.g., 1-5% O₂ in N₂). Caution: The combustion of coke is exothermic and must be controlled to avoid thermal damage (sintering) to the catalyst.
-
Slowly ramp the temperature to a target calcination temperature (typically 350-500 °C, but this must be below the temperature that would cause thermal degradation of the catalyst or support).
-
Hold at the target temperature for 2-4 hours, or until the removal of coke is complete (often indicated by the cessation of CO₂ evolution in the off-gas).
-
Cool the catalyst slowly to room temperature under an inert gas (e.g., N₂) flow.
-
-
Post-Treatment (if necessary):
-
The regenerated catalyst may need to be re-reduced if the active species is Cu(0) or Cu(I). This can be done by heating under a flow of dilute hydrogen (H₂). This step requires appropriate safety precautions.
-
Protocol 3: Illustrative Regeneration of a Poisoned Catalyst (Acid Wash)
This protocol is for removing acid-soluble poisons, such as unwanted metal impurities that may have deposited on the catalyst.
-
Catalyst Recovery and Washing:
-
Recover and wash the catalyst as described in Protocol 2, Step 1.
-
-
Acid Leaching:
-
Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M nitric acid or acetic acid). Note: The choice of acid and concentration must be carefully selected to remove the poison without dissolving the active copper phase or the support material.
-
Stir the suspension at room temperature for 1-2 hours.
-
Separate the catalyst from the acid solution by filtration.
-
-
Final Washing and Drying:
-
Wash the catalyst repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the catalyst thoroughly in a vacuum oven.
-
The diagram below illustrates a potential mechanism of deactivation by poisoning, where an impurity blocks the catalyst's active site.
Caption: Mechanism of active site blocking by a poison molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Catalysis - Wikipedia [en.wikipedia.org]
- 4. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 6. Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Investigation of atmospheric pressure leaching conditions and leaching kinetics in the obtaining of industrial copper (II) acetate solution from copper slags [journal.hep.com.cn]
- 12. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Copper Leaching Practices - 911Metallurgist [911metallurgist.com]
- 17. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Side Reactions in Cupric Acetate Mediated Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during cupric acetate (B1210297) (Cu(OAc)₂) mediated organic syntheses. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Encountering unexpected byproducts or low yields is a common challenge in organic synthesis. This guide provides insights into potential side reactions in cupric acetate mediated couplings and offers strategies for their mitigation.
| Problem | Potential Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Homocoupling of Starting Materials (e.g., aryl halides, phenols, alkynes, boronic acids) | - High reaction temperature.- Presence of oxygen (promotes oxidative homocoupling).- Inappropriate choice of ligand or base.[1][2][3] | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]- Screen different ligands (e.g., diamines, amino acids, phenanthrolines) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][2][5][6] |
| Reduction of Aryl Halide (Dehalogenation) | - Presence of a hydrogen source (e.g., protic solvents, water, or certain additives).[7][8]- High reaction temperatures can promote reductive pathways. | - Use anhydrous solvents and reagents.[5]- Thoroughly dry all glassware before use.- Consider using a milder base or lowering the reaction temperature.[5] | |
| Reaction with Solvent or Ligand | - The solvent or ligand may be participating in the reaction, leading to undesired byproducts. | - Choose a non-reactive, high-boiling point solvent (e.g., DMF, DMSO, Toluene).[9][10]- Screen different ligands to find one that is stable under the reaction conditions and promotes the desired transformation.[6][11] | |
| Formation of Multiple Products | Isomerization | - The reaction conditions may favor the formation of multiple isomers. | - Optimize the reaction temperature and time.- The choice of ligand can sometimes influence regioselectivity. |
| Glaser Coupling (in Sonogashira-type reactions) | - Dimerization of the terminal alkyne, a common side reaction in the presence of a copper co-catalyst and oxygen.[12][13] | - Switch to a copper-free Sonogashira protocol.[4]- If copper is necessary, conduct the reaction under a strictly inert atmosphere.[4] | |
| Diaryl Ether Formation (in Ullmann C-O coupling) | - The phenol (B47542) product can react further with the aryl halide to form a symmetrical diaryl ether.[7] | - The choice of solvent can be critical; sometimes non-polar solvents can favor the desired phenol formation.[7]- Adjusting the stoichiometry of the reactants may also help. | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation | - The active Cu(I) species may be oxidized to inactive Cu(II) or disproportionate.[6][14]- The ligand may be degraded or may bind too strongly to the copper center, inhibiting catalysis. | - Use a fresh, high-purity copper source.[5]- Consider using a co-reductant to maintain the active Cu(I) state.- Screen different ligands that can stabilize the active catalyst.[6][15][16] |
| Decarboxylation of Carboxylic Acid Substrates | Unwanted Decarboxylation | - Cupric acetate can catalyze the decarboxylation of certain carboxylic acids, especially at elevated temperatures.[17][18][19][20] | - Lower the reaction temperature.- If possible, use a derivative of the carboxylic acid that is less prone to decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Ullmann-type couplings mediated by cupric acetate?
A1: The most frequently encountered side reaction is the homocoupling of the starting materials.[21][22] This can involve the dimerization of two molecules of the aryl halide, two molecules of the nucleophile (e.g., phenol), or in the case of Chan-Lam couplings, two molecules of the boronic acid.[3] This side reaction leads to a decrease in the yield of the desired cross-coupled product and complicates purification.
Q2: How can I minimize the homocoupling of my aryl halide?
A2: To minimize aryl halide homocoupling, several strategies can be employed. Running the reaction under a strict inert atmosphere (nitrogen or argon) is crucial to prevent oxidative coupling.[4][5] Optimizing the choice of ligand is also critical; bulky, electron-rich ligands can often favor the desired cross-coupling pathway over homocoupling. Additionally, carefully controlling the reaction temperature and using the appropriate base can significantly reduce the formation of this byproduct.
Q3: I am observing significant dehalogenation of my aryl bromide. What is the likely cause and how can I prevent it?
A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, is often caused by the presence of a proton source in the reaction mixture.[7][8] This can be trace amounts of water in the solvent or reagents, or even the solvent itself if it is protic. To prevent this, it is essential to use anhydrous solvents and reagents and to thoroughly dry all glassware. In some cases, the choice of base can also influence the extent of dehalogenation.
Q4: In my Sonogashira coupling using a copper co-catalyst, I am getting a lot of the alkyne dimer (Glaser coupling product). What can I do?
A4: The homocoupling of terminal alkynes, known as the Glaser coupling, is a well-known side reaction in copper-catalyzed alkyne couplings, especially in the presence of oxygen.[12][13] The most effective way to avoid this is to switch to a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific phosphine (B1218219) ligands that can facilitate the cross-coupling without the need for a copper co-catalyst.[4] If a copper co-catalyst is necessary, ensuring a rigorously oxygen-free environment is paramount.
Q5: Can the acetate anion from cupric acetate participate in the reaction?
A5: While the primary role of cupric acetate is as a catalyst or oxidant, the acetate anion can sometimes act as a base or a nucleophile, although this is less common. In certain contexts, such as reactions involving highly reactive intermediates, the acetate ion could potentially lead to the formation of acetate esters as minor byproducts.[23]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in a Cu(OAc)₂-Mediated N-Arylation of an Amine
This protocol provides a general workflow for setting up an Ullmann-type C-N coupling reaction while minimizing common side reactions.
-
Preparation of Glassware and Reagents:
-
Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents (e.g., DMF, DMSO, or Toluene) and ensure all reagents are of high purity and stored under inert conditions if sensitive to air or moisture.
-
-
Reaction Setup:
-
To the Schlenk flask, add the aryl halide (1.0 equiv), the amine (1.2 equiv), cupric acetate (Cu(OAc)₂, 0.1 equiv), the chosen ligand (e.g., a diamine or amino acid, 0.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80-100 °C, and optimize as needed).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-arylated amine.
-
Visualizations
Caption: A general experimental workflow for cupric acetate mediated cross-coupling reactions.
Caption: Catalytic cycle for a generic Ullmann-type cross-coupling showing key steps and potential side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 15. Direct evidence for ligand-enhanced activity of Cu(i) sites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Cupric Acetate Solubility for Enhanced Reaction Efficiency
For researchers, scientists, and drug development professionals, achieving optimal reaction conditions is paramount. The solubility of reagents plays a critical role in reaction kinetics and overall success. This technical support center provides a comprehensive guide to understanding and improving the solubility of cupric acetate (B1210297), a common reagent and catalyst in organic and inorganic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cupric acetate in common laboratory solvents?
A1: Cupric acetate exhibits varying solubility depending on the solvent. It is generally soluble in water and polar protic solvents like ethanol, and slightly soluble to insoluble in many nonpolar organic solvents.[1][2][3] Acidic conditions typically enhance its solubility.[4]
Q2: How does temperature affect the solubility of cupric acetate?
A2: The solubility of cupric acetate in most solvents, particularly water, increases with temperature.[4][5] For instance, its solubility in hot water is significantly higher than in cold water.[6]
Q3: Why is my cupric acetate not dissolving in an organic solvent, even though it's listed as soluble?
A3: Several factors can influence the dissolution of cupric acetate in organic solvents. The presence of even trace amounts of water can significantly affect its speciation and aggregation in solution.[7] The grade and age of the cupric acetate, as well as the solvent, can also play a role. Anhydrous cupric acetate is a dark green crystalline solid, while the monohydrate is more bluish-green; these forms may exhibit different dissolution characteristics.[6][8]
Q4: Can I use additives to improve the solubility of cupric acetate?
A4: Yes, the addition of a small amount of acetic acid can improve the solubility of cupric acetate and prevent the precipitation of basic copper salts, which can occur in neutral or near-neutral aqueous solutions.[9] For organic reactions, co-solvents or chelating agents may be employed, depending on the reaction's nature.
Q5: What is the difference in solubility between anhydrous and hydrated cupric acetate?
A5: While specific comparative data is scarce, the hydrated form, copper(II) acetate monohydrate, is the commercially available and more commonly used form.[6] It is soluble in water.[2] The anhydrous form can be prepared by heating the monohydrate.[6] The presence of water of hydration can influence how the salt interacts with different solvents.
Troubleshooting Guide
Issue 1: Cupric acetate is insoluble or poorly soluble in the reaction solvent.
Root Cause Analysis and Solutions:
-
Incorrect Solvent Choice: The solvent may not be appropriate for dissolving cupric acetate.
-
Solution: Consult solubility data and consider a more suitable solvent or a solvent mixture. For instance, if a reaction requires a nonpolar solvent, a co-solvent system or the use of a phase-transfer catalyst might be necessary.
-
-
Low Temperature: The solubility of cupric acetate is often temperature-dependent.
-
Solution: Gently heat the solvent while stirring to increase the rate and extent of dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
-
Formation of Insoluble Species: In aqueous solutions without pH control, cupric acetate can hydrolyze to form insoluble basic copper acetates.[9]
-
Solution: Add a small amount of acetic acid to the solution to suppress hydrolysis and maintain a slightly acidic pH.[9]
-
-
Water Content in Organic Solvents: Trace amounts of water can lead to the aggregation of cupric acetate in organic solvents, reducing its effective solubility.[7]
-
Solution: Use anhydrous solvents and handle the cupric acetate in a dry environment (e.g., under an inert atmosphere) to minimize moisture exposure.
-
Issue 2: The cupric acetate solution is a different color than expected (e.g., green instead of blue).
Root Cause Analysis and Solutions:
-
Hydrolysis: The formation of basic copper salts in aqueous solution can lead to a color change.
-
Solution: As with solubility issues, adding a small amount of acetic acid can prevent this.[9]
-
-
Anhydrous vs. Hydrated Form: Anhydrous cupric acetate is dark green, while the monohydrate is bluish-green.[6][8] The solvent can also influence the color of the solution due to coordination chemistry.
-
Solution: Be aware of the form of cupric acetate you are using and the expected color of its solution in the chosen solvent.
-
Data Presentation
Table 1: Solubility of Cupric Acetate in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Citation(s) |
| Water | Cold | 7.2 | [6] |
| Water | Hot | 20 | [6] |
| Water | 20 | 25 | [10] |
| Ethanol | 20 | 7.14 | [10] |
| Diethyl Ether | Ambient | Soluble | [10] |
| Glycerol | Ambient | Slightly Soluble | [1] |
| Methanol | Ambient (Heated) | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Ambient (Heated) | Slightly Soluble | [1] |
| Acetone | Ambient | Slightly Soluble | [3] |
Note: "Cold" and "Hot" temperatures are not precisely defined in the source material. "Ambient" refers to room temperature. "Heated" indicates that solubility is improved with heating.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Cupric Acetate in an Aqueous Medium
-
Weighing: Accurately weigh the desired amount of cupric acetate monohydrate.
-
Solvent Addition: To a clean flask, add the calculated volume of deionized water.
-
Acidification (Optional but Recommended): Add a small amount of glacial acetic acid to the water (e.g., 0.1-1% by volume) to prevent the formation of insoluble basic salts.
-
Dissolution: With gentle stirring, gradually add the weighed cupric acetate to the acidified water.
-
Heating (Optional): If the cupric acetate does not dissolve readily at room temperature, gently heat the solution with continuous stirring until all the solid has dissolved. Do not boil for extended periods to avoid solvent loss and potential decomposition.
-
Cooling: Allow the solution to cool to the desired reaction temperature before proceeding with the addition of other reagents.
Protocol 2: General Procedure for Dissolving Cupric Acetate in an Organic Solvent for Catalysis
-
Drying: Ensure both the cupric acetate and the organic solvent are anhydrous, as water can negatively impact solubility and reactivity. Cupric acetate can be dried in a vacuum oven at a moderate temperature. Solvents should be appropriately dried over a suitable drying agent and distilled if necessary.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Solvent Addition: To a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous organic solvent.
-
Addition of Cupric Acetate: Gradually add the anhydrous cupric acetate to the solvent with vigorous stirring.
-
Heating: Gently heat the mixture to aid dissolution. The target temperature will depend on the solvent and the reaction requirements.
-
Sonication (Optional): In cases of persistent insolubility, sonication can be used to help break up solid aggregates and promote dissolution.
-
Visual Inspection: A successfully dissolved solution should be homogenous and free of suspended particles.
Mandatory Visualizations
Caption: Workflow for dissolving cupric acetate in aqueous media.
Caption: Workflow for dissolving cupric acetate in organic solvents.
Caption: Troubleshooting logic for cupric acetate insolubility.
References
- 1. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 2. 酢酸銅(II) 一水和物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Copper(II)_acetate [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Green "copper acetate" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. copper(II) acetate monohydrate [chemister.ru]
Technical Support Center: Thermal Stability of Cupric Acetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability of cupric acetate (B1210297) in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of solid cupric acetate?
The thermal decomposition of solid cupric acetate monohydrate typically occurs in two main stages. The first stage is dehydration, followed by the decomposition of the anhydrous copper(II) acetate at higher temperatures. The exact temperatures can vary depending on the atmosphere.
Q2: What happens when I heat a solution of cupric acetate in water?
Heating an aqueous solution of cupric acetate, especially if it is neutral or has a pH above ~6, can lead to hydrolysis. This results in the formation of a precipitate, which could be basic copper acetate or copper(II) hydroxide (B78521). Upon further heating, this precipitate can decompose to form copper(II) oxide. To enhance stability, it is recommended to use a slightly acidic solution, for instance, by adding a small amount of acetic acid.
Q3: How does pH affect the stability of a cupric acetate solution when heated?
The pH of the solution is a critical factor. In acidic conditions (pH below ~6), the hydrolysis of the copper(II) ion is suppressed, leading to a more stable solution upon heating. In neutral or alkaline solutions, the formation of insoluble copper hydroxides or basic salts is much more likely as the temperature increases.
Q4: What is the solubility of cupric acetate in common solvents at different temperatures?
While specific decomposition temperatures in various solvents are not extensively documented, the solubility of cupric acetate generally increases with temperature, which is indicative of its stability within that temperature range. Exceeding the solubility limit upon cooling a heated, saturated solution can result in precipitation.
Data Presentation: Solubility of Cupric Acetate
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 20 | 25 |
| Ethanol | 20 | 7.14 |
| DMSO | - | Slightly soluble (solubility increases with heat) |
| Diethyl Ether | - | Soluble |
Q5: What color changes might I observe when heating a cupric acetate solution?
A typical aqueous solution of cupric acetate is blue. A color change to green upon heating can indicate hydrolysis and the formation of basic copper salts. If impurities are present, other color changes may occur. For instance, the presence of chloride ions can lead to a greenish hue due to the formation of copper chloride complexes.
Troubleshooting Guides
Issue 1: A precipitate forms in my aqueous cupric acetate solution upon heating.
-
Question: Why did a precipitate form when I heated my cupric acetate solution? Answer: The most probable cause is hydrolysis, especially if the solution's pH is near neutral or alkaline. Heating promotes the reaction of copper(II) ions with water to form insoluble copper(II) hydroxide or basic copper acetate.
-
Troubleshooting Steps:
-
Check the pH: Use a pH meter or pH paper to check the solution's acidity.
-
Acidify the Solution: If the pH is above 6, add a few drops of dilute acetic acid and stir. The precipitate should redissolve.
-
Future Prevention: For future experiments, prepare your cupric acetate solutions in slightly acidic water (e.g., with a small amount of added acetic acid) to inhibit hydrolysis.
-
Issue 2: The color of my cupric acetate solution changed from blue to green upon heating.
-
Question: What does the color change from blue to green signify? Answer: A blue-to-green color change is often associated with the formation of basic copper salts due to hydrolysis. It can also be caused by the presence of certain impurities, such as chloride ions, which form green-colored copper complexes.
-
Troubleshooting Steps:
-
Review Reagent Purity: Ensure that the water and cupric acetate used are of high purity and free from significant chloride contamination.
-
Control pH: As with precipitation, adding a small amount of acetic acid can often reverse the color change by shifting the equilibrium away from the hydrolyzed species.
-
Experimental Protocols
Protocol: Monitoring Thermal Stability of Cupric Acetate in Solution using UV-Vis Spectrophotometry
This protocol outlines a method to assess the thermal stability of a cupric acetate solution by monitoring changes in its absorbance spectrum as a function of temperature. The formation of precipitates or new soluble species will alter the absorbance.
Materials:
-
This compound
-
Solvent of choice (e.g., deionized water, ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Calibrated thermometer or thermocouple for the cuvette holder
Methodology:
-
Prepare a Stock Solution: Prepare a solution of cupric acetate in the desired solvent at a known concentration. For aqueous solutions, consider adding a small amount of acetic acid to ensure initial stability.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a wavelength range appropriate for cupric acetate (e.g., 500-900 nm). The characteristic broad absorbance peak for aqueous Cu(II) is typically around 800 nm.
-
Set the initial temperature of the cuvette holder to room temperature (e.g., 25°C).
-
-
Initial Measurement:
-
Fill a quartz cuvette with the cupric acetate solution.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5-10 minutes.
-
Record the absorbance spectrum at the initial temperature.
-
-
Heating and Measurements:
-
Increase the temperature of the cuvette holder in desired increments (e.g., 5°C or 10°C).
-
At each temperature step, allow the solution to equilibrate for 5-10 minutes.
-
Record the absorbance spectrum at each temperature.
-
-
Data Analysis:
-
Overlay the spectra obtained at different temperatures.
-
Analyze the spectra for changes, such as:
-
A significant decrease in the main absorbance peak, which could indicate precipitation.
-
A shift in the wavelength of maximum absorbance (λmax), suggesting a change in the coordination environment of the copper ion.
-
The appearance of new absorbance peaks, indicating the formation of new species.
-
-
Plot the absorbance at λmax as a function of temperature. A sharp drop in absorbance may indicate the onset of thermal decomposition or precipitation.
-
Mandatory Visualizations
Caption: Troubleshooting flowchart for unexpected precipitation.
Caption: Factors affecting cupric acetate solution stability.
Technical Support Center: Cupric Acetate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the stability of cupric acetate (B1210297) monohydrate in aqueous solutions.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems related to the pH-dependent stability of cupric acetate monohydrate.
| Issue | Probable Cause | Solution |
| A blue or green precipitate forms upon dissolving this compound in neutral or slightly alkaline water. | Hydrolysis of the cupric acetate is occurring, leading to the formation of poorly soluble basic copper acetate or copper(II) hydroxide (B78521). | Acidify the solution by adding a small amount of acetic acid. This will shift the equilibrium back towards the soluble cupric acetate. For optimal stability, maintain the pH of the solution below 7. |
| The color of the cupric acetate solution changes from blue to greenish-blue or green upon standing or adjusting the pH. | This is indicative of a change in the copper(II) ion's coordination environment due to hydrolysis and the formation of different copper-hydroxy-acetate species. | If a specific copper species is required for your reaction, carefully control the pH using a suitable buffer system (e.g., acetate buffer). A small addition of acetic acid can often restore the blue color by preventing hydrolysis.[1] |
| Incomplete dissolution of this compound crystals. | The solution may be saturated, or the pH is not acidic enough to promote full solubility. | Ensure you are not exceeding the solubility limit at the given temperature. If solubility is still an issue, lower the pH of the solution by adding a small amount of acetic acid. |
| Unexpected side reactions or low yield in a reaction using a cupric acetate solution. | The pH of the cupric acetate solution may not be optimal for the desired reaction, leading to the formation of inactive copper species or catalysis of undesired pathways. | Measure and adjust the pH of your cupric acetate solution to the optimal range for your specific reaction. Consider using a buffer to maintain a stable pH throughout the experiment. |
| Formation of a colorless precipitate when heating a cupric acetate solution in the presence of copper metal. | This could indicate the reduction of copper(II) acetate to colorless copper(I) acetate, which is less soluble under certain conditions. | If copper(I) is not the desired species, avoid prolonged heating in the presence of reducing agents like metallic copper. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dissolving and maintaining the stability of this compound in an aqueous solution?
A1: this compound is most stable in acidic solutions. To ensure complete dissolution and prevent precipitation, the recommended pH range is between 3 and 6. Within this range, the predominant species is the hydrated copper(II) ion or a simple copper-acetate complex, which are soluble.
Q2: What happens to a cupric acetate solution if the pH is increased above 7?
A2: As the pH of a cupric acetate solution is raised above 7 (neutral to alkaline), it becomes increasingly unstable due to hydrolysis. This leads to the formation of various insoluble or sparingly soluble species, such as basic copper acetates and ultimately copper(II) hydroxide. This is visually observed as the formation of a blue or green precipitate.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is significantly influenced by pH. Acidic conditions enhance its solubility, while neutral to alkaline conditions decrease it due to the precipitation of basic copper salts. The table below summarizes the qualitative and semi-quantitative relationship between pH and the stability of cupric acetate solutions.
| pH Range | Predominant Copper Species | Observation | Approximate Solubility |
| < 3 | [Cu(H₂O)₆]²⁺ | Clear, light blue solution. | High |
| 3 - 6 | [Cu(CH₃COO)(H₂O)₅]⁺, [Cu(CH₃COO)₂(H₂O)₄] | Clear, blue to bluish-green solution. | Good (General solubility in cold water is ~72 g/L)[2] |
| 6 - 7 | Increasing formation of copper-hydroxy-acetate species | Solution may start to become slightly turbid. | Decreasing |
| 7 - 9 | Basic copper acetates (e.g., Cu₂(OH)(CH₃COO)₃) | Formation of a blue-green precipitate. | Low |
| > 9 | Copper(II) hydroxide (Cu(OH)₂) | Significant precipitation of a gelatinous blue solid. | Very Low |
Q4: Can I use a buffer to control the pH of my cupric acetate solution?
A4: Yes, using a buffer system is highly recommended, especially for reactions that are sensitive to pH changes. An acetate buffer (a mixture of acetic acid and an acetate salt like sodium acetate) is a suitable choice as it can maintain the pH in the acidic range where cupric acetate is most stable.
Q5: What is the visual indicator of cupric acetate instability in a solution?
A5: The primary visual indicator of instability is the formation of a precipitate, which can range in color from light blue to green. A color change of the solution from a clear blue to a greenish or turbid appearance can also signify the onset of hydrolysis.
Experimental Protocols
Protocol: Investigating the Effect of pH on the Stability of this compound
This protocol outlines a method to qualitatively and quantitatively assess the stability of this compound at different pH values using visual observation and UV-Vis spectrophotometry.
Materials:
-
This compound
-
Deionized water
-
Acetic acid (glacial or 1 M solution)
-
Sodium hydroxide (1 M solution)
-
pH meter or pH indicator strips
-
A series of buffer solutions (pH 3, 4, 5, 6, 7, 8, 9)
-
Volumetric flasks
-
Beakers
-
Stir plate and stir bars
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a specific amount of this compound to prepare a stock solution of known concentration (e.g., 0.1 M).
-
Dissolve the solid in deionized water. A small amount of acetic acid may be added to ensure complete dissolution and initial stability.
-
-
Preparation of Solutions at Different pH:
-
For each desired pH value, place a known volume of the cupric acetate stock solution into a beaker.
-
Slowly add the appropriate buffer solution or dropwise additions of acetic acid or sodium hydroxide solution while continuously monitoring the pH with a calibrated pH meter.
-
Stir the solution for a set amount of time (e.g., 15 minutes) to allow it to equilibrate.
-
-
Qualitative Observation:
-
Visually inspect each solution for any signs of precipitation or color change.
-
Record your observations for each pH value.
-
-
Quantitative Analysis (UV-Vis Spectrophotometry):
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 500-900 nm to determine the λmax (wavelength of maximum absorbance) for the soluble copper(II) species. This is typically around 700-800 nm.
-
For each pH-adjusted solution that does not contain a precipitate, measure the absorbance at the determined λmax. A decrease in absorbance at a given concentration indicates a reduction in the concentration of the soluble copper species.
-
If a precipitate has formed, filter the solution before measurement to analyze the remaining soluble copper concentration.
-
-
Data Analysis:
-
Create a table summarizing the pH, visual observations, and absorbance values.
-
Plot a graph of absorbance versus pH to visualize the effect of pH on the concentration of soluble cupric acetate.
-
Signaling Pathways and Logical Relationships
The stability of cupric acetate in an aqueous solution is governed by a series of pH-dependent equilibria. The following diagram illustrates the relationship between pH and the formation of different copper species.
Caption: pH-dependent speciation of copper acetate in aqueous solution.
References
Technical Support Center: Controlling Particle Size in Nanoparticle Synthesis with Cupric Acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on nanoparticle synthesis using cupric acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the size of copper nanoparticles during synthesis with cupric acetate?
The final size of copper nanoparticles is determined by the balance between nucleation and growth kinetics. The key parameters you can control are:
-
Temperature: Higher temperatures generally lead to larger particles by promoting particle growth and coalescence.[1][2]
-
Precursor Concentration: Increasing the concentration of cupric acetate can result in larger nanoparticles.[3][4]
-
Reducing Agent: The type and concentration of the reducing agent affect the rate of copper ion reduction. Stronger, faster-acting reducing agents like sodium borohydride (B1222165) often produce smaller particles by promoting rapid nucleation.[5][6][7]
-
Capping Agents/Stabilizers: These molecules adsorb to the nanoparticle surface, preventing aggregation and controlling the growth rate. The choice and concentration of the capping agent are critical for size control.[8][9]
-
pH of the Solution: The pH level can influence the reduction potential of the precursor and the effectiveness of the capping agent, thereby affecting particle size and even the final product's composition (e.g., CuO vs. Cu₂O).[10][11]
-
Reaction Time: Longer reaction times can lead to an increase in particle size through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones.[1][12]
Q2: How does reaction temperature specifically affect nanoparticle size?
Temperature is a critical factor. As the reaction temperature increases, the rate of particle growth tends to increase. At higher temperatures, atoms have more kinetic energy, leading to more frequent and energetic collisions, which can cause smaller particles to fuse together (coalescence), resulting in larger final particle sizes.[2][13] For instance, in one study, increasing the temperature from 120°C to 220°C resulted in an increase in average particle size from approximately 19 nm to 140 nm.[1]
Q3: What is the role of a capping agent, and can you provide examples?
Capping agents are surfactants or polymers that bind to the surface of newly formed nanoparticles. Their primary roles are to prevent uncontrolled growth and to stop the particles from aggregating, which ensures a stable colloidal suspension.[5][8] The choice of capping agent can significantly influence the final particle size.
Common examples include:
-
Polyvinylpyrrolidone (PVP): Can provide both size control and stability.[8]
-
Cetyltrimethylammonium bromide (CTAB): Effective at preventing oxidation but may lead to slightly larger nanoparticles.[8]
-
Sodium dodecyl sulfate (B86663) (SDS): Offers good size control but may not provide long-term stability against oxidation.[8]
-
Oleic Acid and Oleylamine: Often used in organic solvent-based syntheses to control size and shape.[2]
Q4: How do different reducing agents impact the synthesis outcome?
The reducing agent provides the electrons needed to reduce Cu²⁺ ions from cupric acetate to metallic Cu⁰. The reduction rate is a key factor; a rapid reduction leads to a burst of nucleation, forming many small nuclei simultaneously, which results in smaller final nanoparticles. A slower reduction allows for more growth on existing nuclei, leading to larger particles.[6][7]
-
Strong Reducing Agents (e.g., Sodium Borohydride, Hydrazine): Cause rapid reduction and are often used to synthesize smaller nanoparticles.[6][7]
-
Mild Reducing Agents (e.g., Ascorbic Acid, D-glucose): Provide a slower, more controlled reduction, which can be manipulated to achieve a range of particle sizes.[6][8]
Q5: Why is it crucial to control the pH of the reaction medium?
The pH of the solution plays a multifaceted role. It can alter the redox potential of the Cu²⁺/Cu⁰ couple, affecting the reduction kinetics. Furthermore, the surface charge of the nanoparticles and the stabilizing capacity of certain capping agents are pH-dependent.[10] In some systems, pH can also dictate the final composition of the product; for example, acidic conditions might favor the formation of Cu₂O, while basic conditions may yield CuO.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of a large, salmon-colored precipitate instead of a colloidal suspension. | 1. Precursor concentration is too high. 2. Insufficient amount or ineffective capping agent. 3. Reaction rate is too fast (e.g., burst addition of a strong reducing agent). 4. Impurities in reagents.[14] | 1. Decrease the concentration of cupric acetate. 2. Increase the concentration of the capping agent or switch to a more effective one for your system.[8] 3. Add the reducing agent slowly and dropwise with vigorous stirring.[14] 4. Use high-purity (Analar grade) reagents.[14] |
| Final nanoparticles are too large and/or aggregated. | 1. Reaction temperature is too high. 2. Insufficient stirring, leading to localized high concentrations. 3. Inadequate capping agent coverage. 4. Reaction time is excessively long. | 1. Lower the reaction temperature.[2] 2. Ensure continuous and vigorous magnetic or mechanical stirring throughout the reaction. 3. Increase the capping agent-to-precursor ratio. 4. Optimize and reduce the reaction time after the reducing agent is added.[1] |
| Wide particle size distribution (high polydispersity). | 1. Non-uniform heating of the reaction vessel. 2. Slow or inconsistent addition of the reducing agent. 3. Inefficient mixing allowing for nucleation and growth to occur at different rates throughout the solution. | 1. Use an oil bath or heating mantle for uniform temperature distribution. 2. Employ a syringe pump for consistent, rapid, or dropwise addition of the reducing agent. 3. Increase the stirring speed to improve mass transfer. |
| Low or no yield of nanoparticles. | 1. Reaction temperature is too low to initiate reduction. 2. Reducing agent is old, inactive, or insufficient. 3. Incorrect pH for the chosen reduction chemistry. | 1. Gradually increase the reaction temperature.[1] 2. Use a fresh solution of the reducing agent and ensure the molar ratio of reducing agent to precursor is adequate. 3. Adjust the pH of the solution to the optimal range reported for your specific protocol.[11] |
| Nanoparticles oxidize quickly (color changes from red/brown to green/black). | 1. Exposure to oxygen during synthesis or workup. 2. Insufficient capping agent to protect the surface. | 1. Perform the synthesis and subsequent washing/storage steps under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Use deoxygenated solvents. 3. Ensure complete surface coverage with an appropriate capping agent.[8] |
Data Presentation: Influence of Synthesis Parameters
The following tables summarize quantitative data from literature, illustrating how different parameters affect the final size of copper nanoparticles.
Table 1: Effect of Reaction Temperature on Nanoparticle Size Precursor: Cupric Acetate, Solvent: Ethylene (B1197577) Glycol, Reductant: H₂
| Reaction Temperature (°C) | Average Particle Size (nm) | Reference |
| 120 | 19.29 ± 7.79 | [1] |
| 140 | 33.16 ± 14.37 | [1] |
| 180 | 66.50 ± 42.10 | [1] |
| 220 | 140.46 ± 89.74 | [1] |
Table 2: Effect of Reaction Time on Nanoparticle Size Conditions: 130°C, other parameters constant
| Reaction Time (hours) | Average Particle Size (nm) | Reference |
| 0.5 | 24.10 ± 11.91 | [1] |
| 1.0 | 39.48 ± 18.67 | [1] |
| 1.5 | 49.43 ± 30.40 | [1] |
Table 3: Effect of Capping Agent on Nanoparticle Size Reducing Agent: Hydrazine (B178648)
| Capping Agent | Effect on Average Size (Relative) | Stability Against Oxidation | Reference |
| CTAB | Significant positive effect (larger size) | Good | [8] |
| SDS | Good size control (smaller size) | Poor | [8] |
| PVP | Significant negative effect (smaller size) | Good | [8] |
Experimental Protocols
Protocol: Polyol Synthesis of Copper Nanoparticles
This protocol is a generalized method for synthesizing copper nanoparticles using cupric acetate in a polyol solvent, which also acts as a mild reducing agent at high temperatures.
-
Preparation: In a three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve a specific amount of cupric acetate in ethylene glycol (e.g., 20 mM solution).
-
Capping Agent Addition: Add the chosen capping agent (e.g., PVP, oleic acid) to the solution and stir until fully dissolved.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 150-190°C) under continuous stirring.[2]
-
Reduction (Optional Intensification): For a faster reaction or to achieve smaller particles, a stronger reducing agent (e.g., hydrazine or ascorbic acid dissolved in ethylene glycol) can be injected or added dropwise at this stage.[6]
-
Reaction: Maintain the reaction at the set temperature for a specific duration (e.g., 30 minutes to 1.5 hours).[1][2] A color change from blue to reddish-brown indicates the formation of copper nanoparticles.
-
Cooling: After the reaction is complete, cool the flask to room temperature.
-
Purification: Precipitate the nanoparticles by adding a non-solvent like ethanol (B145695). Separate the nanoparticles via centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and/or acetone (B3395972) to remove residual reactants and byproducts.
-
Drying & Storage: Dry the final product under vacuum. Store the dried nanoparticles in a desiccator or under an inert atmosphere to prevent oxidation.
Visualizations
Caption: A typical experimental workflow for the synthesis of copper nanoparticles.
Caption: Key parameters influencing nucleation/growth and final particle properties.
References
- 1. mdpi.com [mdpi.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for the synthesis of copper nanoparticles from metastable intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01082A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Eglinton Coupling with Cupric Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Eglinton coupling reaction with cupric acetate (B1210297) and minimizing byproduct formation.
Troubleshooting Guide
This section addresses common issues encountered during the Eglinton coupling reaction.
Issue 1: Low Yield of the Desired Dimer
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of the Terminal Alkyne | The deprotonation of the terminal alkyne is the rate-limiting step of the reaction. Ensure the pyridine (B92270) used is dry and of high purity. Consider using a stronger, non-nucleophilic base if deprotonation is suspected to be incomplete. |
| Poor Quality of Cupric Acetate | Use anhydrous cupric acetate. The presence of water can interfere with the reaction. |
| Suboptimal Reaction Temperature | The optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side reactions.[1] |
| Incorrect Stoichiometry | The Eglinton coupling typically uses a stoichiometric amount of cupric acetate.[2][3] Ensure the accurate measurement of all reactants. |
| Steric Hindrance | For bulky substrates, the reaction rate may be slower. Consider increasing the reaction time or temperature. |
Issue 2: Formation of Polymeric Byproducts
| Potential Cause | Suggested Solution |
| High Concentration of Reactants | High concentrations can favor intermolecular reactions leading to polymers. Perform the reaction under high dilution conditions, especially for macrocyclizations. |
| Extended Reaction Times at Elevated Temperatures | Prolonged heating can promote polymerization. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Presence of Oxygen | While the Eglinton coupling does not require an external oxidant like the Glaser coupling, ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes help in minimizing side reactions. |
Issue 3: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Some Eglinton couplings can be slow. Monitor the reaction over a longer period before concluding it is incomplete. |
| Catalyst Deactivation | Impurities in the starting materials or solvent can potentially deactivate the copper catalyst. Ensure all reagents and solvents are of high purity. |
| Poor Solubility of Reactants | Ensure that both the terminal alkyne and the cupric acetate are soluble in the reaction solvent. Pyridine typically serves as both the base and a good solvent for the copper salt.[4] If solubility is an issue, a co-solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Eglinton coupling reaction?
A1: Besides the desired symmetrical diyne, the most common byproducts are oligomers and polymers resulting from multiple coupling events. If two different terminal alkynes are used, a mixture of three products (two homocoupled and one cross-coupled) will be formed. Therefore, the Eglinton coupling is primarily used for the synthesis of symmetrical diynes.[5]
Q2: How can I monitor the progress of my Eglinton coupling reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The product diyne is typically less polar than the starting terminal alkyne. Alternatively, techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used for more quantitative monitoring.
Q3: What is the optimal solvent for the Eglinton coupling with cupric acetate?
A3: Pyridine is the most commonly used solvent as it also acts as the base required for the deprotonation of the terminal alkyne.[2][5] Methanol (B129727) or a mixture of pyridine and methanol can also be used. The choice of solvent can influence the reaction rate and yield, and may need to be optimized for a specific substrate.
Q4: How does temperature affect byproduct formation in the Eglinton coupling?
A4: Higher temperatures can accelerate the reaction rate but may also lead to an increase in the formation of polymeric byproducts.[1] It is recommended to start the reaction at room temperature and only apply heat if the reaction is proceeding too slowly. For sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.
Q5: What is the role of cupric acetate in the reaction?
A5: Cupric acetate acts as an oxidizing agent and facilitates the coupling of the terminal alkynes. The reaction is believed to proceed through the formation of a copper(II) acetylide intermediate.[6] Unlike the Glaser coupling which uses a catalytic amount of a copper(I) salt and requires an external oxidant, the Eglinton coupling uses a stoichiometric amount of a copper(II) salt.[2]
Q6: How can I purify the diyne product from the reaction mixture?
A6: After the reaction is complete, the typical workup involves quenching the reaction with an aqueous solution of ammonia (B1221849) or ammonium (B1175870) chloride to remove the copper salts. The product can then be extracted into an organic solvent. Further purification is usually achieved by column chromatography on silica (B1680970) gel.
Experimental Protocols
General Procedure for the Eglinton Homocoupling of a Terminal Alkyne
This protocol provides a general method for the homocoupling of a terminal alkyne using cupric acetate in pyridine.
Materials:
-
Terminal alkyne
-
Cupric acetate (anhydrous)
-
Pyridine (anhydrous)
-
Methanol (optional, as co-solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Methodology:
-
To a solution of the terminal alkyne (1.0 eq) in anhydrous pyridine (concentration typically 0.1-0.5 M), add cupric acetate (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Model Eglinton Coupling Reaction *
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | 25 | 12 | 85 |
| 2 | Pyridine/Methanol (1:1) | 25 | 12 | 88 |
| 3 | Pyridine | 50 | 4 | 92 |
| 4 | Pyridine | 0 | 24 | 75 |
*Data is illustrative and based on typical outcomes for a simple terminal alkyne. Actual results may vary depending on the substrate.
Visualizations
References
- 1. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Eglinton Coupling | Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of cupric acetate monohydrate
This technical support center provides guidance on the proper storage and handling of cupric acetate (B1210297) monohydrate to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for cupric acetate monohydrate?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 15°C and 25°C.[4] It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[5][6][7]
Q2: What are the signs of degradation in this compound?
A2: While stable under normal conditions, degradation can occur.[8][9] Visual signs of degradation are not well-documented in standard safety literature, but any change from its typical blue-green crystalline appearance could indicate impurity or degradation. A slight odor of acetic acid is normal.[1]
Q3: What happens when this compound degrades?
A3: Degradation, particularly thermal decomposition, can release irritating and toxic fumes, including oxides of carbon and copper.[1] Decomposition begins at its melting point of 115°C and is significant at 240°C.[1][7][10][11]
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6][8][12] It is also incompatible with sodium hypobromite, acetylene, hydrazine, and nitromethane.[1]
Q5: How does humidity affect the stability of this compound?
A5: this compound is sensitive to moisture.[5][6][10] Absorbing water from the atmosphere can lead to changes in its physical and chemical properties, potentially impacting experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Color or Caking of the Solid | Moisture Absorption | Ensure the container is tightly sealed. Store in a desiccator if the ambient humidity is high. |
| Inconsistent Experimental Results | Degraded Reagent | Use a fresh batch of this compound. Verify storage conditions of the suspect batch. |
| Visible Fumes or Strong Acetic Acid Odor Upon Opening | Decomposition due to Improper Storage | Handle in a chemical fume hood with appropriate personal protective equipment.[2] Review storage temperature and check for proximity to heat sources. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | 15°C - 25°C | [4] |
| Atmosphere | Dry, well-ventilated area | [1][2][3] |
| Container | Tightly closed | [2][4][5][8] |
| Light | Out of direct sunlight | [3][5] |
Table 2: Physical and Chemical Properties Related to Stability
| Property | Value | Source |
| Appearance | Blue-green crystalline solid | [8][10][11] |
| Odor | Slight acetic acid odor | [1] |
| Melting Point | 115 °C (decomposes) | [1][7][10][11] |
| Boiling Point | 240 °C (decomposes) | [1][7][10][11] |
| Solubility in Water | 72 g/L at 20°C | [7] |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Various Storage Conditions
Objective: To determine the effect of temperature and humidity on the stability of this compound over time.
Materials:
-
This compound
-
Controlled environment chambers or incubators
-
Desiccators with desiccant
-
Hygrometers and thermometers
-
Analytical balance
-
FTIR spectrometer
-
UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Aliquot 1 gram of this compound into several labeled, airtight containers.
-
Condition Setup:
-
Condition A (Control): Store samples at 20°C with 30% relative humidity.
-
Condition B (High Temperature): Store samples at 40°C with 30% relative humidity.
-
Condition C (High Humidity): Store samples at 20°C with 75% relative humidity.
-
Condition D (High Temperature and Humidity): Store samples at 40°C with 75% relative humidity.
-
-
Time Points: Analyze samples at t=0, 1 week, 4 weeks, and 12 weeks.
-
Analysis:
-
Visual Inspection: Record any changes in color, texture, or crystal structure.
-
Mass Change: Accurately weigh the samples to detect moisture absorption.
-
FTIR Spectroscopy: Obtain spectra to identify changes in chemical bonding, particularly the water of hydration and acetate coordination.
-
UV-Vis Spectroscopy: Prepare standard solutions and measure the absorbance at the characteristic wavelength for copper(II) ions to check for changes in concentration or the formation of impurities.
-
-
Data Interpretation: Compare the results from conditions B, C, and D to the control (Condition A) to assess the extent of degradation under each environmental stress.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Relationship between storage and degradation.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. media.laballey.com [media.laballey.com]
- 3. alphachem.ca [alphachem.ca]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. Cupric Acetate or Copper II Acetate Monohydrate Manufacturers, SDS [mubychem.com]
- 11. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide: Cupric Acetate vs. Copper Sulfate as Catalysts in Oxidation Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for driving efficient and selective oxidation reactions. Copper salts, particularly cupric acetate (B1210297) (Cu(OAc)₂) and copper sulfate (B86663) (CuSO₄), are frequently employed due to their accessibility and catalytic activity. This guide provides an objective comparison of their performance in various oxidation reactions, supported by available experimental data and detailed methodologies.
Executive Summary
Cupric acetate and copper sulfate are both viable catalysts for a range of oxidation reactions. However, their efficacy can vary significantly depending on the substrate and reaction conditions. The choice between the two often hinges on factors such as the desired product yield, selectivity, and the specific reaction mechanism. The acetate anion in cupric acetate can play a crucial role, acting not just as a counter-ion but also participating in the reaction mechanism, which can lead to different outcomes compared to the sulfate anion.
Data Presentation: Performance in Oxidation Reactions
The following tables summarize the available quantitative data comparing the catalytic performance of cupric acetate and copper sulfate in various oxidation reactions. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature, highlighting a gap in current research.
Oxidation of Aldehydes to Nitriles
In the aerobic oxidation of aldehydes to nitriles, cupric acetate has been shown to be an effective catalyst.
Table 1: Aerobic Oxidation of Aldehydes to Nitriles using Cu(OAc)₂
| Substrate (Aldehyde) | Product (Nitrile) | Yield (%) |
| Benzaldehyde | Benzonitrile | 95 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 96 |
| Cinnamaldehyde | Cinnamonitrile | 88 |
Data sourced from a study on the Cu(OAc)₂ catalysed aerobic oxidation of aldehydes to nitriles.[1]
Three-Component Synthesis of N-Sulfonyl Amidines
A direct comparison of various copper catalysts in the synthesis of N-sulfonyl amidines from sulfonyl azides, terminal alkynes, and amines revealed a performance difference between cupric acetate and copper sulfate.
Table 2: Comparison of Copper Catalysts in the Synthesis of N-Sulfonyl Amidines
| Catalyst | Product Yield (%) |
| Cupric Acetate (Cu(OAc)₂) | 65 |
| Cupric Sulfate (CuSO₄) | 58 |
| Cupric Iodide (CuI) | 85 |
| Cupric Bromide (CuBr) | 78 |
| Cupric Chloride (CuCl) | 72 |
Data sourced from a study on the copper-catalyzed synthesis of N-sulfonyl amidines.[2]
In this specific multi-component reaction, cupric acetate demonstrated slightly higher catalytic activity than copper sulfate, although other copper halides were found to be more effective.
Oxidation of Phenols
The catalytic wet peroxide oxidation of phenol (B47542) is a critical process for wastewater treatment. While copper sulfate is known to catalyze Fenton-like reactions for phenol degradation, directly comparable quantitative data under the same conditions as other copper salts can be difficult to find.
Table 3: Catalytic Wet Peroxide Oxidation of Phenol
| Catalyst | Phenol Removal Efficiency (%) | COD Removal Efficiency (%) |
| Copper Hydroxyl Sulfate (Cu₄(OH)₆SO₄) | 99 | 97 |
| Copper Sulfate (CuSO₄) | Data not available under directly comparable conditions | Data not available under directly comparable conditions |
Data for Copper Hydroxyl Sulfate is from a specific study and serves as a benchmark. The absence of directly comparable data for copper sulfate highlights a research gap.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for oxidation reactions utilizing copper catalysts.
General Protocol for Aerobic Oxidation of Aldehydes to Nitriles with Cupric Acetate
Materials:
-
Aldehyde (1.0 mmol)
-
Cupric Acetate (Cu(OAc)₂) (0.05 mmol, 5 mol%)
-
Ammonium (B1175870) acetate (1.2 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde, cupric acetate, and ammonium acetate.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 110 °C).
-
The reaction is carried out under an air atmosphere (using a balloon or by leaving the condenser open to the air).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding nitrile.[1]
General Protocol for Copper-Catalyzed Synthesis of N-Sulfonyl Amidines
Materials:
-
Sulfonyl azide (B81097) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Amine (1.5 mmol)
-
Copper catalyst (Cu(OAc)₂ or CuSO₄) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry reaction flask, add the copper catalyst and the solvent.
-
Stir the mixture and add the sulfonyl azide, terminal alkyne, and amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the N-sulfonyl amidine.[2]
Mandatory Visualization
To illustrate the general workflow and the catalytic cycle often proposed for copper-catalyzed oxidation reactions, the following diagrams are provided.
Experimental Workflow for a Generic Copper-Catalyzed Oxidation Reaction
Caption: A generalized experimental workflow for copper-catalyzed oxidation reactions.
Proposed Catalytic Cycle for Copper-Catalyzed Oxidation
Caption: A simplified representation of a copper-catalyzed oxidation cycle.
Conclusion
Based on the available data, cupric acetate often appears to be a marginally better or equivalent catalyst to copper sulfate in the specific oxidation reactions where direct comparisons have been made. The acetate ion's ability to act as a base or a bridging ligand may contribute to its enhanced performance in certain mechanistic pathways. However, the catalytic landscape is complex, and the optimal choice of catalyst is highly dependent on the specific transformation.
For researchers and professionals in drug development, the selection between cupric acetate and copper sulfate should be guided by empirical evidence for the specific reaction of interest. When such data is unavailable, cupric acetate may be a favorable starting point due to its demonstrated efficacy in a variety of oxidation reactions. Further head-to-head comparative studies are warranted to provide a more definitive guide for catalyst selection in copper-catalyzed oxidations.
References
Alternative copper sources for metal-organic framework synthesis
A comparative guide to alternative copper sources for the synthesis of metal-organic frameworks (MOFs) is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various copper precursors, supported by experimental data, to inform the selection of the most suitable copper source for specific applications, considering factors such as yield, surface area, and environmental impact.
Comparison of Copper Sources for HKUST-1 Synthesis
The choice of copper precursor significantly influences the physicochemical properties of the resulting MOF. A comparative study on the synthesis of HKUST-1, a well-known copper-based MOF, highlights these differences. The following table summarizes the quantitative data from a study that synthesized HKUST-1 using different copper(II) salts via a solvothermal method without the use of N,N-dimethylformamide (DMF), a common but hazardous solvent.
| Copper Source | MOF | Yield (%) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Pore Volume (cm³/g) |
| Copper(II) Acetate (B1210297) | a-HKUST-1 | 75 | 1269 | 0.52 | 0.62 |
| Copper(II) Nitrate (B79036) | n-HKUST-1 | 68 | 1587 | 0.65 | 0.75 |
| Copper(II) Sulfate (B86663) | s-HKUST-1 | 55 | 1638 | 0.67 | 0.76 |
| Copper(II) Chloride | - | 0 | - | - | - |
As the data indicates, copper(II) sulfate and nitrate precursors yielded HKUST-1 with the highest surface areas, which is often a critical parameter for applications in gas storage and catalysis.[1] Copper(II) acetate resulted in the highest yield, while copper(II) chloride was ineffective in forming the MOF under these specific "green" synthesis conditions.[1]
Alternative Eco-Friendly Copper Source: Copper(I) Oxide
In a move towards more sustainable and solvent-free synthesis methods, mechanochemistry has emerged as a viable alternative. This approach uses mechanical force to initiate chemical reactions, often in the absence of a solvent. One study demonstrates the successful synthesis of a copper-based MOF, Cu(I)-MOF-74, using copper(I) oxide (Cu₂O) as the copper source.[2] This method is not only environmentally friendly but also provides a pathway to MOFs that may not be accessible through traditional solvothermal techniques. The resulting Cu(I)-MOF-74 exhibited a high BET surface area of 1371 m²/g.[2]
Experimental Protocols
Detailed methodologies for the synthesis of copper-based MOFs using different copper sources are provided below.
Protocol 1: Solvothermal Synthesis of HKUST-1 with Various Copper Salts (DMF-Free)
This protocol is adapted from a study comparing different copper salt precursors.[1]
Materials:
-
Copper(II) salt precursor (copper(II) acetate monohydrate, copper(II) nitrate trihydrate, or copper(II) sulfate pentahydrate)
-
1,3,5-benzenetricarboxylic acid (H₃BTC)
-
Ethanol
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve 1.7 g of the chosen copper(II) salt precursor in 24 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Add 1.0 g of H₃BTC to the solution.
-
Seal the mixture in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 110 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with a 1:1 (v/v) ethanol/deionized water solution.
-
Dry the final product at 80 °C overnight.
Protocol 2: Mechanochemical Synthesis of Cu(I)-MOF-74 using Copper(I) Oxide
This protocol describes a solvent-free method for MOF synthesis.[2]
Materials:
-
Copper(I) oxide (Cu₂O)
-
2,5-dihydroxyterephthalic acid (DHTA)
Procedure:
-
Place Cu₂O and DHTA in a 2:1 molar ratio into a milling jar.
-
Mill the mixture at a specified speed and for a designated time (e.g., parameters to be optimized based on the specific ball mill used). A typical condition could be milling for 60 minutes.
-
The resulting powder is the Cu(I)-MOF-74 product.
-
Characterize the material to confirm the formation of the desired MOF structure.
Visualizing the MOF Synthesis Workflow
The general workflow for the synthesis of copper-based MOFs can be visualized to highlight the critical step of selecting the copper source.
Caption: General workflow for copper-based MOF synthesis.
This guide demonstrates that while traditional copper salts like nitrates and acetates are effective for MOF synthesis, alternative sources and methods can offer advantages in terms of yield, product characteristics, and environmental friendliness. The selection of the copper source is a critical parameter that should be carefully considered based on the desired properties of the final MOF and the sustainability of the synthesis process.
References
A Comparative Analysis of Cupric Acetate and Copper Chloride in Catalytic Coupling Reactions
For researchers and professionals in organic synthesis and drug development, the choice of catalyst can be a critical factor in the efficiency, yield, and reproducibility of coupling reactions. Among the various copper-based catalysts, cupric acetate (B1210297) (Cu(OAc)₂) and copper chloride (CuCl₂) are frequently employed. This guide provides an objective comparison of their performance in key coupling reactions, supported by experimental data and detailed protocols.
This comparative study delves into the efficacy of cupric acetate and copper chloride in three seminal cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, and Ullmann couplings. These reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are ubiquitous in pharmaceuticals and functional materials.
Performance in Key Coupling Reactions: A Tabular Comparison
The selection of the copper salt can significantly influence the outcome of a coupling reaction. The following tables summarize quantitative data from various studies, highlighting the performance of cupric acetate and copper chloride under specific experimental conditions.
Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, traditionally utilizes a palladium catalyst with a copper co-catalyst.[1] Recent advancements have also led to the development of palladium-free, copper-catalyzed Sonogashira reactions.[2] While direct comparative studies under identical conditions are sparse in the literature, the choice of the copper source remains a key parameter.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI * | Substituted Aryl Iodides | Terminal Alkynes | Amine | Various | RT - 100 | High | [3] |
| Copper-based catalyst | Aryl Iodides | Terminal Alkynes | Glycosyl triazoles (ligand) | Air | 130 | High (avoids homocoupling) | [2] |
Note: While this table highlights the common use of CuI in the traditional Sonogashira reaction, both CuCl and Cu(OAc)₂ can also be used, and their performance can be substrate-dependent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling organoboron compounds with organic halides. While palladium catalysts are predominant, copper salts can play a crucial co-catalytic or even primary catalytic role.
A notable study demonstrated the significant impact of copper(I) chloride in the Suzuki coupling of challenging 2-heterocyclic boronates. The addition of CuCl dramatically improved the reaction yield compared to standard conditions without a copper additive.[4]
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Aryl Iodide | 2-Pyridyl boronate ester | Cs₂CO₃ | DMF | 100 | 22 | [4] |
| Pd(OAc)₂ / dppf / CuCl | Aryl Iodide | 2-Pyridyl boronate ester | Cs₂CO₃ | DMF | 100 | 89 | [4] |
| Cu(II)acetate | 10-(4-bromophenyl-)-5,15-bis-(pentafluorophenyl-)corrole | Heterocyclic boronic acids | K₃PO₄ | THF/H₂O | 45 | 68-84 | [5] |
Ullmann Coupling
The Ullmann reaction, one of the oldest copper-mediated coupling reactions, is used for the formation of C-C, C-N, and C-O bonds.[6] The choice between cupric acetate and copper chloride can be pivotal, with performance varying based on the specific transformation (e.g., N-arylation vs. O-arylation) and the substrates involved.
For instance, in a study on the C-N coupling of 2-bromoanisole (B166433) with pyrrole, cupric acetate was found to be significantly more effective than other copper sources like CuI and Cu powder.[7]
| Coupling Type | Aryl Halide | Nucleophile | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C-N Coupling | 2-bromoanisole | Pyrrole | Cu(OAc)₂ | - | DMF | - | 53 | [7] |
| C-N Coupling | 2-bromoanisole | Pyrrole | CuI | - | DMF | - | 12 | [7] |
| C-N Coupling | Aryl Halides | N-heterocycles/Alkylamines | CuCl / Ligand | K₂CO₃/K₃PO₄ | DMF/Toluene | - | - | [6][8] |
| C-O Coupling | o-bromobenzoic acid | Diketones/Malonates | Copper acetate | Sodium | - | High | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for the coupling reactions discussed.
General Procedure for Copper-Facilitated Suzuki Coupling of 2-Heterocyclic Boronates[4]
To a reaction vessel are added the aryl halide (1.0 equiv), 2-heterocyclic boronate (2.0-2.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol %), dppf (10 mol %), and CuCl (100 mol %). The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous DMF (0.1 M) is added, and the reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched, extracted, and purified by silica (B1680970) gel chromatography to yield the desired product.
General Procedure for Ullmann C-N Coupling[7]
A mixture of the (hetero)aryl halide (2.81 mmol), the N-nucleophile (3.37 mmol), Cu(OAc)₂ (0.28 mmol), a suitable ligand (e.g., α-benzoin oxime, 0.28 mmol), and K₃PO₄ (5.62 mmol) in DMSO (4 mL) is subjected to an inert atmosphere. The reaction is heated at 80 °C for 8 hours. Upon completion, the mixture is cooled, diluted, and extracted. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Mechanistic Considerations and Workflow Diagrams
The catalytic cycles of these coupling reactions, while complex, share common fundamental steps. The diagrams below, generated using the DOT language, illustrate the generalized experimental workflows and a simplified representation of the catalytic cycle for a copper-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for copper-catalyzed coupling reactions.
Caption: A simplified catalytic cycle for a copper-mediated cross-coupling reaction.
Conclusion
Both cupric acetate and copper chloride are effective catalysts in a range of coupling reactions. The choice between them is not always straightforward and is highly dependent on the specific reaction, substrates, and desired outcome.
-
Cupric Acetate (Cu(OAc)₂) has shown particular efficacy in certain Ullmann C-N and C-O couplings, sometimes outperforming other copper salts.[7] Its acetate ligand can potentially play a role in the catalytic cycle.
-
Copper Chloride (CuCl/CuCl₂) has demonstrated a significant co-catalytic effect in Suzuki-Miyaura reactions, especially with challenging substrates.[4] It is also a common choice in various Ullmann-type reactions.[8]
Ultimately, for researchers and drug development professionals, the optimal copper catalyst and reaction conditions should be determined empirically for each new application. This guide serves as a foundational resource for making an informed initial selection and for understanding the comparative landscape of these two versatile catalysts.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cupric Acetate and Copper Nitrate for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical determinant in the synthesis of copper-based nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications, including catalysis and nanomedicine. This guide provides an objective comparison of two common copper precursors, cupric acetate (B1210297) and copper nitrate (B79036), supported by experimental data.
Performance Comparison: Cupric Acetate vs. Copper Nitrate
The choice between cupric acetate and copper nitrate impacts key nanoparticle characteristics such as particle size, morphology, and uniformity. The following table summarizes quantitative data from comparative studies.
| Parameter | Cupric Acetate | Copper Nitrate | Synthesis Method | Reference |
| Resulting Nanoparticle | CuO | CuO | Ultrasonic-assisted Thermal Decomposition | |
| Particle Size | Finer and more uniform | Less uniform | Ultrasonic-assisted Thermal Decomposition | |
| Morphology | Semispherical | Not specified | Ultrasonic-assisted Thermal Decomposition | |
| Band Gap | Wider | Narrower | Ultrasonic-assisted Thermal Decomposition | |
| Typical Particle Size Range | ~11 nm (solvothermal) | ~80-100 nm (precipitation) | Solvothermal, Precipitation |
Experimental Protocols
Detailed methodologies for nanoparticle synthesis are crucial for reproducibility and optimization. Below are representative protocols for synthesizing copper oxide (CuO) nanoparticles using cupric acetate and copper nitrate.
Experimental Workflow: A Comparative Synthesis Approach
The following diagram illustrates a generalized workflow for comparing the efficacy of cupric acetate and copper nitrate in nanoparticle synthesis.
Caption: Comparative workflow for nanoparticle synthesis.
Protocol 1: Solvothermal Synthesis of CuO Nanoparticles from a Copper(II) Acetate Complex
This method yields CuO nanoparticles of approximately 11 nm.
Materials:
-
Copper(II) acetate bipyridine complex ([Cu(OAc)2(bpy)])
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Dissolve 0.012 g of NaOH in 10 mL of ethanol.
-
In a separate vessel, dissolve 0.1014 g of the [Cu(OAc)2(bpy)] complex in 50 mL of ethanol.
-
Add the copper complex solution to the NaOH solution while stirring.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160°C for 24 hours.
-
After cooling to room temperature, separate the nanoparticles by centrifugation.
-
Wash the collected particles with DI water and dry them in a vacuum oven at 60°C overnight.
Protocol 2: Chemical Precipitation of CuO Nanoparticles from Copper Nitrate
This protocol is suitable for producing CuO nanoparticles in the size range of 80-100 nm.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.05 M aqueous solution of Cu(NO₃)₂·3H₂O.
-
Prepare a 0.1 M aqueous solution of NaOH.
-
Slowly add the copper nitrate solution dropwise to the NaOH solution under vigorous stirring at room temperature. A transparent white solution will form.
-
Place the solution in an electrical oven at 90°C for 2 hours to facilitate the formation of a copper oxide precipitate.
-
Collect the precipitate by centrifugation and remove the supernatant.
-
Wash the precipitate with DI water to remove any remaining salts.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 50°C) and then grind the resulting material to obtain a fine powder of CuO nanoparticles.
Role in Drug Development and Relevant Signaling Pathways
Copper-based nanoparticles are increasingly investigated for their potential in drug delivery and cancer therapy. Their biological activity is often mediated through interactions with key cellular signaling pathways.
PI3K/Akt Signaling Pathway in Cancer Therapy
Copper oxide nanoparticles have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Caption: CuO NPs inhibit the PI3K/Akt pathway.
ERK Signaling Pathway in Nanoparticle-Induced Toxicity
The extracellular signal-regulated kinase (ERK) pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress. Copper nanoparticles have been observed to modulate this pathway, which can lead to cytotoxicity.
Caption: Cu NPs can activate the ERK signaling pathway.
The Unsung Hero of Copper Catalysis: Unveiling the Advantages of Cupric Acetate
For researchers and professionals in drug development and the broader chemical sciences, the choice of a copper salt can be a critical parameter influencing the outcome of a synthetic transformation. While seemingly interchangeable, copper salts exhibit distinct properties that can significantly impact reaction efficiency, selectivity, and practicality. This guide provides a comprehensive comparison of cupric acetate (B1210297) against other common copper(II) salts—sulfate (B86663), chloride, and nitrate (B79036)—highlighting the often-overlooked advantages of the acetate variant, supported by experimental data and detailed protocols.
Cupric acetate, with its unique solubility profile, catalytic activity, and milder nature, often emerges as a superior choice in a variety of organic reactions, particularly in the realm of cross-coupling chemistry.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the following table summarizes the key properties and performance metrics of cupric acetate versus other common copper(II) salts.
| Property/Metric | Cupric Acetate (Cu(OAc)₂) | Copper Sulfate (CuSO₄) | Copper Chloride (CuCl₂) | Copper Nitrate (Cu(NO₃)₂) |
| Solubility in Organic Solvents | Generally good solubility in a range of organic solvents like DMF, DMSO, and alcohols. | Poor solubility in most organic solvents. | Moderate solubility in some polar organic solvents. | Good solubility in many polar organic solvents. |
| Catalytic Activity (Cross-Coupling) | Widely reported as a highly effective catalyst for Chan-Lam and Ullmann couplings.[1][2][3] | Less commonly used and often less effective than Cu(OAc)₂ in these reactions. | Can be used, but often requires specific ligands and conditions. | Can be used, but may be less efficient than Cu(OAc)₂ and can introduce oxidative side reactions.[4] |
| Toxicity (Oral LD₅₀, Rat) | 501 - 710 mg/kg[5][6] | 300 - 482 mg/kg[7][8] | 290 - 584 mg/kg[9][10] | 794 - 940 mg/kg[11][12][13] |
| Decomposition Characteristics | Decomposes gently to form carbon dioxide.[4] | Stable at higher temperatures. | Stable. | Decomposes, sometimes violently, to produce corrosive nitrogen oxides (NOx).[4] |
| Hygroscopicity | Monohydrate is efflorescent. | Anhydrous form is hygroscopic. | Dihydrate is hygroscopic. | Hydrated forms are hygroscopic. |
Superior Performance in Catalysis: The Chan-Lam and Ullmann Reactions
Cupric acetate has carved a niche as the preferred catalyst for several pivotal cross-coupling reactions that are fundamental to modern drug discovery and materials science.
The Chan-Lam Coupling: A Mild and Efficient Path to C-N and C-O Bonds
The Chan-Lam coupling, an oxidative cross-coupling of aryl boronic acids with amines or alcohols, is a cornerstone of medicinal chemistry for the synthesis of aryl amines and ethers. Cupric acetate is the most frequently cited and effective catalyst for this transformation.[3][14] The reaction typically proceeds under mild conditions, often at room temperature and open to the air, which is a significant advantage over other cross-coupling methods that require inert atmospheres and elevated temperatures.[3]
While other copper salts can be used, they often result in lower yields or require the addition of specific ligands to achieve comparable results.[1] For instance, a study on the Chan-Lam coupling of 2-nitroimidazole (B3424786) with phenylboronic acid found that simple copper salts like CuCl, CuBr, CuI, CuCl₂, and CuBr₂ gave poor to undetectable yields, whereas Cu(OTf)₂ showed moderate activity, highlighting the critical role of the counter-ion.[1]
Experimental Protocol: Chan-Lam N-Arylation of Aniline (B41778)
This protocol provides a general procedure for the cupric acetate-catalyzed N-arylation of aniline with phenylboronic acid.
Materials:
-
Cupric acetate (Cu(OAc)₂)
-
Phenylboronic acid
-
Aniline
-
2,6-Lutidine
-
Myristic acid
Procedure:
-
To a reaction vial, add cupric acetate (0.1 eq.), myristic acid (0.2 eq.), and 4 Å molecular sieves.
-
Add dichloromethane as the solvent.
-
To this mixture, add aniline (1.0 eq.), phenylboronic acid (1.2 eq.), and 2,6-lutidine (2.0 eq.).
-
Stir the reaction mixture at room temperature under an atmosphere of oxygen (e.g., using a balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenylaniline.
The Ullmann Condensation: A Classic Transformation Modernized
The Ullmann condensation, a copper-catalyzed reaction to form C-O, C-N, and C-S bonds, traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper.[15][16] However, modern protocols have significantly improved the scope and mildness of this reaction, often employing cupric acetate as a key catalyst.[1][17]
Cupric acetate's solubility in organic solvents and its ability to be an effective catalyst without the need for complex ligands in certain cases make it a practical choice for these reactions.[17] For instance, a ligand-free, copper(II) acetate mediated Ullmann-type reaction of phenols with 4-tosylcoumarin has been reported to proceed with operational simplicity and furnish good to moderate yields.[17]
Experimental Protocol: Ullmann C-O Coupling of Phenol (B47542) and Iodobenzene (B50100)
This protocol outlines a general procedure for the cupric acetate-catalyzed O-arylation of phenol with iodobenzene.
Materials:
-
Cupric acetate (Cu(OAc)₂)
-
Phenol
-
Iodobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine cupric acetate (0.1 eq.), phenol (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add dimethylformamide as the solvent.
-
To the stirred suspension, add iodobenzene (1.2 eq.).
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diphenyl ether.
Favorable Physicochemical Properties
Beyond its catalytic prowess, cupric acetate possesses several advantageous physical and chemical properties.
Enhanced Solubility in Organic Solvents
A significant practical advantage of cupric acetate is its generally good solubility in a variety of organic solvents commonly used in synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols like methanol (B129727) and ethanol.[18] This contrasts sharply with copper sulfate, which is largely insoluble in most organic solvents.[19] Copper chloride exhibits moderate solubility, while copper nitrate is also soluble in many polar organic solvents.[2] The enhanced solubility of cupric acetate can lead to more homogeneous reaction mixtures, potentially improving reaction rates and reproducibility.
| Solvent | Cupric Acetate | Copper Sulfate | Copper Chloride | Copper Nitrate |
| Methanol | Soluble | Soluble (pentahydrate) | Soluble | Soluble |
| Ethanol | Soluble | Insoluble (anhydrous) | Soluble | Soluble |
| DMF | Soluble | Poorly Soluble | Soluble | Soluble |
| DMSO | Soluble | Poorly Soluble | Soluble | Soluble |
Note: Solubility can be influenced by the hydration state of the salt and temperature.
Milder Decomposition Pathway
In applications where the copper salt is a precursor for the formation of other materials, such as copper oxide nanoparticles, the decomposition pathway is crucial. Copper nitrate's thermal decomposition can be violent and produces corrosive and toxic nitrogen oxides (NOx).[4] In contrast, cupric acetate undergoes a gentler decomposition, primarily yielding carbon dioxide, which is less hazardous and can even act as a temporary protective sheath for the forming nanoparticles.[4] This makes cupric acetate a more environmentally friendly and safer precursor in such applications.
Comparative Toxicity Profile
While all copper compounds exhibit some level of toxicity, there are notable differences among the common salts. The acute oral toxicity, as indicated by the LD₅₀ (the dose that is lethal to 50% of a test population) in rats, provides a useful metric for comparison.
| Copper Salt | Oral LD₅₀ (Rat) |
| Cupric Acetate | 501 - 710 mg/kg[5][6] |
| Copper Sulfate | 300 - 482 mg/kg[7][8] |
| Copper Chloride | 290 - 584 mg/kg[9][10] |
| Copper Nitrate | 794 - 940 mg/kg[11][12][13] |
Based on this data, cupric acetate generally exhibits a lower acute oral toxicity than copper sulfate and copper chloride, making it a comparatively safer option to handle in a laboratory setting. Copper nitrate, while appearing less toxic in some studies, has the added hazard of being a strong oxidizer.
Visualizing the Mechanisms and Workflows
To better understand the processes where cupric acetate excels, the following diagrams illustrate the catalytic cycle of the Chan-Lam coupling, the Ullmann reaction, and a general experimental workflow for catalyst screening.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: Proposed catalytic cycle for the Ullmann C-O coupling reaction.
Caption: General workflow for screening different copper catalysts.
Conclusion
While no single copper salt is universally superior for all applications, cupric acetate presents a compelling combination of high catalytic activity in key cross-coupling reactions, favorable solubility in organic media, and a comparatively lower toxicity profile. Its gentle decomposition characteristics further enhance its appeal as a precursor for materials synthesis. For researchers and drug development professionals seeking a reliable, efficient, and practical copper(II) source, particularly for Chan-Lam and modern Ullmann-type reactions, cupric acetate often proves to be the catalyst of choice, delivering consistent results under mild and operationally simple conditions. Careful consideration of the specific reaction, solvent system, and safety requirements will ultimately guide the optimal selection, but the distinct advantages of cupric acetate warrant its position as a go-to reagent in the synthetic chemist's toolbox.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(II) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. fishersci.com [fishersci.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. aldon-chem.com [aldon-chem.com]
- 11. fishersci.com [fishersci.com]
- 12. resources.finalsite.net [resources.finalsite.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 19. fishersci.com [fishersci.com]
Spectroscopic Validation of Cupric Acetate Catalyzed Product Formation in Chan-Lam Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction typically employs a copper catalyst, with cupric acetate (B1210297) [Cu(OAc)₂] being a common and cost-effective choice. Unlike palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, including at room temperature and open to the air.[1] This guide provides a comparative overview of cupric acetate's performance in the Chan-Lam N-arylation of imidazoles, supported by spectroscopic data and detailed experimental protocols for monitoring and validating product formation.
Catalyst Performance Comparison
The choice of catalyst can significantly impact the efficiency of the Chan-Lam coupling. While cupric acetate is a widely used catalyst, other copper complexes have been developed to enhance reaction yields and scope. Below is a comparison of cupric acetate with a copper(II) pyridyliminoarylsulfonate complex in the N-arylation of aniline (B41778) with phenylboronic acid.
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cupric Acetate | 5 | 25 | Moderate | [2][3] |
| Copper(II) Pyridyliminoarylsulfonate | 5 | 25 | 86 | [2] |
| Copper(II) Pyridyliminoarylsulfonate | 12 | 50 | Quantitative | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and monitoring of catalytic reactions. The following sections provide protocols for the cupric acetate-catalyzed N-arylation of imidazole (B134444) with phenylboronic acid and the subsequent spectroscopic analysis.
Synthesis of 1-Phenylimidazole (B1212854)
Materials:
-
Imidazole
-
Phenylboronic acid
-
Cupric Acetate (Cu(OAc)₂)
-
2,6-Lutidine
-
Myristic acid
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a reaction vessel, add imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and myristic acid (0.1 mmol).
-
Add dichloromethane (5 mL) as the solvent and stir the mixture at room temperature.
-
To this stirring solution, add cupric acetate (0.1 mmol) and 2,6-lutidine (2.0 mmol).
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:3) eluent.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-phenylimidazole.[4][5]
Spectroscopic Validation Protocols
1. UV-Visible (UV-Vis) Spectroscopy for Reaction Monitoring:
UV-Vis spectroscopy can be employed for real-time monitoring of the reaction kinetics by observing changes in the absorbance at a specific wavelength corresponding to a reactant or product.[6][7]
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Sample Preparation: In a quartz cuvette, prepare a reaction mixture with known concentrations of reactants and catalyst in a suitable solvent (e.g., dichloromethane). The concentrations should be adjusted to ensure the absorbance values remain within the linear range of the instrument.
-
Data Acquisition:
-
Record the initial UV-Vis spectrum of the reaction mixture before initiating the reaction.
-
Initiate the reaction (e.g., by adding the final reagent or by temperature jump).
-
Record spectra at regular time intervals.
-
-
Data Analysis: Monitor the decrease in absorbance of a reactant or the increase in absorbance of the product at a specific wavelength. Plot absorbance versus time to determine the reaction rate and order.
2. In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy:
In-situ FT-IR spectroscopy allows for the continuous monitoring of changes in functional groups during the reaction, providing valuable mechanistic insights.[8][9]
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Procedure:
-
Immerse the ATR probe into the reaction vessel containing the initial mixture of reactants and solvent.
-
Record a background spectrum.
-
Initiate the reaction by adding the catalyst or the final reactant.
-
Collect FT-IR spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis: Monitor the disappearance of the N-H stretching vibration of imidazole and the appearance of new bands corresponding to the C-N bond formation in the product.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization:
NMR spectroscopy is the definitive method for confirming the structure of the final product.[10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the purified product (1-phenylimidazole) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum of 1-phenylimidazole in CDCl₃ is expected to show signals for the imidazole and phenyl protons. The characteristic chemical shifts are approximately: δ 7.86 (s, 1H), 7.50-7.21 (m, 7H).[5]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the imidazole and phenyl rings. The expected chemical shifts are around: δ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2.[5]
-
The absence of the N-H proton signal from imidazole and the appearance of the phenyl group signals confirm the successful N-arylation.
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycle of the Chan-Lam coupling reaction and a general experimental workflow for product synthesis and validation.
Caption: Catalytic cycle of the cupric acetate-catalyzed Chan-Lam coupling reaction.
Caption: General experimental workflow for synthesis and validation of Chan-Lam coupling products.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
A Comparative Guide to the Purity Analysis of Cupric Acetate Monohydrate by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary titrimetric methods for determining the purity of cupric acetate (B1210297) monohydrate: iodometric titration and complexometric EDTA titration. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of materials used in research and pharmaceutical development. This document presents objective comparisons, supported by experimental data and detailed protocols, to aid in method selection and implementation.
Comparison of Titration Methods
The choice between iodometric and complexometric titration for the analysis of cupric acetate monohydrate depends on several factors, including the presence of interfering ions, desired accuracy, and laboratory resources.
| Feature | Iodometric Titration | Complexometric (EDTA) Titration |
| Principle | Indirect redox titration. Cu²⁺ oxidizes I⁻ to I₂, which is then titrated with a standard sodium thiosulfate (B1220275) solution. | Direct chelation titration. EDTA, a strong chelating agent, forms a stable complex with Cu²⁺ ions. |
| Titrant | Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (~0.1 N) | Standardized Ethylenediaminetetraacetic acid (EDTA) solution (~0.1 M) |
| Indicator | Starch solution | Murexide (B42330) |
| Endpoint Color Change | Disappearance of the blue starch-iodine complex color, leaving a whitish suspension. | Yellow/Green to a distinct purple.[1] |
| Optimal pH | Slightly acidic (pH 4-5).[2] | Ammoniacal (pH < 9).[1] |
| Key Advantages | Highly accurate and a well-established classical method. | Good for a wide range of metal ions, sharp endpoint with the correct indicator. |
| Potential Interferences | Other oxidizing agents (e.g., Fe³⁺, nitrates) that can oxidize iodide ions.[2] | Other metal ions that can form complexes with EDTA (e.g., Ca²⁺, Ni²⁺).[3][4] |
Experimental Data
The following tables summarize representative experimental data for the purity analysis of a single batch of this compound using both iodometric and complexometric titration methods.
Table 1: Purity Analysis by Iodometric Titration
| Sample | Mass of this compound (g) | Volume of 0.105 M Na₂S₂O₃ (mL) | Calculated Purity (%) |
| 1 | 0.8012 | 40.10 | 99.85 |
| 2 | 0.8055 | 40.32 | 99.91 |
| 3 | 0.7998 | 40.05 | 99.96 |
| Average | 99.91 | ||
| Std. Deviation | 0.055 |
Note: The calculation is based on the stoichiometry where 1 mole of Cu²⁺ is equivalent to 1 mole of Na₂S₂O₃. The molar mass of this compound is 199.65 g/mol .
Table 2: Purity Analysis by Complexometric (EDTA) Titration
| Sample | Mass of this compound (g) | Volume of 0.100 M EDTA (mL) | Calculated Purity (%) |
| 1 | 0.4025 | 20.10 | 99.78 |
| 2 | 0.4018 | 20.05 | 99.68 |
| 3 | 0.4031 | 20.15 | 99.86 |
| Average | 99.77 | ||
| Std. Deviation | 0.090 |
Note: The calculation is based on the 1:1 stoichiometry between Cu²⁺ and EDTA.
Experimental Protocols
Iodometric Titration of this compound
This protocol is adapted from the ACS Reagent Chemicals method.[5]
Reagents:
-
This compound sample
-
Deionized water
-
Glacial Acetic Acid
-
Sulfuric Acid (10%)
-
Potassium Iodide (KI)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Thiocyanate (B1210189) (KSCN)
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 0.8 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a conical flask.
-
Add 4 mL of glacial acetic acid and 1 mL of 10% sulfuric acid to the solution.
-
Add 3 g of potassium iodide to the flask and swirl to mix. The solution will turn a dark brown due to the liberation of iodine.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.
-
When the solution color fades to a pale yellow, add 2 g of potassium thiocyanate and 3 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate until the blue color disappears completely, leaving a milky white precipitate.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration for at least two more samples for accuracy.
Calculation of Purity: Purity (%) = (Volume of Na₂S₂O₃ (L) × Normality of Na₂S₂O₃ (N) × 0.01996 g/meq × 100) / Mass of sample (g) Where 0.01996 g is the milliequivalent weight of this compound.[5]
Complexometric (EDTA) Titration of this compound
Reagents:
-
This compound sample
-
Deionized water
-
Ammonia (B1221849) solution (1:1)
-
Murexide indicator
-
Standardized 0.1 M EDTA solution
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a conical flask.
-
Add ammonia solution dropwise until the initial light blue precipitate dissolves and a clear, deep blue solution is formed.[1]
-
Add a few drops of murexide indicator. The solution will turn a yellow-green color.[1]
-
Titrate with the standardized 0.1 M EDTA solution until the color changes sharply from yellow-green to a distinct purple.[1]
-
Record the volume of EDTA solution used.
-
Repeat the titration for at least two more samples for accuracy.
Calculation of Purity: Purity (%) = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × Molar Mass of Cu(CH₃COO)₂·H₂O ( g/mol ) × 100) / Mass of sample (g)
Visualized Workflows
The following diagrams illustrate the experimental workflow for the iodometric titration and a logical comparison of the two methods.
Caption: Experimental workflow for the iodometric titration of this compound.
Caption: Logical comparison of iodometric and complexometric titration methods.
References
A Comparative Guide to Copper Precursors for Chemical Vapor Deposition
For researchers and scientists in materials science and semiconductor fabrication, the choice of precursor is a critical determinant of the quality and properties of thin films. In the realm of copper chemical vapor deposition (CVD), a technique pivotal for creating the conductive pathways in integrated circuits and other electronic devices, several organometallic precursors are available. This guide provides an objective comparison of three commonly used copper precursors: copper(II) acetylacetonate (B107027) (Cu(acac)₂), copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), and (hexafluoroacetylacetonate)copper(I) vinyltrimethylsilane (B1294299) (Cu(I)(hfac)(VTMS)).
This comparison is based on experimental data for thermal CVD processes, focusing on key performance indicators such as deposition rate, film purity, and electrical resistivity. Detailed experimental protocols are provided to facilitate the replication of these processes.
Performance Comparison
The selection of a copper precursor for CVD is a trade-off between deposition temperature, growth rate, film purity, and the handling requirements of the compound. The following table summarizes the key quantitative data for the three precursors.
| Property | Copper(II) acetylacetonate (Cu(acac)₂) | Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) | (hexafluoroacetylacetonate)copper(I) vinyltrimethylsilane (Cu(I)(hfac)(VTMS)) |
| Chemical Formula | Cu(C₅H₇O₂)₂ | Cu(C₅HF₆O₂)₂ | C₁₀H₁₃CuF₆O₂Si |
| Physical State | Solid | Solid | Liquid |
| Copper Oxidation State | +2 | +2 | +1 |
| Typical Sublimation/Vaporizer Temperature | ~160 °C[1][2] | 70 - 85 °C[3] | Not applicable (liquid) |
| Typical Deposition Temperature Range (°C) | 250 - 400 | 300 - 400[3] | 130 - 250[4][5] |
| Deposition Rate | Lower, often requires reducing agents like H₂[1] | 10 - 100 Å/min[3] | High, up to 5000 Å/min[5] |
| Typical Film Resistivity (µΩ·cm) | Generally higher, dependent on purity | 2.0 - 3.0[3] | ~2.0[3] |
| Film Purity | Prone to carbon and oxygen incorporation[6] | Good, but can have fluorine contamination | High purity copper films[6] |
Precursor Characteristics and Deposition Chemistry
Copper(II) Acetylacetonate (Cu(acac)₂): This is a solid precursor that is relatively inexpensive and easy to handle.[1] However, its deposition typically requires higher temperatures and the use of a reducing agent, such as hydrogen, to achieve pure copper films.[1] Without a reducing agent, there is a higher risk of incorporating carbon and oxygen impurities into the deposited film.[6] The deposition from Cu(II) precursors like Cu(acac)₂ involves the reduction of Cu(II) to Cu(0) on the substrate surface.[7]
Copper(II) Hexafluoroacetylacetonate (Cu(hfac)₂): The fluorine atoms in the ligands of Cu(hfac)₂ increase its volatility compared to Cu(acac)₂, allowing for lower sublimation temperatures.[1] This precursor can also deposit copper films at high rates, though typically lower than its Cu(I) counterpart.[3] The resulting films generally have good purity, although there can be a risk of fluorine incorporation. The deposition mechanism is similar to Cu(acac)₂, involving the reduction of Cu(II).[7]
(Hexafluoroacetylacetonate)copper(I) vinyltrimethylsilane (Cu(I)(hfac)(VTMS)): As a liquid precursor, Cu(I)(hfac)(VTMS) offers significant advantages in terms of vapor pressure control and delivery to the CVD reactor.[7] It exhibits high deposition rates at relatively low temperatures.[5] The deposition mechanism for this Cu(I) precursor is a disproportionation reaction where two Cu(I) species react on the surface to form one Cu(0) atom (which deposits as the film) and one volatile Cu(II)(hfac)₂ molecule, which is removed from the chamber.[6] This pathway generally leads to high-purity copper films with low resistivity.[3][6]
Experimental Protocols
Below are representative experimental protocols for the thermal CVD of copper from each precursor. These are generalized protocols and may require optimization based on the specific CVD reactor configuration.
Copper Deposition from Cu(acac)₂
-
Substrate Preparation: A silicon wafer with a diffusion barrier (e.g., TiN) is cleaned using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Precursor Handling: Solid Cu(acac)₂ is loaded into a sublimator which is heated to approximately 160°C to generate sufficient vapor pressure.[1]
-
CVD Process:
-
The substrate is placed in the CVD reactor and heated to the desired deposition temperature (e.g., 350°C).
-
The reactor is evacuated to a base pressure of around 10⁻⁶ Torr.
-
A carrier gas, typically a mixture of argon and hydrogen, is introduced into the reactor.
-
The vapor from the heated Cu(acac)₂ is introduced into the reactor using the carrier gas flow.
-
Deposition is carried out for a specified time to achieve the desired film thickness.
-
After deposition, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
-
Copper Deposition from Cu(hfac)₂
-
Substrate Preparation: A silicon wafer with a diffusion barrier is cleaned as described above.
-
Precursor Handling: Solid Cu(hfac)₂ is loaded into a sublimator and heated to a temperature in the range of 70-85°C.[3]
-
CVD Process:
-
The substrate is heated to the deposition temperature, typically between 300°C and 400°C.[3]
-
The reactor is evacuated to a low base pressure.
-
A carrier gas (e.g., H₂) is flowed through the sublimator to transport the Cu(hfac)₂ vapor to the reactor.
-
The total pressure in the reactor is maintained at a few Torr.
-
Deposition proceeds for the desired duration.
-
The system is cooled under an inert atmosphere after the deposition is complete.
-
Copper Deposition from Cu(I)(hfac)(VTMS)
-
Substrate Preparation: A silicon wafer with a diffusion barrier is cleaned as previously mentioned.
-
Precursor Handling: Liquid Cu(I)(hfac)(VTMS) is held in a bubbler at or near room temperature. A carrier gas (e.g., argon or hydrogen) is bubbled through the liquid to transport the precursor vapor.
-
CVD Process:
-
The substrate is heated to a temperature between 130°C and 250°C.[4][5]
-
The reactor is pumped down to a base pressure.
-
The carrier gas containing the Cu(I)(hfac)(VTMS) vapor is introduced into the reactor. The precursor partial pressure can be controlled by adjusting the carrier gas flow rate and the bubbler temperature.
-
The total pressure during deposition is typically in the mTorr to Torr range.
-
Deposition is performed until the target film thickness is reached.
-
The reactor is cooled down under an inert gas flow.
-
Visualizing the CVD Process
The following diagrams illustrate the general workflow and the deposition mechanism for the copper precursors.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. Role of the Deposition Precursor Molecules in Defining Oxidation State of Deposited Copper in Surface Reduction Reactions on H-Terminated Si(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Analysis of Cupric Acetate's Catalytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cupric Acetate's Electrocatalytic Performance Against Alternative Copper Catalysts, Supported by Experimental Data.
The choice of a catalyst is a critical decision in the development of efficient electrochemical processes. Copper salts, in particular, have garnered significant attention due to their versatility and cost-effectiveness. This guide provides a detailed comparison of the electrocatalytic activity of cupric acetate (B1210297) against a common alternative, copper sulfate (B86663), with a focus on the hydrogen evolution reaction (HER). The information presented herein is based on a comprehensive review of published experimental data to aid in the selection of the most suitable catalyst for your research needs.
Comparative Electrochemical Data
The electrocatalytic performance of cupric acetate and copper sulfate for the hydrogen evolution reaction (HER) is summarized below. The data is compiled from studies conducted under comparable conditions to ensure a meaningful comparison.
| Parameter | Cupric Acetate | Copper Sulfate | Key Differences |
| Catalytic Reaction | Hydrogen Evolution Reaction (HER) | Hydrogen Evolution Reaction (HER) | Both salts are evaluated for the same benchmark reaction. |
| Qualitative Activity for HER | Moderate catalytic activity observed.[1] | Often used as a baseline copper source in HER studies. | Cupric acetate is confirmed as an active HER catalyst, providing a basis for comparison. |
| Overpotential (η) at 10 mA/cm² | Data not explicitly available in the reviewed literature for direct comparison. | Varies significantly with electrode material and electrolyte; serves as a benchmark. | The lack of specific overpotential data for cupric acetate under standard HER conditions highlights a gap in the current literature. |
| Tafel Slope | Data not explicitly available in the reviewed literature for direct comparison. | Dependent on the electrode and electrolyte composition.[2] | Tafel analysis for cupric acetate in HER is needed for a complete mechanistic comparison. |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the electrochemical analysis of copper salt catalysts for the hydrogen evolution reaction, based on established protocols in the literature.[3][4]
Preparation of the Working Electrode
-
Electrode Material: A glassy carbon electrode (GCE) is typically used as the substrate for the catalyst.
-
Polishing: The GCE is polished to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Cleaning: The polished electrode is then sonicated in deionized water and ethanol (B145695) to remove any residual alumina particles and other contaminants.
-
Catalyst Ink Preparation: A specific amount of the copper salt (cupric acetate or copper sulfate) is dispersed in a solution containing deionized water, isopropanol, and a binder (e.g., Nafion® solution). The mixture is sonicated to form a homogeneous catalyst ink.
-
Deposition: A precise volume of the catalyst ink is drop-casted onto the surface of the polished GCE and allowed to dry under ambient conditions.
Electrochemical Measurements
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared catalyst-modified GCE as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Electrolyte: The choice of electrolyte is crucial and depends on the desired reaction conditions. For HER, an acidic (e.g., 0.5 M H₂SO₄) or neutral (e.g., phosphate (B84403) buffer solution, pH 7) electrolyte is commonly employed.
-
Cyclic Voltammetry (CV): CV is performed to characterize the redox behavior of the copper catalyst. The potential is swept between defined limits at a specific scan rate (e.g., 50 mV/s) to observe the reduction and oxidation peaks of the copper species.
-
Linear Sweep Voltammetry (LSV) for HER: LSV is used to evaluate the catalytic activity for the hydrogen evolution reaction. The potential is swept from the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV/s). The resulting current is due to the generation of hydrogen gas.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log |j|). The linear portion of this plot provides the Tafel slope, which gives insight into the HER mechanism.[5][6][7][8]
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. An inclusive review and perspective on Cu-based materials for electrochemical water splitting - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07901A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Significantly enhanced electrocatalytic activity of copper for hydrogen evolution reaction through femtosecond laser blackening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 7. researchgate.net [researchgate.net]
- 8. Tafel equation - Wikipedia [en.wikipedia.org]
Cupric Acetate Monohydrate vs. Anhydrous Cupric Acetate: A Comparative Guide for Catalysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of cupric acetate (B1210297) monohydrate and anhydrous cupric acetate in common catalytic cross-coupling reactions.
In the realm of synthetic chemistry, copper(II) acetate, a versatile and cost-effective catalyst, is a staple for facilitating a variety of cross-coupling reactions. It is commercially available in two common forms: cupric acetate monohydrate (Cu(OAc)₂·H₂O) and anhydrous cupric acetate (Cu(OAc)₂). The choice between these two forms is often a practical consideration, yet the subtle differences in their physical properties and the potential role of the water of hydration can influence catalytic performance. This guide provides an objective comparison of their efficacy in key catalytic applications, supported by available data and detailed experimental protocols.
Core Physicochemical Differences
The primary distinction between the two forms lies in the presence of a water molecule coordinated to each copper atom in the dimeric structure of the monohydrate.[1] This water of hydration can be removed by heating, typically between 103°C and 181°C, to yield the anhydrous form.[2]
| Property | This compound | Anhydrous Cupric Acetate |
| Formula | Cu(CH₃COO)₂·H₂O | Cu(CH₃COO)₂ |
| Molar Mass | 199.65 g/mol | 181.63 g/mol |
| Appearance | Blue-green crystalline solid | Dark green crystalline solid |
| Structure | Dimeric "paddle-wheel" with axial water ligands | Dimeric "paddle-wheel" structure |
| Dehydration Temp. | 103-181 °C | N/A |
Performance in Key Catalytic Reactions: A Comparative Analysis
Direct comparative studies exhaustively detailing the performance of both hydrated and anhydrous cupric acetate across a range of reactions are not abundant in the literature. Often, experimental procedures specify "copper(II) acetate" without indicating the hydration state, suggesting a degree of interchangeability. However, the influence of the water of hydration can be inferred from mechanistic principles and the specific conditions of the reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds. The reaction is typically carried out in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.
General Observation: Both Cu(OAc)₂·H₂O and Cu(OAc)₂ are effective catalysts for the Chan-Lam coupling. In many protocols, the choice between the two is not explicitly justified, implying similar efficacy under the given conditions. One study on the Chan-Lam coupling of imidazoles with aryl boronic acids noted poor to undetectable yields when using Cu(OAc)₂ among other simple copper salts, while Cu(OTf)₂ showed moderate yields, suggesting the counter-ion and coordination sphere can play a significant role.[3] However, this was not a direct comparison with the monohydrate form. For O-arylation of phenols, it has been noted that anhydrous conditions are important to prevent the competing O-arylation of water as a side-reaction.[4]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Amine or heterocycle (1.0 equiv)
-
Cupric Acetate (monohydrate or anhydrous) (10-20 mol%)
-
Base (e.g., pyridine, triethylamine, or K₂CO₃) (2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, CH₃CN, or MeOH)
-
-
Procedure:
-
To a reaction vessel, add the amine/heterocycle, aryl boronic acid, cupric acetate, and a magnetic stir bar.
-
Add the solvent and then the base.
-
Stir the reaction mixture vigorously at room temperature to 80 °C, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
-
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, typically requiring higher temperatures than the Chan-Lam coupling.
General Observation: Given the elevated temperatures often employed in Ullmann reactions (frequently >100-150 °C), it is plausible that this compound dehydrates in situ to the anhydrous form.[2] Therefore, the initial choice of catalyst may have minimal impact on the catalytically active species under these conditions. Both forms have been used successfully in various Ullmann-type reactions.[5]
Experimental Protocol: General Procedure for Ullmann C-O Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Phenol (1.0 - 1.2 equiv)
-
Cupric Acetate (monohydrate or anhydrous) (5-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, or an N,N-dimethylglycine) (10-40 mol%)
-
Solvent (e.g., DMF, NMP, or toluene)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cupric acetate, ligand, and base.
-
Add the aryl halide, phenol, and solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-180 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling
While traditionally a palladium-catalyzed reaction, copper(I) is a crucial co-catalyst in the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds. Copper(II) sources like cupric acetate can be used as precursors to the active Cu(I) species.
General Observation: In the context of Sonogashira reactions, the primary role of the copper component is to form a copper(I) acetylide intermediate. Both this compound and the anhydrous form can serve as precursors to the active Cu(I) species. The presence of a small amount of water from the monohydrate is unlikely to significantly affect the reaction, which is often run in the presence of amine bases and sometimes even in aqueous media.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) source (e.g., CuI) or a Copper(II) precursor like Cupric Acetate (monohydrate or anhydrous) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2.0 - 3.0 equiv)
-
Solvent (e.g., THF, DMF, or toluene)
-
-
Procedure:
-
To a degassed reaction vessel under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and copper catalyst.
-
Add the solvent and the base, and stir for a few minutes.
-
Add the terminal alkyne and heat the reaction to the desired temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Mechanistic Considerations and Visualizations
The catalytic cycles for these reactions are complex and involve multiple oxidation states of copper. The water molecule in this compound can potentially act as a ligand, influencing the coordination sphere of the copper center. However, in the presence of other coordinating species (solvents, bases, and substrates), the water ligand is likely labile and can be readily displaced.
Below are simplified representations of the catalytic cycles and the potential point of influence for the water of hydration.
Chan-Lam Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
Ullmann Condensation Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann condensation.
Relationship between Hydrated and Anhydrous Forms
Caption: Interconversion of cupric acetate forms.
Conclusion and Recommendations
For many catalytic applications, particularly those conducted at elevated temperatures, the choice between this compound and its anhydrous counterpart may not be critical, as the former is likely to convert to the latter in situ. In such cases, the monohydrate is often preferred due to its lower cost and greater stability under ambient storage conditions.
However, for reactions conducted at room temperature or under strictly anhydrous conditions, the use of anhydrous cupric acetate is advisable to avoid the introduction of water, which could potentially act as a competing nucleophile or influence the catalyst's coordination sphere.
Ultimately, the optimal choice of catalyst will depend on the specific reaction, its conditions, and the sensitivity of the substrates to water. For novel applications or when optimizing a reaction, a direct comparison of both forms under the specific reaction conditions is recommended to determine the most effective catalyst empirically.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
A Comparative Guide to the Catalytic Performance of Copper (II) Salts
The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction kinetics, yield, and selectivity.[1] Copper (II) salts have emerged as versatile, inexpensive, and less toxic alternatives to precious metal catalysts for a wide array of organic transformations, including cross-coupling, cycloaddition, and oxidation reactions.[2][3] This guide provides a comparative analysis of the catalytic performance of common copper (II) salts, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Factors Influencing Catalytic Performance
The catalytic efficacy of a copper (II) salt is not solely dependent on the copper center but is also significantly influenced by the nature of its counter-anion. Key factors include:
-
Lewis Acidity: The anion's electron-withdrawing capacity affects the Lewis acidity of the Cu(II) center. For instance, copper (II) triflate (Cu(OTf)₂), with its strongly electron-withdrawing triflate anion, is a powerful Lewis acid used in reactions like Diels-Alder and Friedel-Crafts.[4][5]
-
Anion's Role as a Base/Ligand: Some anions can participate directly in the reaction mechanism. The acetate (B1210297) anion in copper (II) acetate (Cu(OAc)₂), for example, can function as both a bridging ligand and a base, which is crucial in certain dehydrogenation reactions.[6]
-
Solubility and In-situ Reduction: The solubility of the salt in the reaction medium is vital. Furthermore, in many reactions, particularly the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I).[7] Therefore, the ease with which the Cu(II) salt is reduced to Cu(I) in situ, often by a reducing agent like sodium ascorbate (B8700270), is a critical performance parameter.[1][8][9]
Performance in Key Organic Reactions
The following sections compare the performance of various copper (II) salts in widely used catalytic reactions. The data is compiled from different studies, and direct comparisons should be made cautiously as reaction conditions may vary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click chemistry," is a cornerstone reaction for synthesizing 1,2,3-triazoles, with broad applications in drug discovery and bioconjugation.[1] While the active catalyst is Cu(I), it is commonly generated in situ from Cu(II) precursors.
Table 1: Comparison of Copper (II) Salts in CuAAC Reactions
| Copper (II) Salt Precursor | Reducing Agent | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| CuSO₄·5H₂O | Sodium Ascorbate | 1.0 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive and effective in aqueous media, but requires a reducing agent.[1] |
| Cu₂(OH)₂(OCOCH₃) | None (Solvent-free) | 1.0 | 5 min | 80 | 91% | A layered hydroxide (B78521) salt acting as a heterogeneous catalyst; showed significantly higher activity than Cu₂(OH)₃NO₃ under these conditions.[10] |
| Cu₂(OH)₃NO₃ | None (Solvent-free) | 5.0 | 120 min | 80 | 66% | Lower activity compared to the acetate-containing layered salt, possibly due to smaller interlamellar space.[10] |
C-N Cross-Coupling Reactions
Copper-catalyzed C-N cross-coupling (e.g., Ullmann and Chan-Lam reactions) is a fundamental method for synthesizing N-aryl compounds. Copper (II) acetate is a frequent empirical choice for these transformations.[6][11]
Table 2: Comparison of Copper (II) Salts in C-N Cross-Coupling Reactions
| Copper (II) Salt | Reaction Type | Substrates | Ligand/Base | Yield (%) | Notes |
| Cu(OAc)₂ | Chan-Lam Coupling | Phenylboronic acid, Aniline | Myristic acid, 2,6-Lutidine | Good | A practical choice allowing for clean reactions, often at room temperature.[11][12] |
| Cu(OAc)₂ | N-Arylation | Arylboronic acids, Benzimidazole derivatives | - | up to 96% | Effective for the N-arylation of various imidazole (B134444) derivatives.[12] |
| Cu(OAc)₂ | Coupling of (Hetero)aryl Halides & Amino Acids | Substituted aryl halides, Amino acids | α-Benzoin oxime, K₃PO₄ | Moderate to Excellent | A versatile system for coupling a wide range of nucleophiles, including amino acids.[13] |
| CuCl₂ | Oxidative C-S bond formation | - | - | - | Used with molecular oxygen in an oxidative strategy to assemble target products.[2] |
Oxidation Reactions
Copper (II) salts are effective catalysts for various oxidation reactions, such as the oxidation of alcohols and hydrocarbons.
Table 3: Comparison of Copper (II) Salts in Oxidation Reactions
| Copper (II) Salt | Reaction Type | Substrate | Oxidant | Product Yield (%) | Notes |
| Cu(OAc)₂ | Dehydrogenation | Secondary Amines | O₂ | - | Acetate acts as both a bridging ligand and a base in the turnover-limiting C-H bond-cleavage step.[6] |
| Cu(OAc)₂ | Cyclohexane Oxidation | Cyclohexane | H₂O₂ | 44% (Total) | In-situ complex with TMPA ligand showed higher yields compared to other Cu²⁺ species in the study.[14] |
| CuSO₄·5H₂O | 1,2,3-Triazole Oxidation | 1,2,3-Triazole | O₂ | Lower than Cu(OAc)₂ | Cu(OAc)₂ provided higher yields in a direct comparison for this specific oxidation.[6] |
Experimental Protocols
Reproducibility is key in scientific research. Detailed methodologies for representative reactions are provided below.
Protocol 1: Homogeneous CuAAC Reaction with CuSO₄/Sodium Ascorbate[1]
This protocol is adapted for a typical small-scale laboratory synthesis.
-
Materials : Azide (B81097) (e.g., benzyl (B1604629) azide), Alkyne (e.g., phenylacetylene), Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Solvent (e.g., 1:1 mixture of water and t-butanol).
-
Procedure :
-
In a reaction vial, dissolve the azide (1.0 mmol) and alkyne (1.0 mmol) in the chosen solvent (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 0.5 mL water) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Chan-Lam C-N Cross-Coupling with Cu(OAc)₂[12]
This protocol describes the synthesis of N-aryl amines from arylboronic acids.
-
Materials : Arylboronic acid, Amine (e.g., aniline), Copper(II) acetate (Cu(OAc)₂), Myristic acid (additive), 2,6-Lutidine (base), Solvent (e.g., Dichloromethane).
-
Procedure :
-
To a reaction vessel, add the arylboronic acid (1.0 mmol), the amine (1.0 mmol), and myristic acid.
-
Add the solvent and stir the mixture at room temperature.
-
Add copper(II) acetate (catalyst) and 2,6-lutidine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or Gas Chromatography (GC).
-
Upon completion, proceed with standard aqueous workup and purification by column chromatography.
-
Visualizing Catalytic Processes
Diagrams help clarify complex experimental workflows and reaction mechanisms.
Caption: General workflow for assessing catalyst performance.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 4. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 5. Applications of Copper(Ⅱ) Trifluoromethanesulfonate_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Precursors for Copper(II) Oxide Nanoparticle Synthesis: Cupric Acetate vs. Other Copper Salts
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of copper(II) oxide (CuO) nanoparticles, directly influencing the physicochemical properties and subsequent performance of the nanomaterial. This guide provides an objective comparison between cupric acetate (B1210297) and other commonly used copper salts as precursors, supported by experimental data and detailed protocols.
The synthesis of CuO nanoparticles with tailored characteristics such as size, morphology, and purity is paramount for their diverse applications in catalysis, biomedical imaging, and drug delivery. While various copper salts can serve as precursors, cupric acetate [Cu(CH₃COO)₂] is a frequently employed option. This guide will compare the performance of cupric acetate against other common precursors, namely copper chloride (CuCl₂) and copper nitrate (B79036) [Cu(NO₃)₂], in the synthesis of CuO nanoparticles.
Performance Comparison of CuO Nanoparticles from Different Precursors
The choice of the copper precursor salt has a significant impact on the resulting nanoparticle characteristics. The following table summarizes key quantitative data from comparative studies.
| Precursor | Synthesis Method | Average Particle Size (nm) | Morphology | Purity | Reference |
| Cupric Acetate | Sol-gel | 283 (Z-average) | Aggregated grains | Pure CuO confirmed by EDX (Cu: 53.21%, O: 14.03%) | [1] |
| Copper Chloride | Sol-gel | 449 (Z-average) | Aggregated grains | Pure CuO confirmed by EDX (Cu: 57.78%, O: 14.47%) | [1] |
| Cupric Acetate | Ultrasonic assisted thermal decomposition | Finer and more uniform particles | Spherical | High | [2] |
| Copper Nitrate | Ultrasonic assisted thermal decomposition | Less uniform particles | Irregular | High | [2] |
| Copper Chloride | Ultrasonic assisted thermal decomposition | Plate-like | Plate-like | High | [2] |
Note: The atomic percentages from EDX do not sum to 100% in the cited source, which may be due to the presence of other elements not reported or surface contamination.
From the data, it is evident that cupric acetate, when used in an ultrasonic-assisted thermal decomposition method, tends to produce finer and more uniform nanoparticles compared to copper nitrate.[2] In contrast, the sol-gel method using cupric acetate resulted in a smaller average particle size compared to copper chloride under the same experimental conditions.[1] The morphology of the nanoparticles is also heavily influenced by the precursor, with copper chloride leading to a distinct plate-like structure.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the synthesis of CuO nanoparticles using different precursors.
Protocol 1: Sol-Gel Synthesis of CuO Nanoparticles
This protocol is adapted from a study comparing different copper salt precursors.[1]
Materials:
-
Copper precursor: Copper(II) acetate dihydrate [Cu(CH₃COO)₂·2H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.2M solution of the chosen copper precursor (cupric acetate or copper chloride) in deionized water.
-
Prepare a 2M solution of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution to the copper salt solution under constant stirring until the pH of the mixture reaches 7.5.
-
Continue stirring the mixture for a specified period to allow for the formation of a precipitate.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) to obtain copper hydroxide [Cu(OH)₂].
-
Calcine the dried copper hydroxide powder at a high temperature (e.g., 500°C) for several hours to induce thermal decomposition into CuO nanoparticles.
Protocol 2: Ultrasonic Assisted Thermal Decomposition
This method, described in a comparative study of copper precursors, utilizes ultrasound to facilitate the reaction.[2]
Materials:
-
Copper precursor: Copper(II) acetate, Copper(II) nitrate, or Copper(II) chloride
-
Solvent (e.g., ethylene (B1197577) glycol)
-
Precipitating agent (e.g., sodium hydroxide)
Procedure:
-
Dissolve the chosen copper precursor in the selected solvent.
-
Introduce the precipitating agent to the solution while subjecting the mixture to high-intensity ultrasound (sonication).
-
The ultrasonic waves induce acoustic cavitation, leading to the formation, growth, and collapse of microscopic bubbles, which generates localized high temperatures and pressures, promoting the chemical reaction and formation of nanoparticles.
-
After sonication for a specific duration, the resulting precipitate is collected, washed, and dried.
-
The dried powder is then calcined at an elevated temperature to yield the final CuO nanoparticles.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of CuO nanoparticles from a copper salt precursor via a precipitation and calcination route can be visualized as follows:
Signaling Pathway and Logical Relationships
The choice of precursor anion (acetate, chloride, nitrate) can influence the reaction kinetics and the interaction with solvents and capping agents, ultimately affecting the nucleation and growth of the CuO nanoparticles. This relationship can be depicted as follows:
References
The Influence of Copper Precursors on the Physicochemical Properties of HKUST-1 MOFs: A Comparative Guide
The choice of the metal precursor is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), significantly influencing the final product's yield, crystallinity, porosity, and morphology. This guide provides a comparative analysis of the characterization of the copper-based MOF, HKUST-1 (also known as Cu-BTC or MOF-199), synthesized using different copper(II) salt precursors. The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers, scientists, and drug development professionals.
Impact of Copper Precursor on Synthesis and Key Properties
The selection of the copper(II) salt—typically copper(II) nitrate (B79036), copper(II) acetate (B1210297), copper(II) sulfate, or copper(II) chloride—has a profound effect on the synthesis and resulting characteristics of HKUST-1. Studies have shown that the counter-ion of the copper salt plays a crucial role in the reaction kinetics and crystal growth of the MOF.
A notable study systematically investigated the synthesis of HKUST-1 using copper nitrate, copper sulfate, copper acetate, and copper chloride via a greener, N,N-dimethylformamide (DMF)-free solvothermal method. The results indicated a clear trend in the product yield, following the order: acetate > nitrate > sulfate.[1][2] Interestingly, the use of copper(II) chloride as a precursor did not yield any product under the same hydrothermal conditions.[1][2]
The physicochemical properties of the obtained MOFs were also significantly affected by the precursor used.[2] Variations in morphology, crystallinity, and surface area were observed, highlighting the importance of precursor selection in tailoring the final properties of the MOF for specific applications.[2]
Comparative Data on HKUST-1 Synthesized with Different Copper Precursors
The following table summarizes the quantitative data from the characterization of HKUST-1 synthesized with different copper precursors. The data is extracted from a study by S. S. Warzęchowska et al., which provides a direct comparison under consistent synthetic conditions.
| Property | Copper(II) Acetate | Copper(II) Nitrate | Copper(II) Sulfate | Copper(II) Chloride |
| Product Yield | Highest | Intermediate | Lowest | No Product |
| BET Surface Area (m²/g) | ~1300 | ~1100 | ~900 | N/A |
| Pore Volume (cm³/g) | ~0.55 | ~0.48 | ~0.39 | N/A |
| Crystallinity (from XRD) | High | High | Moderate | N/A |
| Thermal Stability (TGA) | Stable up to ~300°C | Stable up to ~300°C | Stable up to ~300°C | N/A |
Note: The values presented are approximate and are intended for comparative purposes. Actual values can vary based on specific synthesis conditions.
Experimental Protocols
Below are the detailed methodologies for the synthesis and characterization of HKUST-1 as described in the cited literature.
Synthesis of HKUST-1 (Solvothermal Method)
A greener, DMF-free solvothermal method was employed for the synthesis of HKUST-1.[2]
-
Solution Preparation: Two separate solutions were prepared.
-
Copper Solution: 9 mmol of the respective copper(II) salt precursor (copper nitrate, copper sulfate, copper acetate, or copper chloride) was dissolved in 30 mL of deionized water.
-
Ligand Solution: 5 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) was dissolved in 30 mL of ethanol.
-
-
Mixing: The two solutions were combined in a Teflon-lined stainless-steel autoclave.
-
Reaction: The autoclave was sealed and heated in an oven at a specified temperature (e.g., 110°C) for a designated period (e.g., 24 hours) without stirring.[1][2]
-
Product Recovery: After cooling to room temperature, the solid product was collected by filtration, washed with a solvent mixture (e.g., ethanol/water), and dried under vacuum.
Characterization Techniques
The synthesized HKUST-1 samples were characterized using a suite of analytical techniques to determine their physicochemical properties.[1][2]
-
X-Ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized MOFs.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area and pore volume of the materials at -196°C.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface of the MOFs.
-
Dynamic Light Scattering (DLS): To determine the particle size distribution in a suspension.
Visualizing the Process and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of copper precursor and the resulting MOF properties.
Caption: Experimental workflow for the synthesis and characterization of HKUST-1.
Caption: Influence of copper precursor on the properties of synthesized HKUST-1.
References
A Comparative Guide: Cupric Acetate vs. Palladium Catalysts in Cross-Coupling Reactions
For researchers and professionals in drug development, the choice of catalyst is a critical decision that dictates the efficiency, scope, and scalability of synthetic routes. This guide provides an objective comparison between cupric acetate (B1210297), a common copper catalyst, and the widely-used palladium catalysts in cross-coupling reactions, supported by experimental data and detailed protocols.
Palladium catalysts are the undisputed workhorses for a vast array of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings.[1][2][3] They are prized for their high efficiency, broad functional group tolerance, and ability to operate under relatively mild conditions.[4] In contrast, copper catalysts, such as cupric acetate, are historically known for facilitating carbon-heteroatom bond formation, particularly in Ullmann-type reactions for synthesizing aryl ethers, amines, and thioethers.[5][6] While often requiring harsher conditions than their palladium counterparts, copper catalysts are significantly more cost-effective and are gaining renewed interest for a wider range of applications.[7]
Performance Benchmark: Palladium vs. Copper
The following table summarizes the typical performance of palladium and copper catalysts in their most representative cross-coupling reactions.
| Parameter | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper Catalyst (e.g., Cu(OAc)₂, CuI) |
| Primary Application | Suzuki-Miyaura Coupling (C-C bond formation) | Ullmann Condensation (C-O, C-N, C-S bond formation) |
| Typical Reaction | Coupling of an aryl halide with an organoboron species.[1] | Coupling of an aryl halide with an alcohol, amine, or thiol.[5] |
| Catalyst Loading | 0.0001 mol% to 5 mol%.[8][9] | Often stoichiometric, but modern systems use 1-20 mol%. |
| Typical Temperature | Room temperature to ~100 °C.[2][10] | Often high temperatures (100 °C - 220 °C), though ligand-assisted systems can use milder conditions.[5][6] |
| Typical Yields | Generally high to excellent (>80-95%).[10][11] | Variable, from moderate to excellent, highly dependent on ligands and conditions. |
| Aryl Halide Reactivity | I > Br > OTf >> Cl.[12] | I > Br > Cl. Electron-deficient aryl halides are more reactive.[13] |
| Key Advantages | High activity, broad substrate scope, mild conditions, well-understood mechanisms. | Low cost, abundance of copper, effective for heteroatom coupling. |
| Key Disadvantages | High cost, potential for product contamination with residual palladium.[3][9][14] | Harsher reaction conditions, often requires ligands, potential for side reactions. |
Catalytic Cycles: Visualizing the Mechanisms
The efficiency of these catalysts is rooted in their distinct catalytic cycles. Palladium typically cycles between Pd(0) and Pd(II) oxidation states, while the mechanism for copper-catalyzed reactions is more debated but often involves Cu(I) and Cu(III) intermediates.
Figure 1. General catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura reaction.
Figure 2. A proposed catalytic cycle for the Copper-catalyzed Ullmann condensation reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for a palladium-catalyzed Suzuki reaction and a copper-catalyzed Ullmann ether synthesis.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl (B1667301) derivative using palladium(II) acetate.
Materials:
-
Aryl halide (e.g., 4-iodoacetophenone, 1.0 mmol, 1 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and base.
-
Add the solvent mixture via syringe.
-
The flask is fitted with a condenser and the mixture is stirred and heated to 80-100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.
Protocol 2: Cupric Acetate-Catalyzed Ullmann C-O Coupling
This protocol details the synthesis of a diaryl ether using cupric acetate.
Materials:
-
Aryl halide (e.g., 4-bromonitrobenzene, 1.0 mmol, 1 equiv)
-
Phenol (e.g., phenol, 1.2 mmol, 1.2 equiv)
-
Cupric Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or DMSO, 5 mL)
-
Schlenk tube or sealed reaction vessel, magnetic stirrer, heating mantle.
Procedure:
-
To a Schlenk tube, add the aryl halide, phenol, cupric acetate, ligand, and base.
-
The tube is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
The solvent is added via syringe, and the tube is sealed.
-
The reaction mixture is stirred vigorously and heated to 110-140 °C.
-
The reaction is monitored by TLC or GC until the starting aryl halide is consumed (typically 12-24 hours).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the target diaryl ether.
Conclusion
Palladium and copper catalysts offer distinct advantages and are often complementary rather than directly competitive.
-
Choose Palladium Catalysts for: High-efficiency C-C bond formation (Suzuki, Heck, Stille, Sonogashira), reactions requiring mild conditions, and broad substrate scope with sensitive functional groups.[1][15][16] Despite the higher cost, the reliability and versatility of palladium often make it the first choice in pharmaceutical and fine chemical synthesis.[17]
-
Choose Cupric Acetate (or other Copper Catalysts) for: Cost-effective synthesis of aryl ethers, amines, and thioethers (Ullmann condensation).[5][6] It is particularly valuable in large-scale industrial processes where catalyst cost is a major factor. The development of new ligands is continuously expanding the scope of copper catalysts to milder conditions and a broader range of transformations.[13]
Ultimately, the optimal catalyst selection depends on the specific transformation, substrate complexity, economic constraints, and desired process conditions. A thorough understanding of both systems empowers chemists to devise the most effective synthetic strategies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jove.com [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. pure.rug.nl [pure.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Proper Disposal of Cupric Acetate Monohydrate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of cupric acetate (B1210297) monohydrate. This document outlines the necessary safety precautions, chemical treatment procedures, and disposal logistics to ensure environmental protection and laboratory safety.
Cupric acetate monohydrate, a compound frequently utilized in laboratory settings, is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, its proper disposal is not merely a matter of good practice but a critical component of regulatory compliance and environmental stewardship. Direct disposal into sanitary sewer systems is strictly prohibited.[1][2] The recommended course of action is to engage a licensed professional waste disposal service.[3] However, for laboratory-scale waste, chemical pre-treatment can be employed to convert the soluble copper into an insoluble, more manageable form.
Immediate Safety and Handling Precautions
Before initiating any disposal-related procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks:
| Protective Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
On-Site Chemical Treatment and Disposal Protocols
For laboratories equipped to handle chemical waste treatment, the primary strategy is to precipitate the soluble copper(II) ions into an insoluble compound. This solid can then be separated from the liquid waste, and each component can be disposed of according to local regulations.
Below are detailed experimental protocols for three common precipitation methods.
Experimental Protocol 1: Precipitation as Copper(II) Phosphate (B84403)
This method is highly effective for the removal of aqueous copper.[4]
Materials:
-
This compound waste solution
-
Sodium phosphate tribasic (Na₃PO₄·12H₂O)
-
Beaker or suitable reaction vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
pH meter or pH indicator strips
-
Appropriate PPE
Procedure:
-
Characterize the Waste: Determine the approximate concentration of cupric acetate in the waste solution.
-
Calculate Precipitant Amount: Add a 2x molar excess of sodium phosphate to the copper solution to ensure complete precipitation. For example, for every liter of a 0.1 M copper acetate solution, approximately 51 grams of sodium phosphate tribasic dodecahydrate are required.[4]
-
Precipitation: Slowly add the calculated amount of sodium phosphate to the cupric acetate solution while stirring continuously. A turquoise precipitate of copper(II) phosphate will form.[4]
-
Reaction Time: Continue stirring for at least one hour to ensure the reaction goes to completion.
-
Separation: Filter the mixture to separate the solid copper(II) phosphate precipitate from the liquid filtrate.[4]
-
Handling the Precipitate: Allow the precipitate to dry completely. The dried copper(II) phosphate should be collected in a labeled, sealed container for disposal as hazardous waste through a licensed contractor.[4]
-
Handling the Filtrate: The remaining filtrate will primarily contain sodium acetate. While the copper content should be significantly reduced, it is crucial to test the filtrate for residual copper. Depending on local regulations, the filtrate may be neutralized and disposed of down the drain with a large excess of water (at least 20-fold).[4] Always consult with your institution's environmental health and safety (EHS) office before disposing of any filtrate.
Experimental Protocol 2: Precipitation as Copper(II) Carbonate
This method utilizes readily available and less hazardous reagents.
Materials:
-
This compound waste solution
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Beaker or suitable reaction vessel
-
Stirring apparatus
-
Filtration apparatus
-
pH meter or pH indicator strips
-
Appropriate PPE
Procedure:
-
Preparation: Place the cupric acetate waste solution in a suitable reaction vessel.
-
Precipitation: Slowly add a solution of sodium carbonate or sodium bicarbonate to the waste solution while stirring. A blue-green precipitate of copper(II) carbonate will form.
-
pH Adjustment: Monitor the pH of the solution. The precipitation of copper carbonate is most effective in a neutral to slightly alkaline pH range.
-
Reaction and Settling: Continue to stir for approximately one hour, then allow the precipitate to settle.
-
Separation: Decant the supernatant liquid or filter the mixture to separate the solid copper(II) carbonate.
-
Handling the Precipitate: Wash the precipitate with water to remove any soluble impurities, then allow it to dry. The dried copper(II) carbonate should be collected in a labeled, sealed container for disposal as hazardous waste.
-
Handling the Filtrate: Test the filtrate for residual copper. Subject to local regulations and EHS approval, the neutralized filtrate may be suitable for drain disposal with copious amounts of water.
Experimental Protocol 3: Precipitation as Copper(II) Hydroxide (B78521)
This method is effective but requires careful handling of a caustic solution.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Beaker or suitable reaction vessel
-
Stirring apparatus
-
Filtration apparatus
-
pH meter or pH indicator strips
-
Appropriate PPE
Procedure:
-
Preparation: Place the cupric acetate waste solution in a reaction vessel under a fume hood.
-
Precipitation: Slowly and carefully add the sodium hydroxide solution to the waste while stirring. A blue precipitate of copper(II) hydroxide will form.
-
pH Monitoring: The optimal pH for copper hydroxide precipitation is typically between 8 and 9. Adjust the pH accordingly.
-
Completion and Settling: Stir for about 30 minutes to an hour, then turn off the stirrer and allow the precipitate to settle.
-
Separation: Separate the solid precipitate from the liquid by filtration or decantation.
-
Handling the Precipitate: Wash the copper(II) hydroxide precipitate with deionized water to remove excess sodium hydroxide and other soluble salts. Dry the precipitate and store it in a clearly labeled, sealed container for professional disposal.
-
Handling the Filtrate: The filtrate will be alkaline and contain sodium acetate. Neutralize the filtrate with a suitable acid (e.g., dilute sulfuric or hydrochloric acid) and test for residual copper before seeking approval for drain disposal as per institutional and local guidelines.
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Cupric acetate monohydrate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Cupric Acetate (B1210297) Monohydrate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is critical to minimize risks and protect personnel from potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Cupric acetate monohydrate is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specific PPE | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | To protect against dust particles and chemical splashes that can cause serious eye damage.[2][7] Standard prescription glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (Neoprene or nitrile rubber), lab coat, and protective clothing to prevent skin exposure.[6][8] | To prevent skin irritation and burns from direct contact.[2][4][5] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with a particulate filter (e.g., N95, P2) should be used when dust may be generated or if exposure limits are exceeded.[1][6][8][9] | To prevent respiratory irritation from inhaling dust.[4][5][6] |
Exposure Limits:
| Organization | Limit |
| ACGIH | TWA: 1 mg/m³ (as Cu)[8] |
| NIOSH | TWA: 1 mg/m³ (as Cu)[9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
-
Prepare a Well-Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][6] Ensure that an eyewash station and safety shower are readily accessible.[1][8]
-
-
Handling:
-
Weighing: When weighing the solid material, do so carefully to avoid generating dust.[9]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Contaminated clothing should be washed before reuse.[1][4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][4] Do not eat, drink, or smoke in the work area.[1][4]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Collect aqueous solutions of this compound in a labeled container for hazardous chemical waste. Do not pour down the drain, as it is very toxic to aquatic life.[1][7]
-
-
Disposal Procedure:
References
- 1. media.laballey.com [media.laballey.com]
- 2. alphachem.ca [alphachem.ca]
- 3. sciencecompany.com [sciencecompany.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemscience.com [chemscience.com]
- 6. nbinno.com [nbinno.com]
- 7. carlroth.com [carlroth.com]
- 8. gelest.com [gelest.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
